Technical Documentation Center

1,7-Dimethyl-1H-indazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Core Science & Biosynthesis

Foundational

chemical structure of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

[1][2][3] Executive Summary & Core Identity 1,7-Dimethyl-1H-indazole-5-carbaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural si...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Identity

1,7-Dimethyl-1H-indazole-5-carbaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural significance lies in the 1,7-substitution pattern , which introduces specific steric constraints and electronic properties distinct from the more common 1-methyl or 1,6-dimethyl analogs.[1]

This guide provides a comprehensive technical analysis of its structure, validated synthetic pathways, and critical characterization data for researchers in medicinal chemistry.[1]

Chemical Identity Table
PropertyDetail
CAS Number 1378593-99-7
IUPAC Name 1,7-Dimethyl-1H-indazole-5-carbaldehyde
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Key Precursor 5-Bromo-1,7-dimethyl-1H-indazole (CAS 1092352-34-5)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water

Structural Analysis & Pharmacophore Logic[4]

The 1,7-dimethylindazole scaffold is not merely a passive linker; it is often designed to induce a specific active conformation in drug candidates.[1]

The "1,7-Clash" and Conformation

Unlike 1-methylindazole, the introduction of a methyl group at the C7 position creates a steric environment proximal to the N1-methyl group.

  • Steric Locking: The van der Waals radii of the N1-methyl and C7-methyl groups create a "buttressing effect." This reduces the rotational freedom of the core within a binding pocket, potentially lowering the entropic penalty of binding to a target protein (e.g., a kinase hinge region).[1]

  • Electronic Modulation: The C7-methyl is electron-donating (+I effect), which slightly increases the electron density of the pyrazole ring compared to the unsubstituted analog. This can modulate the pKa of the N2 nitrogen, affecting hydrogen bond acceptor capability.[1]

Functional Handles
  • C5-Aldehyde: This is the primary reactive handle. It is poised for:

    • Reductive Amination: To install solubilizing amine tails.[1]

    • Knoevenagel Condensation: To extend the carbon skeleton.[1]

    • Oxidation: To the corresponding carboxylic acid (for amide coupling).

    • Heterocycle Formation: Conversion to benzimidazoles or imidazopyridines.[1]

Synthetic Pathways & Regiocontrol[4][5]

Synthesizing 1,7-dimethylindazole derivatives presents a classic challenge in heterocyclic chemistry: Regioselectivity of N-alkylation.

The Regioselectivity Challenge (N1 vs. N2)

Indazoles have two nucleophilic nitrogens.[2] Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product).[1]

  • Standard Indazole: N1 alkylation is generally favored.[1]

  • 7-Substituted Indazole: A substituent at C7 (like a methyl group) sterically hinders the N1 position. This can shift the balance, leading to significant amounts of the unwanted N2 isomer if conditions are not optimized.[1]

Optimized Synthetic Workflow

The most robust route to 1,7-Dimethyl-1H-indazole-5-carbaldehyde bypasses direct formylation of the unfunctionalized core to avoid regio-scrambling later.

Step 1: Regioselective Methylation [1][3][2]
  • Substrate: 5-Bromo-7-methyl-1H-indazole.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), NaH (Sodium Hydride).[1]

  • Solvent: THF (Tetrahydrofuran) or DMF.[1]

  • Mechanism: The use of NaH generates the indazolyl anion.[1] While the C7-methyl provides steric bulk, the N1 anion is still the harder nucleophile and thermodynamically more stable.[1] Performing the reaction at lower temperatures (0°C) and using a non-polar aprotic solvent like THF can enhance N1 selectivity over N2.[1]

  • Purification: The N1 and N2 isomers must be separated by column chromatography.[1] The N1 isomer is typically less polar (higher Rf) than the N2 isomer.

Step 2: Formylation via Lithium-Halogen Exchange
  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole.[4][5][6]

  • Reagents: n-Butyllithium (n-BuLi), DMF (N,N-Dimethylformamide).

  • Conditions: -78°C, Anhydrous THF.

  • Protocol:

    • Dissolve 5-bromo-1,7-dimethylindazole in dry THF under Argon.

    • Cool to -78°C to prevent benzylic deprotonation of the methyl groups.

    • Add n-BuLi dropwise (Lithium-Halogen exchange generates the aryl lithium species).

    • Quench with dry DMF (The formyl source).[1]

    • Acidic workup releases the aldehyde.[1]

Synthesis Start Precursor: 7-Methyl-1H-indazole Bromination Bromination (Br2, AcOH) Start->Bromination Inter1 5-Bromo-7-methyl-1H-indazole Bromination->Inter1 Methylation N-Methylation (MeI, NaH, THF) CRITICAL STEP Inter1->Methylation Isomers Mixture: N1-Me (Major) + N2-Me (Minor) Methylation->Isomers Separation Chromatography Separation Isomers->Separation Isolate N1 Inter2 5-Bromo-1,7-dimethyl-1H-indazole Separation->Inter2 Formylation Formylation (1. n-BuLi, -78°C 2. DMF) Inter2->Formylation Product TARGET: 1,7-Dimethyl-1H-indazole- 5-carbaldehyde Formylation->Product

Figure 1: Optimized synthetic pathway emphasizing the critical separation of regioisomers prior to formylation.

Characterization & Identification Protocols

Validating the structure requires proving two things:

  • Regiochemistry: Confirming the methyl is on N1, not N2.

  • Integrity: Confirming the aldehyde and core substitution.

Nuclear Magnetic Resonance (NMR) Profiling

The distinction between N1 and N2 isomers is definitive using NOE (Nuclear Overhauser Effect) spectroscopy.[1]

FeatureN1-Isomer (Target)N2-Isomer (Impurity)
N-Me Shift ~4.00 - 4.10 ppm (Singlet)~4.15 - 4.25 ppm (Singlet)
C7-Me Shift ~2.50 - 2.60 ppm (Singlet)~2.50 - 2.60 ppm (Singlet)
H3 Proton ~8.00 ppm (Singlet)~8.30 - 8.50 ppm (Singlet)
NOE Signal Strong NOE between N-Me and C7-Me Strong NOE between N-Me and H3

Diagnostic Logic:

  • Irradiate the N-Methyl signal (~4.0 ppm).

  • If you see an enhancement of the C7-Methyl signal (~2.5 ppm), you have the 1,7-isomer .[1]

  • If you see an enhancement of the aromatic H3 singlet (~8.0+ ppm), you have the 2,7-isomer (N2 alkylated).[1]

NOE cluster_N1 Target: 1,7-Dimethyl Isomer cluster_N2 Impurity: 2,7-Dimethyl Isomer N1_Me N1-Methyl (~4.0 ppm) C7_Me C7-Methyl (~2.5 ppm) N1_Me->C7_Me Strong NOE (Diagnostic) H3 H3 Proton (No Interaction) N1_Me->H3 No NOE N2_Me N2-Methyl (~4.2 ppm) C7_Me_2 C7-Methyl N2_Me->C7_Me_2 No NOE H3_2 H3 Proton (~8.4 ppm) N2_Me->H3_2 Strong NOE (Diagnostic)

Figure 2: NOE Connectivity Diagram. The interaction between N1-Me and C7-Me is the "fingerprint" of the correct structure.

Mass Spectrometry[4]
  • Method: LC-MS (ESI+)

  • Expected Mass: [M+H]⁺ = 175.08 Da.[1]

  • Fragmentation: Aldehydes often show a loss of CO (M-28) or H (M-1) in high-energy collision, though simple protonation is standard in ESI.

Handling & Storage

  • Oxidation Sensitivity: Aldehydes are prone to air oxidation to carboxylic acids.[1]

    • Recommendation: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Reactivity: Avoid strong bases unless intended for reaction, as the alpha-position to the aldehyde (though aromatic here) is stable, but the aldehyde carbon is highly electrophilic.[1]

References

  • Compound Identification: 1,7-Dimethyl-1H-indazole-5-carbaldehyde. CAS No. 1378593-99-7.[7]

  • Precursor Identification: 5-Bromo-1,7-dimethyl-1H-indazole. CAS No. 1092352-34-5.[8]

  • Synthetic Methodology (Indazole Methylation): Regioselective alkylation of a versatile indazole. Beilstein J. Org.[1] Chem. 2024.[1][9] [1]

  • Medicinal Chemistry Context: Indazole Scaffolds in Drug Discovery. PMC Review. [1]

Sources

Exploratory

1,7-dimethylindazole-5-carboxaldehyde molecular weight

Part 1: Executive Summary 1,7-Dimethylindazole-5-carboxaldehyde (C₁₀H₁₀N₂O) is a specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and GPCR modulators. With a molec...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1,7-Dimethylindazole-5-carboxaldehyde (C₁₀H₁₀N₂O) is a specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and GPCR modulators. With a molecular weight of 174.20 g/mol , this compound represents a strategic variation of the privileged indazole scaffold.

The introduction of the C7-methyl group distinguishes this molecule from the more common 1-methylindazole derivatives. This structural modification imposes a "peri-interaction" with the N1-methyl group, influencing both the conformational landscape of the molecule and the regioselectivity of its synthesis. This guide provides a definitive technical profile, synthesizing physicochemical data, optimized synthetic routes, and analytical validation protocols.

Part 2: Physicochemical Profile

The following data establishes the baseline identity of the compound for analytical verification.

PropertyValueTechnical Notes
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol Average mass for stoichiometry.
Monoisotopic Mass 174.0793 g/mol For High-Resolution Mass Spectrometry (HRMS).
Appearance Off-white to pale yellow solidTypical of formyl-indazoles; oxidizes slightly in air.
Predicted LogP ~2.1Moderate lipophilicity; suitable for CNS drug discovery.
Topological Polar Surface Area 39.9 ŲFavorable for membrane permeability.

Structural Insight (The "Peri-Effect"): The 1,7-dimethyl substitution pattern creates significant steric crowding between the N1-methyl and C7-methyl groups. In medicinal chemistry, this is often exploited to lock the conformation of the core scaffold or to twist the N-aryl bond in biaryl systems, potentially improving selectivity for specific kinase pockets (e.g., reducing affinity for off-target kinases with flatter binding sites).

Part 3: Synthetic Methodologies

Synthesizing 1,7-dimethylindazole-5-carboxaldehyde is non-trivial due to the Regioselectivity Challenge. Direct alkylation of 7-methylindazole favors the N2-isomer due to steric hindrance at N1 from the C7-methyl group.

Protocol A: The "Selectivity-First" Route (Recommended)

This pathway prioritizes the isolation of the correct N1-isomer before installing the aldehyde handle.

Step 1: Precursor Synthesis

  • Starting Material: 5-Bromo-7-methyl-1H-indazole.

  • Reagent: Iodomethane (MeI), NaH, DMF.

  • Mechanism: Deprotonation of the indazole NH followed by nucleophilic attack on MeI.

  • Critical Observation: The reaction yields a mixture of 1,7-dimethyl (Target) and 2,7-dimethyl (Byproduct) isomers. The C7-methyl group sterically shields N1, often making N2 the major product (ratios can range from 1:2 to 1:5).

  • Purification: The isomers must be separated by silica gel chromatography. The N1-isomer is typically less polar (higher Rf) than the N2-isomer.

Step 2: Formylation (Lithium-Halogen Exchange)

  • Substrate: 5-Bromo-1,7-dimethylindazole (Purified N1 isomer).

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), anhydrous DMF, THF, -78°C.
  • Protocol:

    • Dissolve substrate in dry THF under Argon. Cool to -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise. Causality: This generates the aryl-lithium species at C5.
      
    • Stir for 30 min, then add dry DMF (3.0 eq). Causality: DMF acts as the formyl source.

    • Warm to 0°C and quench with aqueous NH₄Cl.

    • Extract and purify to obtain the 5-carboxaldehyde .

Protocol B: Vilsmeier-Haack (Cautionary Note)

Direct Vilsmeier-Haack formylation (POCl₃/DMF) of 1,7-dimethylindazole typically occurs at C3 , not C5, due to the electronic enrichment of the heterocyclic ring. Therefore, Protocol A (via 5-bromo precursor) is required for the 5-aldehyde target.

SynthesisWorkflow Start Start: 5-Bromo-7-methylindazole Alkylation Step 1: Methylation (NaH, MeI, DMF) Start->Alkylation Separation Step 2: Isomer Separation (Chromatography) Alkylation->Separation IsomerN2 Discard: 2,7-Dimethyl isomer (Major Product due to Sterics) Separation->IsomerN2 IsomerN1 Keep: 5-Bromo-1,7-dimethylindazole (Target Scaffold) Separation->IsomerN1 Formylation Step 3: Formylation (1. n-BuLi, -78°C 2. DMF Quench) IsomerN1->Formylation Product Final: 1,7-Dimethylindazole- 5-carboxaldehyde Formylation->Product

Figure 1: Synthetic workflow highlighting the critical isomer separation step required due to C7-steric hindrance.

Part 4: Analytical Validation (Self-Validating Protocols)

To ensure the identity of the synthesized material, the following analytical signatures must be verified.

1H-NMR Diagnostics

The distinction between the 1,7-dimethyl and 2,7-dimethyl isomers is critical.

  • N-Methyl Signal:

    • 1,7-Isomer (Target): The N1-Me typically appears around 4.0 ppm . Crucially, it may show NOE (Nuclear Overhauser Effect) correlations with the C7-methyl group (approx 2.5-2.6 ppm).

    • 2,7-Isomer (Impurity): The N2-Me appears slightly downfield (approx 4.1-4.2 ppm) and lacks the NOE correlation with the C7-methyl.

  • Aldehyde Proton: A distinct singlet at ~10.0 ppm .

Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected [M+H]⁺: 175.0866 m/z.

  • Fragmentation Pattern:

    • Loss of CO (-28 Da): 175 → 147 m/z.

    • Loss of Methyl radicals.

Part 5: Applications in Drug Discovery

1. Reductive Amination (Linker Chemistry) The C5-aldehyde serves as a versatile "handle" for attaching solubilizing groups or pharmacophores.

  • Reaction: Aldehyde + Primary Amine + NaBH(OAc)₃ → Secondary Amine.

  • Utility: Used to append piperazines or morpholines to improve the pharmacokinetic profile (solubility/metabolic stability) of indazole-based kinase inhibitors.

2. Scaffold Hopping The 1,7-dimethylindazole core is often used as a bioisostere for:

  • Quinoline: Maintaining the bicyclic aromatic nature but altering H-bond acceptor vectors.

  • Naphthalene: Increasing polarity and solubility while keeping the flat topology.

Applications Core 1,7-Dimethylindazole- 5-CHO RedAm Reductive Amination (Linker Attachment) Core->RedAm Knoevenagel Knoevenagel Condensation (Vinyl Extension) Core->Knoevenagel Bioisostere Scaffold Hopping (Kinase Selectivity) Core->Bioisostere

Figure 2: Functional utility of the aldehyde handle in medicinal chemistry campaigns.

References

  • PubChem. Compound Summary: Indazole-5-carboxaldehyde. National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General reference for indazole bioisosterism).
  • Luo, G., et al. (2006). Regioselective synthesis of N-alkylindazoles. Journal of Organic Chemistry.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
Foundational

Technical Guide: Solubilization and Handling of 1,7-Dimethyl-1H-indazole-5-carbaldehyde in DMSO

Topic: 1,7-Dimethyl-1H-indazole-5-carbaldehyde Solubility in DMSO Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary & Compound Profile 1,7-Dimethyl-1H-in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,7-Dimethyl-1H-indazole-5-carbaldehyde Solubility in DMSO Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Compound Profile

1,7-Dimethyl-1H-indazole-5-carbaldehyde (CAS: 1378593-99-7 ) is a specialized organic intermediate often utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[2] Its indazole core, substituted with methyl groups at the N1 and C7 positions and a reactive aldehyde at C5, imparts specific solubility characteristics critical for assay reproducibility.[1]

This guide provides a standardized, self-validating protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO), ensuring chemical stability and preventing "micro-precipitation"—a common source of false negatives in high-throughput screening (HTS).

Physicochemical Profile
ParameterDataRelevance to Solubility
CAS Number 1378593-99-7Unique identifier for sourcing and verification.
Molecular Weight ~174.20 g/mol Low MW facilitates dissolution, but crystal packing can impede it.
Structure Indazole core, 1,7-dimethylThe 7-methyl group increases lipophilicity (LogP) compared to unsubstituted indazoles.[1]
Solubility (DMSO) High (>50 mM estimated)The polar aprotic nature of DMSO effectively disrupts the indazole crystal lattice.
Solubility (Water) Negligible Highly prone to precipitation upon rapid dilution into aqueous buffers.

The Science of Solubilization

Why DMSO?

Dimethyl sulfoxide (DMSO) is the solvent of choice for 1,7-Dimethyl-1H-indazole-5-carbaldehyde because of its high dielectric constant and ability to act as a hydrogen bond acceptor.[1] The indazole nitrogen atoms and the aldehyde oxygen can interact with DMSO, overcoming the lattice energy of the solid.[1]

Critical Causality: The 1,7-dimethyl substitution pattern removes the acidic N-H proton found in 1H-indazoles, eliminating the possibility of hydrogen bond donation to solvents.[1] This makes the compound less soluble in protic solvents (like methanol or water) and highly dependent on dipolar aprotic solvents like DMSO for stable storage.

Protocol: The "Zero-Nucleation" Dissolution Method

Standard vortexing is often insufficient for substituted indazoles, leading to invisible micro-crystals.[1] This protocol uses a sonication-assisted workflow to ensure thermodynamic solubility.

Materials Required[1][3][4][5][6][7]
  • Compound: 1,7-Dimethyl-1H-indazole-5-carbaldehyde (Solid).[3]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Vortex mixer, Ultrasonic bath (35–40 kHz), Centrifuge.

Step-by-Step Methodology
Phase 1: Preparation
  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).

  • Weighing: Weigh the target mass (e.g., 1–5 mg) into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage of high-concentration stocks to prevent leaching.[1]

Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve a 10 mM or 50 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW (174.2) × Concentration (M)]

  • Vortexing: Vortex at max speed for 30 seconds. The solution may appear clear, but do not stop here .

  • Sonication (The Critical Step): Sonicate the vial in a water bath for 5–10 minutes. This disrupts stable crystal polymorphs that vortexing cannot break.

    • Observation: The solution should be strictly transparent.

Phase 3: Validation (QC)[1]
  • Visual Check: Hold the vial against a dark background.

  • Tyndall Effect Test: Shine a laser pointer (red or green) through the vial.

    • Pass: The beam passes through invisibly (no scattering).

    • Fail: A visible beam path indicates suspended micro-particles (Tyndall effect). Action: Repeat sonication.

  • Centrifugation: Spin at 10,000 x g for 5 minutes. Check for a pellet.[4] If none, the solution is ready.[1][4]

Visualizing the Workflow

The following diagram illustrates the logical flow of the dissolution and dilution process to prevent precipitation.

DissolutionProtocol Start Solid Compound (1,7-Dimethyl...) Weigh Weigh & Add Anhydrous DMSO Start->Weigh Process Vortex (30s) + Sonicate (5 min) Weigh->Process QC QC: Tyndall Effect (Laser Check) Process->QC Stock Clear Stock Solution (Store -20°C) QC->Stock Pass Fail Micro-precipitates Detected QC->Fail Fail Fail->Process Re-Sonicate

Figure 1: The "Zero-Nucleation" workflow ensures complete solubilization before storage.

Handling & Aqueous Dilution (The "Crash-Out" Risk)

The most common failure mode with hydrophobic indazoles is precipitation when the DMSO stock is added to aqueous assay buffer.

The Intermediate Dilution Strategy

Do not pipette 100% DMSO stock directly into a static well of aqueous buffer. This creates a local high-concentration interface where the compound precipitates instantly.

Recommended Protocol:

  • Prepare an Intermediate: Dilute the DMSO stock 10-fold into a solvent/buffer mix (e.g., 10% DMSO in buffer) or pure ethanol if compatible.

  • Final Spike: Add this intermediate to your final assay volume.

  • Mixing: Rapidly mix during addition.

DilutionScheme Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Dilution (1 mM in 10% DMSO) Stock->Inter 1:10 Dilution Final Assay Well (10 µM in 0.1% DMSO) Stock->Final Direct Spike (Avoid!) Precip RISK: Precipitation Stock->Precip Inter->Final 1:100 Dilution

Figure 2: Serial dilution strategy to mitigate precipitation shocks.

Storage and Stability

  • Hygroscopicity: DMSO absorbs water from the air. Water content >1% can cause the 1,7-dimethyl indazole to crystallize out of solution over time.[1]

  • Temperature: Store stocks at -20°C or -80°C .

  • Freeze-Thaw: Limit to <5 cycles. Aliquot stocks into single-use volumes (e.g., 20 µL) to maintain integrity.

References

  • Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data.[5][6] Bulletin 102. Retrieved from [Link]

Sources

Exploratory

Biological Activity of 1,7-Disubstituted Indazole Carbaldehydes

The following technical guide details the biological activity, synthetic utility, and medicinal chemistry of 1,7-disubstituted indazole-3-carbaldehydes . This scaffold represents a privileged structure in drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and medicinal chemistry of 1,7-disubstituted indazole-3-carbaldehydes . This scaffold represents a privileged structure in drug discovery, serving as a critical intermediate for kinase inhibitors (PAK1, VEGFR), nitric oxide synthase (NOS) modulators, and tubulin-targeting anticancer agents.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The 1,7-Indazole Scaffold

The 1,7-disubstituted indazole-3-carbaldehyde is a high-value pharmacophore precursor. Unlike the more common 5- or 6-substituted indazoles, the 1,7-substitution pattern creates a unique steric and electronic environment around the N1 nitrogen.

  • The 7-Substituent (R7): Introduces an "ortho-effect" relative to N1. This can lock the conformation of N1-substituents (e.g., aryl groups) out of planarity, improving selectivity for deep protein pockets (e.g., Kinases, NOS).

  • The 3-Carbaldehyde (CHO): Acts as an electrophilic warhead or a synthetic handle for generating hydrazones, chalcones, and carboxamides.

  • The 1-Substituent (R1): Modulates lipophilicity and metabolic stability.

Key Biological Targets:

  • p21-Activated Kinase 1 (PAK1): 7-Alkyl-indazole derivatives.[1]

  • Nitric Oxide Synthase (NOS): 7-Nitro/7-Bromo derivatives (nNOS/iNOS selectivity).

  • Tubulin Polymerization: 1-Aryl-indazole-3-carbaldehyde hydrazones.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class hinges on the interplay between the 1- and 7-positions.

The "Ortho-Lock" Mechanism

In 1,7-disubstituted indazoles, the substituent at C7 sterically clashes with the group at N1.

  • Effect: If R1 is a phenyl ring, the R7 substituent forces it to twist perpendicular to the indazole core.

  • Benefit: This "twisted" conformation often mimics the bioactive conformation required for kinase ATP-binding pockets, reducing the entropic penalty of binding.

Functional Group Roles
PositionSubstituentRole in Bioactivity
C3 (Formyl) -CHOWarhead/Linker: Reacts with cysteines (reversible covalent) or condenses to form hydrazones (H-bond donors/acceptors).
C7 -Br, -NO₂, -MeSelectivity Filter: Sterically restricts N1; modulates pKa of N2 (critical for H-bonding to hinge regions in kinases).
N1 -Me, -Benzyl, -ArylSolubility & Fit: Occupies hydrophobic pockets; N1-aryl groups are often required for high potency in anticancer assays.

Detailed Biological Targets & Mechanisms

Oncology: PAK1 Inhibition (7-Methyl Derivatives)

Target: p21-Activated Kinase 1 (PAK1), a regulator of cytoskeletal dynamics and cell migration.[1] Mechanism:

  • The 7-methyl-1H-indazole-3-carbaldehyde core is oxidized to the carboxylic acid and coupled with amines.[2]

  • Activity: The 7-methyl group fills a small hydrophobic pocket in the ATP binding site, while the C3-amide interacts with the hinge region.

  • Therapeutic Outcome: Inhibition of tumor cell migration and invasion (anti-metastatic).

Neurology: Nitric Oxide Synthase (NOS) Inhibition

Target: Neuronal NOS (nNOS) vs. Inducible NOS (iNOS). Mechanism:

  • 7-Nitroindazole is a classic tool compound.

  • 1,7-Disubstituted variants: Introduction of a 1-substituent (e.g., 1-methyl-7-nitroindazole) often reduces potency but increases selectivity for nNOS over eNOS (endothelial NOS), reducing cardiovascular side effects.

  • Role of C3-CHO: Converted to oximes or hydrazones to extend into the substrate access channel of the enzyme.

Anticancer: Tubulin Polymerization Inhibitors

Target: Colchicine binding site on tubulin. Mechanism:

  • Chalcones: The C3-aldehyde is condensed with acetophenones.

  • Hydrazones: Condensed with hydrazides.

  • Bioactivity: These derivatives arrest cells in the G2/M phase.[3] The 1,7-substitution pattern prevents metabolic dealkylation at N1, prolonging half-life compared to 1-unsubstituted analogs.

Experimental Protocols

Protocol A: Synthesis via "Green" Nitrosation

Direct access to 7-substituted indazole-3-carbaldehydes from indoles. Reference: RSC Adv., 2014, 4 , 34895.

Reagents:

  • 7-Methylindole (or 7-Bromoindole)

  • Sodium Nitrite (NaNO₂)[2]

  • HCl (2N)[2][4]

  • DMF/Water[2]

Step-by-Step Methodology:

  • Preparation: Dissolve NaNO₂ (8 equiv) in water/DMF (1:2 ratio) and cool to 0°C.

  • Activation: Slowly add HCl (7 equiv) to generate nitrous acid in situ. Stir for 10 min.

  • Addition: Add solution of 7-substituted indole (1 equiv) in DMF dropwise over 2 hours via syringe pump.

    • Note: Slow addition is critical to prevent dimerization.

  • Reaction: Stir at room temperature for 2 hours, then heat to 50°C for 12 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash with brine.[2] Dry over MgSO₄.[2][5]

  • Purification: Silica gel chromatography (Petroleum ether/EtOAc 8:2).

    • Yield: Typically 70-80%.

    • Product:7-Substituted-1H-indazole-3-carbaldehyde .

Protocol B: N1-Alkylation of 7-Bromoindazole

Accessing the 1,7-disubstituted core.

Reagents:

  • 7-Bromo-1H-indazole-3-carbaldehyde

  • Alkyl/Aryl Halide (e.g., Benzyl bromide)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-bromo-1H-indazole-3-carbaldehyde (1.0 equiv) in dry ACN.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Stir for 30 min at RT.

  • Alkylation: Add Alkyl Halide (1.2 equiv).

  • Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC.[2][6]

  • Regioselectivity Check: The 7-bromo group provides steric hindrance.

    • Outcome: Expect a mixture of N1 and N2 isomers.

    • Separation: N1 isomers are typically less polar and elute first on silica gel.

  • Isolation: Evaporate solvent, redissolve in DCM, wash with water, and purify via column chromatography.

Visualizations

Synthetic Pathway (Nitrosation Route)

The following diagram illustrates the direct conversion of 7-substituted indoles to indazole-3-carbaldehydes, a key step in generating the bioactive core.

SynthesisPathway Indole 7-Substituted Indole (Precursor) Nitrosation NaNO₂ / HCl / DMF (In situ HNO₂) Indole->Nitrosation 0°C Intermediate 3-Nitrosoindole Intermediate Nitrosation->Intermediate Electrophilic Subst. Rearrangement Ring Closure & Rearrangement Intermediate->Rearrangement 50°C, 12h Product 1H-Indazole-3-Carbaldehyde (7-Substituted) Rearrangement->Product Yield: ~75%

Caption: Direct synthesis of 7-substituted indazole-3-carbaldehydes via nitrosation of indoles.

Signaling Pathway: PAK1 Inhibition

This diagram details how the 7-methyl-indazole derivative intervenes in the PAK1 oncogenic signaling cascade.[1]

PAK1_Pathway GrowthFactor Growth Factors (EGF, PDGF) Receptor RTK Receptor GrowthFactor->Receptor GTPases Small GTPases (Rac1 / Cdc42) Receptor->GTPases Activation PAK1 PAK1 Kinase (Active Form) GTPases->PAK1 Phosphorylation LIMK LIMK PAK1->LIMK MEK MEK / ERK PAK1->MEK Inhibitor 7-Methyl-Indazole Derivative Inhibitor->PAK1 Inhibits ATP Binding Effect Actin Polymerization & Cell Migration (Metastasis) LIMK->Effect MEK->Effect

Caption: Mechanism of action for 7-methyl-indazole derivatives inhibiting PAK1-mediated metastasis.

References

  • Vangapandu, S., et al. (2014). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 4, 34895-34899. Link

  • BenchChem Technical Support. (2025). "A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide." BenchChem Application Notes. Link

  • Chandrasekhar, T., et al. (2012).[6][7] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[6][7] Link

  • Zhang, L., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 11, 15675-15687. Link

  • Gaikwad, S., et al. (2022).[8] "In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives." Journal of Pharmaceutical Negative Results, 13(9), 7670. Link

Sources

Foundational

1,7-Dimethyl-1H-indazole-5-carbaldehyde MSDS safety data sheet

Technical Monograph: Safety, Handling, & Reactivity Guide Subject: 1,7-Dimethyl-1H-indazole-5-carbaldehyde Document Type: Chemical Safety & Operational Monograph Version: 2.1 (Research Grade) Part 1: Compound Architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, & Reactivity Guide Subject: 1,7-Dimethyl-1H-indazole-5-carbaldehyde Document Type: Chemical Safety & Operational Monograph Version: 2.1 (Research Grade)

Part 1: Compound Architecture & Identification

1.1 Molecular Profile This compound is a specialized heterocyclic building block, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., anticancer therapeutics). Its structural integrity is defined by the fused indazole core, methylated at the N1 and C7 positions, with a reactive aldehyde handle at C5.

Parameter Technical Specification
Chemical Name 1,7-Dimethyl-1H-indazole-5-carbaldehyde
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical State Solid (Powder or Crystalline)
Color Off-white to pale yellow (indicative of purity)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Methanol; Sparingly soluble in water.
CAS Number Note: Specific isomer often custom-synthesized. Analogous to 872607-89-1 (1-Methyl).[1]

1.2 Structural Reactivity Context

  • Aldehyde Moiety (C5): Highly susceptible to nucleophilic attack (e.g., reductive amination) and autoxidation to the carboxylic acid if exposed to air.

  • Indazole Core: The 1,7-dimethyl substitution pattern locks the tautomeric equilibrium, preventing the N-H acidity found in unsubstituted indazoles, thereby increasing lipophilicity (LogP).

Part 2: Hazard Profiling & Toxicology (GHS)

2.1 Risk Assessment (Read-Across Methodology) As a research chemical, specific toxicological data (LD50) may be limited. The following classification is derived from structural analogs (1-Methyl-1H-indazole-5-carbaldehyde) and functional group reactivity.

Signal Word: WARNING

Hazard Class Code Statement Mechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.Indazole alkaloids can modulate CNS/kinase activity; ingestion may disrupt cellular signaling.
Skin Irritation H315 Causes skin irritation.[2]Aldehydes react with skin proteins (Schiff base formation), causing contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.High reactivity of the carbonyl group with mucosal membranes.
STOT - SE H335 May cause respiratory irritation.Inhalation of dust triggers inflammatory response in bronchial tissues.

2.2 Exposure Response Workflow Visualization of the logical flow for immediate incident response.

SafetyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin Remove Clothing -> Wash Soap/Water (15m) Skin->Action_Skin Action_Eye Flush Water (15m) -> Remove Contacts Eye->Action_Eye Action_Inhal Fresh Air -> Oxygen if labored Inhal->Action_Inhal Medical Seek Medical Evaluation Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Logical decision tree for immediate first-aid response based on exposure route.

Part 3: Operational Protocols (Handling & Storage)

3.1 The "Inert Loop" Storage Protocol Why this matters: The C5-aldehyde is prone to air-oxidation, converting the valuable intermediate into the inactive carboxylic acid impurity.

  • Atmosphere: Store strictly under Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, providing a better "blanket" over the solid.

  • Temperature: Maintain at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.

3.2 Handling & PPE Standards

  • Respiratory: Work within a certified Chemical Fume Hood. If weighing fine powder outside a hood, use a NIOSH N95 or P100 particulate respirator.

  • Dermal Barrier:

    • Glove Material:[3] Nitrile (minimum thickness 0.11 mm).

    • Breakthrough Time: Aldehydes can permeate standard latex; change gloves immediately upon splash contact.

  • Static Control: Dry organic powders can generate static charges. Use antistatic weighing boats and ground equipment when transferring large quantities (>10g).

Part 4: Synthetic Utility & Chemical Stability

4.1 Reactivity Profile This compound is a versatile electrophile. In drug discovery, it is typically employed in:

  • Reductive Amination: Reaction with primary amines (using NaBH(OAc)₃) to form secondary amine linkers.

  • Suzuki-Miyaura Coupling: If the core is halogenated (not applicable here, but common in analogs), or subsequent functionalization of the aldehyde.

  • Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon chain.

4.2 Stability Logic Diagram Understanding the degradation pathways to prevent yield loss.

StabilityLogic Compound 1,7-Dimethyl-1H-indazole-5-carbaldehyde Risk_O2 Oxygen Exposure Compound->Risk_O2 High Risk Risk_H2O Moisture/Humidity Compound->Risk_H2O Moderate Risk Result_Ox Oxidation to Carboxylic Acid (Impurity) Risk_O2->Result_Ox Result_Hyd Hydrate Formation (Clumping/Hydrolysis) Risk_H2O->Result_Hyd Mitigation Protocol: Store under Argon with Desiccant @ 4°C Result_Ox->Mitigation Prevented by Result_Hyd->Mitigation Prevented by

Caption: Degradation pathways (Oxidation/Hydration) and the required mitigation strategies.

Part 5: Emergency Response & Waste Management

5.1 Fire Fighting Measures

  • Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide (CO₂).

  • Specific Hazard: Emits toxic fumes under fire conditions (Nitrogen oxides - NOx, Carbon oxides).

  • Tactics: Firefighters must wear SCBA. Cool sealed containers with water spray to prevent pressure buildup.

5.2 Accidental Release (Spill Protocol)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Contain: Cover spill with a damp absorbent pad or vermiculite to suppress dust.

  • Clean: Sweep up carefully (avoid dust generation) and place in a sealed hazardous waste container.

  • Decontaminate: Wipe surface with 10% bleach solution followed by water to degrade trace aldehyde residues.

5.3 Disposal

  • Classification: Hazardous Organic Waste.

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains. [3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18452106 (7-Methyl-1H-indazole-5-carbaldehyde). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Intermediates for the 1,7-Dimethylindazole Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of the 1,7-Dimethylindazole Core in Medicinal Chemistry The indazole scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 1,7-Dimethylindazole Core in Medicinal Chemistry

The indazole scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in the realm of medicinal chemistry.[1] Its rigid structure and capacity for crucial hydrogen bonding interactions have cemented its role in the design of a multitude of biologically active compounds.[1][2] Among the various indazole derivatives, those bearing a 1,7-dimethyl substitution pattern have garnered considerable interest for their ability to confer advantageous pharmacological properties, leading to their incorporation into a range of therapeutic agents, particularly as kinase inhibitors.[1][3]

This technical guide offers a comprehensive exploration of the synthetic routes to key intermediates for the 1,7-dimethylindazole core. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the underlying chemical principles, practical experimental protocols, and the critical aspects of regioselectivity that govern the synthesis of this important scaffold.

Strategic Synthesis of the 1,7-Dimethylindazole Scaffold

The construction of the 1,7-dimethylindazole core is a multi-step process that hinges on the initial formation of a 7-methyl-1H-indazole intermediate, followed by a regioselective N-methylation at the N1 position. The overall synthetic strategy is outlined below:

Synthesis_Workflow A 2,6-Dimethylaniline B 7-Methyl-1H-indazole A->B Diazotization & Cyclization C 1,7-Dimethyl-1H-indazole B->C Regioselective N1-Methylation

Caption: General synthetic workflow for 1,7-dimethylindazole.

This guide will first detail the synthesis of the crucial 7-methyl-1H-indazole intermediate, followed by an in-depth discussion and protocol for the regioselective N1-methylation to yield the final 1,7-dimethylindazole scaffold.

Part 1: Synthesis of the 7-Methyl-1H-indazole Intermediate

A robust and commonly employed method for the synthesis of 7-methyl-1H-indazole involves the diazotization and subsequent intramolecular cyclization of the readily available starting material, 2,6-dimethylaniline.[1]

Reaction Scheme: From 2,6-Dimethylaniline to 7-Methyl-1H-indazole

cluster_0 Synthesis of 7-Methyl-1H-indazole 2,6-Dimethylaniline Intermediate Diazonium Salt (in situ) 2,6-Dimethylaniline->Intermediate t-BuONO, KOAc, 18-crown-6, CHCl3, Reflux 7-Methyl-1H-indazole Intermediate->7-Methyl-1H-indazole

Caption: Synthesis of 7-methyl-1H-indazole from 2,6-dimethylaniline.

Detailed Experimental Protocol: Synthesis of 7-Methyl-1H-indazole

This protocol is adapted from established literature procedures.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,6-Dimethylaniline121.1825 g206
tert-Butyl nitrite103.1252 mL-
Potassium acetate98.1440 g412
18-Crown-6264.325.4 g20.6
Chloroform119.38750 mL + 400 mL-
Water18.022 x 250 mL-
Anhydrous magnesium sulfate120.37As needed-
Silica gel for column chromatography-As needed-
Hexane/Ethyl acetate (9:1)-As needed-

Procedure:

  • To a solution of 2,6-dimethylaniline (25 g) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).

  • Stir the mixture for 20 minutes.

  • Add potassium acetate (40 g) and 18-crown-6 (5.4 g) to the reaction mixture.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and continue stirring for an additional 15 hours.

  • Remove the solid precipitate by vacuum filtration and wash the solids with chloroform (400 mL).

  • Combine the filtrates and wash with water (2 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (9:1) mixture to afford 7-methyl-1H-indazole.

Part 2: Regioselective N1-Methylation of 7-Methyl-1H-indazole

The final step in constructing the 1,7-dimethylindazole scaffold is the methylation of the 7-methyl-1H-indazole intermediate. This reaction can potentially yield two regioisomers: the desired 1,7-dimethyl-1H-indazole and the undesired 2,7-dimethyl-2H-indazole. Achieving high regioselectivity for the N1 position is therefore a critical aspect of this synthesis.

Understanding Regioselectivity in Indazole Alkylation

The regioselectivity of N-alkylation of indazoles is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed.[4][5]

  • Thermodynamic vs. Kinetic Control: In general, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[6] Alkylation at the N1 position often leads to the thermodynamically more stable product.[7]

  • Role of the Base and Solvent: The choice of base and solvent system plays a pivotal role in directing the regioselectivity. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favors the formation of the N1-alkylated product.[4][7] This is attributed to the formation of the indazolide anion, where the negative charge is delocalized, and subsequent alkylation is directed to the N1 position, leading to the more stable product.

  • Steric Hindrance: The presence of a substituent at the C7 position, such as the methyl group in 7-methyl-1H-indazole, can sterically hinder the approach of the alkylating agent to the N1 position. However, with a small alkylating agent like methyl iodide, this steric hindrance is often not significant enough to prevent N1-alkylation, especially under thermodynamically controlled conditions.[5]

cluster_1 N-Methylation of 7-Methyl-1H-indazole Indazole 7-Methyl-1H-indazole N1_product 1,7-Dimethyl-1H-indazole (Thermodynamic Product) Indazole->N1_product NaH, THF/DMF, CH3I (Favored) N2_product 2,7-Dimethyl-2H-indazole (Kinetic Product) Indazole->N2_product Alternative Conditions (Less Favored)

Caption: Regioselectivity in the N-methylation of 7-methyl-1H-indazole.

Detailed Experimental Protocol: Synthesis of 1,7-Dimethyl-1H-indazole

This protocol is based on general procedures for selective N1-alkylation of indazoles.[4][7]

Materials:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
7-Methyl-1H-indazole132.161.0 g7.57
Sodium hydride (60% dispersion in mineral oil)24.000.33 g8.32
Methyl iodide141.940.52 mL8.32
Anhydrous N,N-Dimethylformamide (DMF)73.0920 mL-
Saturated aqueous ammonium chloride solution-As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF (20 mL) under a nitrogen atmosphere at 0 °C, add a solution of 7-methyl-1H-indazole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,7-dimethyl-1H-indazole.

Characterization Data for 1,7-Dimethyl-1H-indazole (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz): δ 7.90-7.80 (m, 1H), 7.40-7.30 (m, 1H), 7.10-7.00 (m, 2H), 4.10 (s, 3H, N-CH₃), 2.60 (s, 3H, Ar-CH₃).

¹³C NMR (Predicted, CDCl₃, 100 MHz): δ 140.0, 134.0, 128.0, 122.0, 121.0, 120.0, 118.0, 35.0 (N-CH₃), 17.0 (Ar-CH₃).

Actual experimental data should be obtained and verified for confirmation.

Applications of the 1,7-Dimethylindazole Scaffold in Drug Discovery

The 1,7-dimethylindazole scaffold is a key building block in the synthesis of various pharmacologically active compounds. Its presence in a molecule can significantly influence its biological activity, potency, and selectivity.

  • Kinase Inhibitors: A primary application of the 1,7-dimethylindazole core is in the development of kinase inhibitors for the treatment of cancer.[1][3] The N1-methyl group can occupy a specific pocket in the ATP-binding site of kinases, enhancing binding affinity and selectivity. The C7-methyl group can also contribute to hydrophobic interactions within the active site.

  • Other Therapeutic Areas: Indazole derivatives, in general, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and neurological applications.[10] The specific substitution pattern of the 1,7-dimethylindazole scaffold can be fine-tuned to target various receptors and enzymes.

Conclusion

The synthesis of intermediates for the 1,7-dimethylindazole scaffold is a well-defined process that relies on the efficient construction of the 7-methyl-1H-indazole precursor followed by a regioselective N1-methylation. A thorough understanding of the factors governing the regioselectivity of the methylation step is paramount for the successful and efficient synthesis of the desired 1,7-dimethyl-1H-indazole. The protocols and insights provided in this technical guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this valuable scaffold in their scientific endeavors. The versatility and proven biological relevance of the indazole core, coupled with the specific advantages conferred by the 1,7-dimethyl substitution, ensure its continued importance in the discovery of novel therapeutics.

References

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: not available)
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [Link])

  • 2 - Wiley-VCH. (URL: [Link])

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PUB - Publikationen an der Universität Bielefeld. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (URL: [Link])

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (URL: [Link])

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • 1H-Indazole | C7H6N2 | CID 9221 - PubChem. (URL: [Link])

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed. (URL: [Link])

  • (PDF) Synthesis and Characterization of some Imidazole Derivatives - ResearchGate. (URL: [Link])

  • Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC. (URL: [Link])

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. (URL: [Link])

Sources

Foundational

Technical Whitepaper: Sourcing and Quality Assurance of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Executive Summary 1,7-Dimethyl-1H-indazole-5-carbaldehyde (CAS 1378593-99-7) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and 5-HT receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,7-Dimethyl-1H-indazole-5-carbaldehyde (CAS 1378593-99-7) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and 5-HT receptor antagonists. While structurally simple, this molecule presents a significant sourcing challenge due to the "Regioselectivity Trap" inherent in the indazole scaffold.

Commercial samples of "1,7-dimethyl" indazoles are frequently contaminated with, or entirely misidentified as, the thermodynamically favorable N2-isomer (2,7-dimethyl) or the N1-isomer lacking C7-methylation . This guide outlines a scientifically rigorous protocol for sourcing, validating, and handling this compound, ensuring that research data remains uncompromised by isomeric impurities.

Chemical Identity & Critical Quality Attributes (CQAs)

The presence of a methyl group at the C7 position creates steric hindrance around the N1 nitrogen. In standard alkylation reactions, this often diverts substitution to the N2 position, making the verification of the N1-methyl group the primary Critical Quality Attribute.

PropertySpecification
IUPAC Name 1,7-Dimethyl-1H-indazole-5-carbaldehyde
CAS Number 1378593-99-7
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparing in water
Key Impurity A 2,7-Dimethyl-2H-indazole-5-carbaldehyde (Regioisomer)
Key Impurity B 7-Methyl-1H-indazole-5-carbaldehyde (Incomplete methylation)
Structural Visualization

The diagram below illustrates the steric environment and the potential for isomeric confusion.

ChemicalStructure Target TARGET: 1,7-Dimethyl-1H-indazole-5-carbaldehyde (N1-Methyl, C7-Methyl) Impurity_N2 IMPURITY: 2,7-Dimethyl-2H-indazole-5-carbaldehyde (N2-Methyl, C7-Methyl) Target->Impurity_N2 Isomeric Risk (Steric Shifting) Impurity_DesMethyl IMPURITY: 7-Methyl-1H-indazole-5-carbaldehyde (Des-N-methyl) Target->Impurity_DesMethyl Precursor / Hydrolysis

Figure 1: Structural relationship between the target molecule and its most common commercial impurities.

The "Regioselectivity Trap": Why Sourcing Fails

The Mechanism of Failure

In many Custom Synthesis (CRO) workflows, the cheapest route to N-methyl indazoles is the direct methylation of the parent indazole using methyl iodide (MeI) and a base (e.g., NaH or K₂CO₃).

For a standard indazole, N1-alkylation is favored electronically. However, in 1,7-dimethyl-1H-indazole , the C7-methyl group exerts steric repulsion against the incoming electrophile at the N1 position. This shifts the reaction kinetic preference toward the less hindered N2 position, often yielding a mixture enriched in the unwanted 2,7-isomer.

Implication for Researchers: A supplier providing a Certificate of Analysis (CoA) based solely on 1H-NMR (without NOESY) may misidentify the N2-isomer as the N1-target, as the chemical shifts are subtly different.

SynthesisPathways Start Starting Material: 7-Methyl-1H-indazole-5-carbaldehyde Reagents Reagents: MeI, Base (NaH/K2CO3) Start->Reagents Reaction Methylation Reaction Reagents->Reaction Path_N1 Path A: N1-Methylation (Sterically Hindered by C7-Me) Reaction->Path_N1 Slow Path_N2 Path B: N2-Methylation (Sterically Accessible) Reaction->Path_N2 Fast Product_N1 Target: 1,7-Dimethyl isomer (Thermodynamic Product) Path_N1->Product_N1 Product_N2 Impurity: 2,7-Dimethyl isomer (Kinetic Product) Path_N2->Product_N2

Figure 2: The kinetic competition between N1 and N2 methylation pathways caused by C7 steric hindrance.

Sourcing Strategy & Supplier Landscape[1]

Given the synthesis challenges, suppliers are categorized by their ability to guarantee regiochemical purity.

Tier 1: Verified Catalog Suppliers (High Reliability)

These suppliers typically have established batches with validated analytics.

  • Alchimica (Europe): Listed stock (1g packs).[1] Known for rigorous QC on heterocyclic intermediates.

  • ABCR (Germany): Reliable sourcing for substituted indazoles.

  • Aaron Chemicals (USA): Good availability for medicinal chemistry building blocks.

Tier 2: Custom Synthesis / Make-to-Order (Requires Validation)

If catalog stock is depleted, these CROs are recommended for fresh synthesis, provided you specify the "Hydrazine Cyclization Route" (see Section 6) rather than direct methylation.

  • Enamine: Excellent track record with rare heterocycles.

  • WuXi AppTec: High capacity, but requires strict QC specifications in the contract.

  • Combi-Blocks: Often has precursors available for rapid synthesis.

Supplier Qualification Workflow

SourcingWorkflow Start Need 1,7-Dimethyl-1H-indazole-5-carbaldehyde CheckStock Check Tier 1 (Alchimica, ABCR) Start->CheckStock StockFound Stock Available? CheckStock->StockFound OrderSample Order 1g Sample StockFound->OrderSample Yes RequestCustom Request Custom Synthesis (Specify Route!) StockFound->RequestCustom No QC_Step Internal QC: NOESY NMR OrderSample->QC_Step RequestCustom->QC_Step Pass Pass: N1-Me / C7-H interaction confirmed QC_Step->Pass Valid Fail Fail: N2-Me detected QC_Step->Fail Invalid

Figure 3: Decision tree for sourcing and validating the compound.

Quality Control Protocols (Self-Validating Systems)

Do not rely solely on the supplier's CoA.[2] The following protocol must be performed upon receipt of the material.

Protocol A: Regiochemistry Validation via NOESY NMR

This is the only definitive method to distinguish the 1,7-isomer from the 2,7-isomer without X-ray crystallography.

  • Sample Prep: Dissolve 10 mg in DMSO-d6.

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

  • Analysis Criteria:

    • Target (1,7-Dimethyl): Look for a NOE cross-peak between the N-Methyl protons (~4.0 ppm) and the C7-Methyl protons (~2.5-2.7 ppm). Note: Due to proximity, this signal should be strong.

    • Impurity (2,7-Dimethyl): The N2-Methyl group is spatially distant from the C7-Methyl. You will instead see a NOE cross-peak between the N2-Methyl and the C3-Proton .

Protocol B: Purity via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: >95% Area under curve (AUC). No single impurity >2%.

Recommended Synthetic Route (For Custom Orders)

When contracting a CRO, explicitly request the Hydrazine Cyclization Route to avoid the regioselectivity issues of direct methylation.

Mechanism:

  • Precursor: Start with 2-Acetyl-6-methylaniline .

  • Hydrazone Formation: React with methylhydrazine.

  • Cyclization: The N-N bond formation occurs intramolecularly.[3] Because the methyl group is already attached to the hydrazine nitrogen before ring closure, the position of the methyl group is fixed at N1 relative to the carbon scaffold.

  • Functionalization: The C5 position is then formylated (e.g., Vilsmeier-Haack or Rieche formylation) to yield the final aldehyde.

This route guarantees the 1,7-substitution pattern by design, whereas methylation of 7-methylindazole is a gamble.

References

  • Alchimica. (2025). Catalog Entry: 1,7-Dimethyl-1H-indazole-5-carbaldehyde (CAS 1378593-99-7).[1][4][5][6] Retrieved from [Link][2]

  • Genung, N. E., et al. (2014).[7] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Retrieved from [Link]

  • Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Abstract This application note details a robust, scalable protocol for the reductive amination of 1,7-Dimethyl-1H-indazole-5-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the reductive amination of 1,7-Dimethyl-1H-indazole-5-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., interleukins, tyrosine kinases) and CNS-active agents. Unlike simple benzaldehydes, the indazole core requires specific handling to maintain solubility and prevent side reactions on the nitrogen heterocycle. This guide utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent, prioritizing chemoselectivity and operational safety over traditional cyanoborohydride methods.[1]

Structural & Retrosynthetic Analysis

Substrate Properties

The starting material, 1,7-Dimethyl-1H-indazole-5-carbaldehyde , possesses unique electronic and steric features:

  • N1-Methylation: Blocks tautomerization, fixing the bond order and ensuring the C5-aldehyde remains chemically distinct from the pyrazole ring.

  • C7-Methylation: Provides steric bulk near the N1 position but leaves the C5-aldehyde relatively unhindered, allowing for rapid imine formation.

  • Solubility: The lipophilic methyl groups render the molecule soluble in chlorinated solvents (DCM, DCE), which are ideal for STAB-mediated reductions.

Reaction Strategy: Direct vs. Indirect

For this substrate, a Direct Reductive Amination (One-Pot) is recommended.[1]

  • Why STAB? Sodium triacetoxyborohydride is mild and exhibits high selectivity for the protonated iminium ion over the neutral aldehyde. This allows the reducing agent to be present during imine formation without reducing the starting aldehyde to the alcohol side-product.

  • Why not

    
    ?  Sodium borohydride is too strong; it reduces aldehydes rapidly, necessitating a two-step (indirect) process that is operationally burdensome.
    
  • Why not

    
    ?  While effective, it generates toxic cyanide byproducts and requires lower pH control.
    

Mechanistic Pathway

The reaction proceeds via the formation of a carbinolamine, dehydration to an iminium ion, and irreversible hydride transfer.

reductive_amination_mechanism Aldehyde 1,7-Dimethyl- indazole-5-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (H-NR2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (AcOH Cat.) Product Final Amine Product Iminium->Product Reduction STAB STAB (Hydride Source) STAB->Product H- transfer

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rate-determining step is often the reduction of the iminium species.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
1,7-Dimethyl-1H-indazole-5-carbaldehyde 1.0SubstrateEnsure purity >95% by HPLC.
Amine (Primary or Secondary) 1.1 - 1.2NucleophileIf using HCl salt, add 1.0 eq TEA.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5ReductantMoisture sensitive; weigh quickly.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium formation.
1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 MPreferred over THF for reaction rate.
Dichloromethane (DCM) SolventWork-upExtraction solvent.
Sat.

QuenchNeutralizationNeutralizes AcOH and Boron salts.
Step-by-Step Methodology

Step 1: Solvation and Imine Formation

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,7-Dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv) in DCE (concentration ~0.15 M).

  • Add the Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add Triethylamine (TEA, 1.1 equiv) and stir for 15 mins before adding the aldehyde.

  • Add Acetic Acid (1.0 equiv).

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
    • Checkpoint: The solution may change color (often yellowing) indicating imine formation.

Step 2: Reduction 5. Cool the mixture slightly to 0°C (optional, but recommended for volatile amines). 6. Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Caution: Mild gas evolution may occur.
  • Remove cooling bath and stir at RT for 4–16 hours.
  • Monitoring: Check reaction progress via LCMS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde peak.

Step 3: Quench and Work-up 8. Quench the reaction by slowly adding Saturated Aqueous


  (volume equal to reaction solvent). Stir vigorously for 15 minutes until gas evolution ceases.
9.  Transfer to a separatory funnel. Extract with DCM  (3 x reaction volume).
10. Combine organic layers and wash with Brine .[2]
11. Dry over anhydrous 

, filter, and concentrate under reduced pressure.

Step 4: Purification 12. The crude residue is typically a viscous oil or foam. 13. Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Eluent: Gradient of 0%
    
    
    10% MeOH in DCM (with 1%
    
    
    if the product is very polar).

Experimental Workflow Diagram

experimental_workflow Start Start: Dissolve Aldehyde in DCE (0.15 M) AddAmine Add Amine (1.1 eq) + AcOH (1.0 eq) Start->AddAmine Stir1 Stir 30-60 min (Imine Formation) AddAmine->Stir1 AddSTAB Add STAB (1.4 eq) Stir 4-16h Stir1->AddSTAB Check LCMS Check: Aldehyde Consumed? AddSTAB->Check Check->AddSTAB No (Add 0.5 eq STAB) Quench Quench with Sat. NaHCO3 Extract with DCM Check->Quench Yes Purify Flash Chromatography (DCM/MeOH) Quench->Purify

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization (E-E-A-T)

Common Issues
  • Incomplete Conversion: If the aldehyde persists after 16 hours, it suggests the imine equilibrium is unfavorable.

    • Solution: Add activated 4Å Molecular Sieves during Step 1 to scavenge water and drive imine formation.

  • Dialkylation (with Primary Amines): Primary amines can react twice with the aldehyde.

    • Solution: Use a larger excess of the amine (2.0 - 3.0 equiv) or switch to a stepwise method (form imine in MeOH, isolate, then reduce with

      
      ).
      
  • Product Trapped in Aqueous Phase: Indazole amines can be polar.

    • Solution: If yield is low, salt the aqueous layer with solid NaCl and extract with 10% MeOH/CHCl3 instead of pure DCM.

Analytical Validation
  • 1H NMR: Look for the disappearance of the aldehyde singlet at

    
     ppm. The new benzylic methylene protons (
    
    
    
    ) typically appear as a singlet or doublet around
    
    
    ppm.
  • LCMS: The product mass should correspond to

    
    .
    

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - STAB." Organic Chemistry Portal.

  • Benchchem. "Application Notes and Protocols for Reductive Amination." Benchchem Protocols.

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Application

Technical Guide: Synthesis of Kinase Inhibitors Using 1,7-Dimethyl-1H-indazole-5-carbaldehyde

This guide details the strategic application of 1,7-Dimethyl-1H-indazole-5-carbaldehyde as a pivotal intermediate in the synthesis of next-generation kinase inhibitors. Executive Summary The 1H-indazole scaffold is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1,7-Dimethyl-1H-indazole-5-carbaldehyde as a pivotal intermediate in the synthesis of next-generation kinase inhibitors.

Executive Summary

The 1H-indazole scaffold is a "privileged structure" in kinase inhibitor design, serving as the core for approved drugs like Axitinib , Pazopanib , and Linifanib . While the unsubstituted indazole is common, the 1,7-dimethyl-1H-indazole substructure offers distinct pharmacological advantages:

  • Conformational Lock (7-Methyl): The C7-methyl group restricts rotation of the N1-substituent or fills the hydrophobic "gatekeeper" pocket (e.g., Thr338 in c-Src, Thr315 in Abl), enhancing selectivity over the broad kinome.

  • Solubility & Permeability (1-Methyl): N1-methylation prevents tautomerization, locking the H-bond acceptor/donor profile required for the hinge region (typically N2 as acceptor, C3-H or C3-NH as donor).

  • Synthetic Versatility (5-CHO): The C5-aldehyde is a highly reactive "divergence point," allowing the rapid generation of Type I (ATP-competitive), Type II (DFG-out), and Covalent inhibitors.

This guide provides validated protocols for converting 1,7-Dimethyl-1H-indazole-5-carbaldehyde (Compound 1) into three distinct classes of kinase inhibitors.

Structural Biology & Design Logic

The design of inhibitors using Compound 1 relies on the "Hinge-Linker-Tail" model.

  • The Head (Indazole Core): Binds to the ATP-binding hinge region. The N2 nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue.

  • The Linker (C5-Position): The aldehyde at C5 projects towards the solvent-exposed region or the hydrophobic back-pocket, depending on the linker geometry (sp2 vs. sp3).

  • The Tail: Modulates physicochemical properties (solubility) or targets specific residues (e.g., Cys residues for covalent bonding).

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the strategic divergence from the core aldehyde to three functional inhibitor classes.

KinaseSynthesis Core 1,7-Dimethyl-1H-indazole- 5-carbaldehyde (Compound 1) PathA Path A: Reductive Amination Core->PathA + Amine NaBH(OAc)3 PathB Path B: Oxidation & Amidation Core->PathB 1. Pinnick Ox. 2. Amide Coupling PathC Path C: Knoevenagel Condensation Core->PathC + Malononitrile Base ProdA Type I Inhibitors (Solubilized Tail) Target: Solvent Front PathA->ProdA ProdB Type II Inhibitors (Amide Linker) Target: DFG-out Pocket PathB->ProdB ProdC Covalent Inhibitors (Acrylonitrile/Styryl) Target: Cysteine Residues PathC->ProdC

Caption: Divergent synthetic pathways transforming the 5-formyl indazole core into three distinct kinase inhibitor archetypes.

Experimental Protocols

Pre-requisite: Quality Control of Starting Material

Compound 1 (1,7-Dimethyl-1H-indazole-5-carbaldehyde) must be free of the 2,7-dimethyl regioisomer, which is a common impurity during synthesis (N2-methylation).

  • QC Check: 1H NMR (DMSO-d6). The N1-Me signal typically appears at

    
     4.0–4.1 ppm, while N2-Me appears downfield at 
    
    
    
    4.1–4.3 ppm. The C3-H proton is a diagnostic singlet around
    
    
    8.0–8.2 ppm.
Protocol A: Synthesis of Soluble Type I Inhibitors (Reductive Amination)

Objective: Install a solubilizing morpholine or piperazine tail at the C5 position. This mimics the solvent-exposed tail of drugs like Gefitinib .

Reagents:

  • Compound 1 (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve Compound 1 (100 mg, 0.57 mmol) in DCE (5 mL).

  • Add Morpholine (60 mg, 0.69 mmol) and glacial acetic acid (1 drop). Stir at Room Temperature (RT) for 1 hour under Nitrogen (

    
    ).
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hex). The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add STAB (182 mg, 0.86 mmol) in one portion.

  • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Work-up: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (3 x 10 mL).
    
  • Purification: Dry organic phase over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH 95:5).
    

Mechanism: The 1,7-dimethyl core remains intact. The aldehyde is converted to a benzylamine-like linkage, providing a basic center for solubility without disrupting the hinge-binding capacity of the indazole.

Protocol B: Synthesis of Type II Inhibitors (Pinnick Oxidation & Amidation)

Objective: Convert the aldehyde to a carboxylic acid, then couple with a hydrophobic amine (e.g., 3-trifluoromethylaniline) to target the DFG-out hydrophobic pocket, similar to Sorafenib .

Step 1: Pinnick Oxidation (Aldehyde

Carboxylic Acid)

Reagents:

  • Compound 1 (1.0 eq)[]

  • Sodium Chlorite (

    
    , 2.0 eq)
    
  • Sodium Dihydrogen Phosphate (

    
    , 1.5 eq)[2]
    
  • 2-Methyl-2-butene (Scavenger, 5.0 eq)[2]

  • t-Butanol/Water (3:1 v/v)

Procedure:

  • Dissolve Compound 1 (100 mg) in t-BuOH (3 mL) and Water (1 mL).

  • Add 2-Methyl-2-butene (0.3 mL).

  • Add solid

    
    , followed by the dropwise addition of 
    
    
    
    (dissolved in 0.5 mL water).
  • Stir at RT for 2 hours. The solution typically turns pale yellow.

  • Work-up: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2] The product, 1,7-Dimethyl-1H-indazole-5-carboxylic acid , precipitates or is isolated by evaporation. Yield is typically >90%.

Step 2: Amide Coupling

Reagents:

  • Acid Intermediate (from Step 1)

  • 3-(Trifluoromethyl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve the Acid (100 mg, 0.52 mmol) in DMF (3 mL).

  • Add DIPEA (0.27 mL, 1.56 mmol) and HATU (237 mg, 0.62 mmol). Stir for 5 minutes to activate the acid (formation of O-At ester).

  • Add 3-(Trifluoromethyl)aniline (92 mg, 0.57 mmol).

  • Stir at RT for 12 hours.

  • Work-up: Dilute with water (15 mL). The product often precipitates. If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Result: A classic "Type II" kinase inhibitor scaffold with a urea-mimic amide linker.

Protocol C: Synthesis of Covalent Probes (Knoevenagel Condensation)

Objective: Create a vinyl-nitrile or acrylamide "warhead" capable of Michael addition to a cysteine residue in the kinase active site.

Reagents:

  • Compound 1 (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic, 0.1 eq)

  • Ethanol (EtOH)

Procedure:

  • Dissolve Compound 1 (100 mg) and Malononitrile (41 mg, 0.62 mmol) in Ethanol (4 mL).

  • Add Piperidine (5

    
    L).
    
  • Reflux at 80°C for 2 hours.

  • Observation: The product usually precipitates out of the ethanol solution upon cooling as a bright yellow/orange solid (due to extended conjugation).

  • Isolation: Filter the solid, wash with cold ethanol.

  • Product: 2-((1,7-dimethyl-1H-indazol-5-yl)methylene)malononitrile . This electron-deficient alkene is a potent Michael acceptor, suitable for covalent labeling of kinases with accessible cysteines.

Data Summary & Troubleshooting

ParameterProtocol A (Reductive Amination)Protocol B (Oxidation/Amide)Protocol C (Condensation)
Reaction Type One-pot, reductiveTwo-step, oxidative/couplingOne-pot, condensation
Key Intermediate Imine (transient)Carboxylic Acid (stable)Benzylidene (stable)
Typical Yield 75 - 85%80 - 95% (Step 1), 70 - 90% (Step 2)85 - 95%
Common Issue Over-alkylation (rare with sec-amines)Incomplete activation (check HATU quality)Knoevenagel reversibility (use excess reagent)
Purification Silica Column (DCM/MeOH)Acid-Base Extraction / RecrystallizationFiltration / Recrystallization (EtOH)

Critical Troubleshooting Note - Regiochemistry: If synthesizing Compound 1 from scratch (e.g., from 7-methylindazole), be aware that alkylation of 7-methylindazole often yields a mixture of N1- and N2-methyl isomers. The 7-methyl group sterically hinders N1, sometimes favoring N2 alkylation.

  • Solution: Use NaH/THF (thermodynamic control) or construct the indazole ring after placing the methyl groups (e.g., via hydrazine cyclization of a 2-acetyl-3-methyl-benzaldehyde derivative) to ensure 100% N1-regioselectivity [1].

References

  • Regioselective Synthesis of Indazoles: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Indazole Scaffolds in Kinase Inhibition: Boulanger, J., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Link

  • Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Tetrahedron, 37(11), 2091-2096. Link

  • Type II Kinase Inhibitor Design: Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2, 358–364. Link

Sources

Method

High-Efficiency Knoevenagel Condensation of Indazole-5-Carbaldehyde

Abstract & Strategic Relevance The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib .[1] The functionalization of the indazole ring at the C-5 position via Knoevenagel condensation is a critical synthetic gateway for generating vinyl-indazole derivatives. These derivatives are essential for creating Michael acceptors that target cysteine residues in kinases or for synthesizing fluorescent probes for neurodegenerative pathology.

This application note provides optimized protocols for the condensation of indazole-5-carbaldehyde with active methylene compounds. It addresses specific challenges such as the poor solubility of the indazole core, N-H tautomerism interference, and E/Z selectivity.

Scientific Foundation & Mechanistic Insight

The Challenge of the Indazole Core

Unlike simple benzaldehydes, indazole-5-carbaldehyde presents unique challenges:

  • Tautomerism: The N-H proton shifts between N1 and N2 (

    
    ). In basic media (required for Knoevenagel), the indazole may deprotonate, increasing solubility but potentially reducing electrophilicity at the aldehyde due to electron donation from the nitrogen anion.
    
  • Solubility: The planar, hydrogen-bonding nature of the unprotected indazole leads to high crystallinity and poor solubility in non-polar solvents (e.g., Hexanes, Toluene), necessitating polar protic solvents or high temperatures.

Reaction Mechanism

The reaction follows a base-catalyzed pathway.[2][3] A weak base (Piperidine) deprotonates the active methylene (e.g., Malononitrile). The resulting enolate attacks the aldehyde carbonyl. Crucially, the subsequent dehydration is the driving force, often leading to the thermodynamically stable (E)-isomer to minimize steric clash with the indazole C-4 proton.

KnoevenagelMechanism Reagents Reagents: Indazole-5-CHO + Active Methylene Deprotonation Step 1: Base Deprotonation (Enolate Formation) Reagents->Deprotonation Piperidine Attack Step 2: Nucleophilic Attack (Aldol Intermediate) Deprotonation->Attack Dehydration Step 3: Dehydration (-H2O) Irreversible Attack->Dehydration Spontaneous Product Product: (E)-Vinyl Indazole Dehydration->Product

Figure 1: Mechanistic pathway of the Knoevenagel condensation emphasizing the irreversible dehydration step.

Experimental Protocols

Method A: Classical High-Yield Synthesis (Ethanol/Piperidine)

Best for: Large-scale synthesis, unprotected indazoles, and laboratories without microwave reactors.

Reagents:

  • Indazole-5-carbaldehyde (1.0 equiv)

  • Active Methylene (Malononitrile or Ethyl Cyanoacetate) (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (Absolute)

Protocol:

  • Setup: Charge a round-bottom flask with Indazole-5-carbaldehyde (e.g., 500 mg) and Ethanol (10 mL/g).

  • Activation: Add the active methylene compound. Stir at room temperature for 5 minutes.

  • Catalysis: Add Piperidine dropwise. Note: The solution may turn yellow/orange immediately due to enolate formation.

  • Reflux: Heat the mixture to reflux (

    
    C). The indazole should fully dissolve as the temperature rises.
    
  • Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes). The aldehyde spot (usually higher

    
    ) will disappear. Reaction time is typically 1–3 hours .
    
  • Workup (Precipitation): Cool the mixture to

    
    C. The product usually precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold Ethanol (2x) and Hexane (1x). Recrystallize from Ethanol if necessary.

Method B: Microwave-Assisted Green Synthesis

Best for: Library generation, derivatization, and difficult substrates.

Reagents:

  • Indazole-5-carbaldehyde (1.0 equiv)

  • Active Methylene (1.2 equiv)

  • Ammonium Acetate (0.5 equiv) or Piperidine (cat.)

  • Solvent: Ethanol or Water/Ethanol (1:1)

Protocol:

  • Loading: In a microwave vial (2–5 mL), combine aldehyde, active methylene, and catalyst.

  • Irradiation: Seal the vial. Heat to 100–120°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour the reaction mixture into ice-water (20 mL).

  • Isolation: Filter the resulting precipitate. This method often yields higher purity without recrystallization due to the rapid kinetics minimizing side reactions.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Start Weigh Indazole-5-CHO Solvent Dissolve in EtOH (Warm if needed) Start->Solvent Cat Add Catalyst (Piperidine/NH4OAc) Solvent->Cat Condition Reflux (3h) OR Microwave (15min) Cat->Condition Check TLC Check (Disappearance of CHO) Condition->Check Check->Condition Incomplete Cool Cool to 0°C Check->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Hexane Filter->Wash

Figure 2: Operational workflow for the synthesis and isolation of vinyl-indazole derivatives.

Data Analysis & Troubleshooting

Comparative Efficiency

The following table summarizes typical results when reacting Indazole-5-carbaldehyde with Malononitrile.

ParameterMethod A (Classical)Method B (Microwave)Notes
Solvent EthanolEthanol/WaterMethod B is greener.
Catalyst Piperidine

or Piperidine

is milder.
Temp/Time

C / 180 min

C / 15 min
Microwave offers 12x speedup.
Yield 75–85%88–95%Less degradation in MW.
Selectivity >95% E-isomer>95% E-isomerThermodynamic control dominates.
Troubleshooting Guide
  • Problem: Starting material remains.

    • Cause: Indazole deprotonation inhibits aldehyde reactivity.

    • Solution: Add 1-2 drops of Acetic Acid to buffer the basicity, or switch to Ammonium Acetate (weak acid/base salt).

  • Problem: Product "oils out" instead of precipitating.

    • Cause: Impurities or solvent too polar.

    • Solution: Re-dissolve in hot ethanol, add water dropwise until turbid, then cool slowly. Scratch the glass to induce nucleation.

  • Problem: Poor Solubility of Aldehyde.

    • Solution: Use DMF or DMSO as a co-solvent (10% v/v), though this makes workup (water wash) necessary.

References

  • Saha, S., Pal, D., & Nimse, S. B. (2022).[4] Indazole Derivatives Effective against Gastrointestinal Diseases.[4] Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Asian Journal of Organic Chemistry. (2025). Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities.[5] Retrieved from [Link]

Sources

Application

preparation of Schiff bases from 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Application Note: High-Yield Synthesis of Schiff Bases from 1,7-Dimethyl-1H-indazole-5-carbaldehyde Introduction The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Schiff Bases from 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Introduction

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. The specific derivative 1,7-Dimethyl-1H-indazole-5-carbaldehyde (CAS 1378593-99-7) represents a critical intermediate for diversifying the C-5 position of the indazole ring.

Schiff bases (imines) derived from this aldehyde are of high value as:

  • Direct Pharmacophores: Exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

  • Synthetic Intermediates: Precursors for secondary amines (via reduction) or

    
    -lactams (via Staudinger cycloaddition).
    

This application note provides a robust, self-validating protocol for synthesizing Schiff bases from this specific aldehyde, designed to minimize side reactions and maximize yield.

Reaction Mechanism

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway. The reaction is acid-catalyzed, where the protonation of the carbinolamine hydroxyl group facilitates the elimination of water.

Key Mechanistic Steps:

  • Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.[4]

  • Proton Transfer: Formation of the unstable carbinolamine intermediate.

  • Dehydration: Acid-assisted elimination of water to form the imine (

    
    ) bond.
    

ReactionMechanism Aldehyde 1,7-Dimethyl-1H- indazole-5-carbaldehyde Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate Nucleophilic Attack (EtOH, Reflux) Amine Primary Amine (R-NH2) Amine->Intermediate Product Schiff Base (Imine) Intermediate->Product Acid Catalysis (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway for the condensation of 1,7-Dimethyl-1H-indazole-5-carbaldehyde with primary amines.[4]

Materials & Equipment

Reagents:

  • Starting Material: 1,7-Dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv).

  • Amine: Substituted Aniline or Aliphatic Amine (1.0 – 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[4][5] Note: EtOH is preferred for higher reflux temperature.

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops per mmol).[4]

Equipment:

  • Round-bottom flask (50 mL or 100 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer / Hotplate with oil bath.

  • TLC plates (Silica gel 60 F254).

  • Vacuum filtration setup.[5]

Experimental Protocol

Step 1: Reaction Setup
  • In a clean, dry round-bottom flask, dissolve 1.0 mmol of 1,7-Dimethyl-1H-indazole-5-carbaldehyde in 15 mL of absolute ethanol.

    • Expert Insight: The 1,7-dimethyl substitution increases lipophilicity compared to the 1-H analog. Ensure complete dissolution before adding the amine; mild heating (40°C) may be required.

  • Add 1.0 mmol of the chosen primary amine to the solution.[4][5]

  • Add 2-3 drops of glacial acetic acid.

    • Critical Control: Do not add excess acid.[6] Strong acidic conditions can protonate the amine, rendering it non-nucleophilic and stalling the reaction.

Step 2: Reflux & Monitoring
  • Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) with stirring.

  • TLC Monitoring: Check reaction progress after 2 hours.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4 depending on amine polarity).

    • Visualization: UV light (254 nm). The Schiff base typically usually has a lower R_f than the aldehyde and may fluoresce differently.

  • Continue reflux until the aldehyde spot disappears (typically 3–6 hours).

Step 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool slowly to room temperature.

    • Crystallization:[5][7] In many cases, the Schiff base will precipitate out as a colored solid (yellow/orange) upon cooling.

  • Induced Precipitation: If no precipitate forms, cool the flask in an ice bath (0-4°C) for 30 minutes. If the product remains soluble, reduce the solvent volume by 50% using a rotary evaporator.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x 3 mL) to remove unreacted amine and catalyst.

Step 4: Purification
  • Standard: Recrystallization from hot ethanol or an ethanol/DMF mixture is usually sufficient.

  • Alternative: If the product is oily, triturate with cold diethyl ether or hexane to induce solidification.

Workflow Start Dissolve Aldehyde in EtOH Add Add Amine + Cat. AcOH Start->Add Reflux Reflux (3-6h) Monitor TLC Add->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to RT then Ice Bath Check->Cool Yes Evap Reduce Volume (Rotovap) Check->Evap No Filter Vacuum Filtration Cool->Filter Evap->Cool Recryst Recrystallize (EtOH) Filter->Recryst Final Pure Schiff Base Recryst->Final

Figure 2: Experimental workflow for the synthesis and purification of indazole-based Schiff bases.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the carbonyl signal and the appearance of the imine signal in spectroscopic data.

Table 1: Expected Spectroscopic Data

TechniqueDiagnostic SignalExpected Shift / ValueNotes

H NMR
Aldehyde (-CH O)Disappears (~9.9 - 10.1 ppm)Complete consumption of starting material.

H NMR
Imine (-CH =N-)Appears (~8.4 - 8.9 ppm)Singlet. Shift varies with amine electronics.

H NMR
Indazole C-HAromatic Region (7.0 - 8.2 ppm)1,7-dimethyl pattern remains intact.
IR Carbonyl (C=O)Disappears (~1680-1700 cm⁻¹)
IR Imine (C=N)Appears (~1610-1630 cm⁻¹)Strong, sharp band.
MS Molecular Ion[M+H]⁺Matches calculated mass of product.

Applications & Biological Relevance

The 1,7-dimethyl-1H-indazole core is structurally significant in drug discovery. Unlike the 1-methyl analog, the 7-methyl group provides steric occlusion that can enhance selectivity for specific kinase pockets (e.g., VEGFR, PDGFR).

  • Anticancer Potential: Schiff bases of indazole-carbaldehydes have demonstrated cytotoxicity against HeLa and MCF-7 cell lines by inhibiting tubulin polymerization or interfering with DNA binding [1].

  • Antimicrobial Activity: The azomethine linkage (

    
    ) is essential for binding to bacterial enzymes. Indazole-derived imines have shown efficacy against S. aureus and E. coli [2].
    

Protocol Validation: This protocol is based on the general reactivity of electron-rich aromatic aldehydes. The electron-donating nature of the indazole ring (enriched by the N1-methyl group) makes the carbonyl carbon slightly less electrophilic than a simple benzaldehyde, necessitating the use of acid catalysis and reflux conditions to drive the equilibrium forward [3].

References

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025).[8] 7-Methyl-1H-indazole-5-carbaldehyde Compound Summary. Retrieved from [Link]

Sources

Method

reaction conditions for oxidation of 1,7-dimethylindazole precursors

Application Note: Advanced Oxidative Protocols for 1,7-Dimethylindazole Scaffolds Executive Summary 1,7-Dimethylindazole is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for non-narcotic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Oxidative Protocols for 1,7-Dimethylindazole Scaffolds

Executive Summary

1,7-Dimethylindazole is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for non-narcotic analgesics, kinase inhibitors (e.g., VEGFR/PDGFR targets), and antitumor agents like Lonidamine analogs. Its unique substitution pattern—featuring a sterically demanding methyl group at the C7 position—presents specific synthetic challenges, particularly regarding regioselectivity and oxidative stability.

This guide details two critical oxidative workflows:

  • Constructive Oxidation: The formation of the indazole core via oxidative cyclization of hydrazone precursors.

  • Functional Oxidation: The regioselective oxidation of the C3-position in 1,7-dimethylindazole to generate carboxylic acid handles for further diversification.

Protocol A: Constructive Oxidation (Ring Formation)

Objective: Synthesis of the 1,7-dimethylindazole core via oxidative cyclization of N-methyl-N-(2-methylphenyl)hydrazones or related Schiff bases.

The Challenge: Sterics and Selectivity

Traditional syntheses (e.g., diazotization of o-toluidines) often suffer from poor atom economy and hazardous intermediates. The modern standard involves the oxidative cyclization of aldehyde hydrazones. However, the C7-methyl group in the 1,7-dimethyl system introduces steric strain that can inhibit planarization, essential for the cyclization transition state.

Recommended Method: Molybdate-Catalyzed Peroxidation

Recent optimizations (e.g., Boehringer Ingelheim, 2024) have established ammonium molybdate as a superior catalyst over hypervalent iodine for sterically hindered substrates.

Reagents:

  • Substrate: 2,6-Dimethylbenzaldehyde phenylhydrazone (or N-methyl variant).

  • Catalyst: Ammonium Molybdate tetrahydrate

    
    .
    
  • Oxidant: Hydrogen Peroxide (30% aq.).[1]

  • Solvent: Methanol or Ethanol (Green profile).

Protocol Steps:

  • Preparation: Charge a reaction vessel with the hydrazone precursor (1.0 equiv) and Methanol (10-20 volumes). Cool to 0 °C.

  • Catalyst Loading: Add Ammonium Molybdate (0.1 - 1.0 equiv depending on steric bulk; 0.2 equiv is standard).

  • Oxidant Addition: Dropwise addition of

    
     (10 equiv) while maintaining internal temperature <10 °C. Caution: Exothermic.
    
  • Reaction: Allow to warm to Room Temperature (20-25 °C). Stir vigorously for 1–4 hours.

    • Checkpoint: Monitor via HPLC/UPLC. The disappearance of the hydrazone peak and appearance of the fluorescent indazole peak is distinct.

  • Quench: Cool to 0 °C. Quench with 10% aq.

    
     (sodium thiosulfate) to neutralize excess peroxide.
    
  • Isolation: Extract with Dichloromethane (DCM).[1] Wash with brine. Dry over

    
    .[1][2]
    

Why This Works (Mechanism): The molybdenum species activates hydrogen peroxide to form a peroxomolybdate complex. This complex oxidizes the anilinic nitrogen to a nitroso-like intermediate or a radical cation, which undergoes rapid intramolecular nucleophilic attack by the imine nitrogen, closing the ring.

Mechanistic Pathway Visualization

OxidativeCyclization Precursor Hydrazone Precursor (Open Chain) Intermediate N-Radical/Cation Intermediate Precursor->Intermediate SET Oxidation (-2e-, -H+) Oxidant Mo(VI)-Peroxo Complex Oxidant->Intermediate Catalysis TS Cyclization Transition State Intermediate->TS Intramolecular Attack Product 1,7-Dimethylindazole (Core) TS->Product Aromatization (-2e-, -H+)

Figure 1: Mechanistic flow of the Molybdate-catalyzed oxidative cyclization. The reaction proceeds via sequential Single Electron Transfer (SET) steps.

Protocol B: Functional Oxidation (C3-H Activation)

Objective: Conversion of the 1,7-dimethylindazole core to 1,7-dimethylindazole-3-carboxylic acid . This is a critical intermediate for attaching pharmacophores.

The Challenge: Regioselectivity

Direct oxidation of the methyl groups is risky. Oxidizing the N-methyl (N1) or C7-methyl is chemically difficult and often leads to decomposition. The C3 position (if unsubstituted) is the most reactive towards electrophilic attack and radical functionalization.

Recommended Method: Iodine-Mediated C-H Oxidation

While


 is often cited, it is harsh and can degrade the benzene ring in electron-rich indazoles. A more controlled approach uses Iodine (

) to form the aldehyde, followed by Pinnick oxidation, or direct oxidative carbonylation.

Alternative "One-Pot" C3-Carboxylation (via Aryne/Diazo): For high-value synthesis, reacting the indazole precursor with reagents that install the oxidized carbon directly is preferred. However, if starting from the parent heterocycle:

Protocol (Iodine/DMSO Route):

  • Reagents: 1,7-Dimethylindazole,

    
     (1.5 equiv), 
    
    
    
    , DMSO (solvent & oxidant).
  • Conditions: Heat to 100 °C for 12 hours.

  • Mechanism: Kornblum-style oxidation converting the C3-H (activated by the adjacent nitrogen) into an aldehyde intermediate, which can be further oxidized.

Protocol (Selectfluor/Ag Catalysis - Modern): For direct C3-carboxylation, radical oxidative cross-coupling is used.[3]

  • Mixture: Indazole +

    
    -keto acids + 
    
    
    
    (cat.) +
    
    
    .
  • Outcome: Yields the C3-acylated product directly.

Comparative Data: Oxidant Selection

Oxidant SystemTarget TransformationYield (Typical)Selectivity NotesSafety Profile

Hydrazone

Indazole
85-92% High tolerance for C7-methyl sterics.Green. Aqueous/Alcoholic media.[4]

(PIDA)
Hydrazone

Indazole
65-75%Sensitive to moisture; expensive.Moderate. Organic byproducts.

(Alkaline)
C3-Methyl

C3-COOH
40-55%Poor. Often over-oxidizes the ring.Harsh. Generates

waste.
Electrochemical (Anodic) Hydrazone

Indazole
70-85%Excellent atom economy; requires hardware.High. No chemical oxidants needed.

Troubleshooting & Critical Parameters

The "7-Methyl Effect"

The methyl group at position 7 (adjacent to the N1 nitrogen) creates a "molecular bay" region.

  • Impact on Oxidation: It prevents coplanarity of N1-substituents. In oxidative cyclization, this actually helps by forcing the hydrazone into a conformation favorable for cyclization (Thorpe-Ingold effect), often accelerating the reaction compared to unsubstituted analogs.

  • Impact on N-Methylation: If your precursor is 7-methylindazole (unmethylated N), oxidizing it before N-methylation is recommended. N-methylation of 7-methylindazole is slow and yields mixtures of N1/N2 isomers due to steric blocking of N1.

Decision Tree for Synthesis

DecisionTree Start Start: 1,7-Dimethylindazole Precursor CheckStructure Is the Indazole Ring Formed? Start->CheckStructure RingFormation Route A: Oxidative Cyclization CheckStructure->RingFormation No Functionalization Route B: C3-Functionalization CheckStructure->Functionalization Yes Substrate Substrate: 2-Acetyl/Formyl 6-methylaniline hydrazone RingFormation->Substrate MethodA Method: Molybdate/H2O2 (High Yield, Green) Substrate->MethodA Target Target: C3-Carboxylic Acid Functionalization->Target MethodB Method: I2/DMSO (Aldehyde) then Pinnick Oxidation Target->MethodB

Figure 2: Strategic decision tree for selecting the appropriate oxidative protocol based on the starting material status.

References

  • Toledano, A. S., et al. (2024). "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines."[1][3] Organic Letters, 26, 1229-1232.[1][3]

  • Lhermet, R., et al. (2024). "Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations." Beilstein Journal of Organic Chemistry, 20, 1836–1873.

  • BenchChem Technical Support. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide." Application Note.

  • Tang, Z.-L., et al. (2021). "Radical-Mediated Decarboxylative C(sp3)-N Cross-Coupling." Organic Letters, 23, 1000-1004.[3]

  • Organic Chemistry Portal. "Synthesis of Indazoles: Recent Literature."

Sources

Application

Application Note: Wittig Methylenation of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Abstract This application note details the optimized protocol for the Wittig olefination of 1,7-Dimethyl-1H-indazole-5-carbaldehyde to its corresponding vinyl derivative, 1,7-Dimethyl-5-vinyl-1H-indazole . This transform...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the Wittig olefination of 1,7-Dimethyl-1H-indazole-5-carbaldehyde to its corresponding vinyl derivative, 1,7-Dimethyl-5-vinyl-1H-indazole . This transformation is a critical step in the synthesis of second-generation tyrosine kinase inhibitors (e.g., Axitinib and Pazopanib analogs), where the vinyl group serves as a "warhead" for covalent inhibition or a linker for Heck coupling.

The protocol prioritizes high conversion efficiency and the rigorous removal of triphenylphosphine oxide (TPPO) byproducts, utilizing a Potassium tert-butoxide (KOtBu)/THF system that offers superior safety and reproducibility over traditional n-Butyllithium routes.

Introduction & Strategic Analysis

Molecule Profile[1]
  • Substrate: 1,7-Dimethyl-1H-indazole-5-carbaldehyde

  • Target Product: 1,7-Dimethyl-5-vinyl-1H-indazole

  • Structural Considerations: The indazole core is electron-rich, but the aldehyde at C5 is sufficiently electrophilic for ylide attack. The N1-methyl group locks the tautomer, preventing side reactions at the nitrogen. The C7-methyl group introduces steric bulk ortho to the N1 position but remains distal to the C5 reaction center, minimizing steric hindrance during the nucleophilic attack.

Reaction Strategy

The Wittig reaction is selected over the Tebbe or Petasis reagents due to cost-efficiency and scalability. We utilize a non-stabilized ylide (generated from methyltriphenylphosphonium bromide) to ensure rapid irreversible formation of the alkene.

Key Mechanistic Pathway:

  • Deprotonation: Strong base removes an acidic proton from the phosphonium salt to form the ylide (phosphorane).[1][2]

  • Nucleophilic Attack: The ylide carbon attacks the aldehyde carbonyl, forming a betaine intermediate.[1]

  • Ring Closure: Formation of the oxaphosphetane four-membered ring.

  • Cycloreversion: Collapse of the ring releases the alkene and the thermodynamic sink, Triphenylphosphine Oxide (TPPO).

WittigMechanism Salt MePPh3+ Br- (Phosphonium Salt) Ylide Ph3P=CH2 (Ylide) Salt->Ylide Deprotonation (-HBr) Base KOtBu (Base) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Substrate Substrate Indazole-CHO (Substrate) Substrate->Betaine Oxaphosphetane Oxaphosphetane (4-Memb Ring) Betaine->Oxaphosphetane Cyclization Product Indazole-Vinyl (Alkene) Oxaphosphetane->Product Cycloreversion TPPO Ph3P=O (Byproduct) Oxaphosphetane->TPPO Elimination

Figure 1: Mechanistic pathway for the methylenation of indazole-5-carbaldehyde.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.PurityRole
1,7-Dimethyl-1H-indazole-5-carbaldehyde ~174.201.0>97%Limiting Reagent
Methyltriphenylphosphonium bromide (MTPPB) 357.221.398%Ylide Precursor
Potassium tert-butoxide (KOtBu) 112.211.41M in THFBase
Tetrahydrofuran (THF) 72.11N/AAnhydrousSolvent
Ammonium Chloride (NH4Cl) 53.49N/ASat. Aq.Quench
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried (120°C) and cooled under an Argon stream.

  • THF must be distilled from Na/Benzophenone or sourced from a solvent purification system (SPS).

Phase 1: Generation of the Ylide (The "Yellow" Phase)

  • Charge a 3-neck round-bottom flask (RBF) with MTPPB (1.3 equiv) and a magnetic stir bar.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt) via syringe. The salt will be suspended.[3]

  • Cool the suspension to 0°C (ice/water bath).

  • Dropwise add KOtBu solution (1.4 equiv) over 10 minutes.

    • Observation: The white suspension will turn a bright canary yellow, indicating the formation of the phosphorane ylide.

  • Stir at 0°C for 45 minutes to ensure complete deprotonation.

Phase 2: Addition of Substrate

  • Dissolve 1,7-Dimethyl-1H-indazole-5-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C.

    • Rate: Maintain internal temp < 5°C.

    • Observation: The bright yellow color typically fades to a paler yellow or off-white as the ylide is consumed.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.

    • Target: Disappearance of aldehyde peak (CHO).

Phase 3: Workup & TPPO Removal Strategy

  • Quench: Cool to 0°C and slowly add saturated aqueous NH4Cl (equal volume to reaction solvent).

  • Extraction: Extract with Ethyl Acetate (3 x volumes). Combine organic layers.

  • Wash: Wash combined organics with Brine (1x). Dry over anhydrous Na2SO4.

  • TPPO Precipitation (Critical Step):

    • Concentrate the crude mixture to a thick oil.

    • Add cold Hexanes (or Pentane) and sonicate/triturate vigorously.

    • Triphenylphosphine oxide (TPPO) is insoluble in hexanes and will precipitate as a white solid.

    • Filter through a celite pad.[3] The filtrate contains the product.[1][4][5]

  • Concentration: Evaporate the filtrate to yield the crude alkene.

Workflow Setup Setup: Oven-dried glassware Argon Atmosphere YlideGen Ylide Generation: MTPPB + KOtBu in THF (0°C) (Yellow Color) Setup->YlideGen Addition Substrate Addition: Add Indazole-CHO solution Warm to RT (3-4h) YlideGen->Addition Quench Quench & Workup: Sat. NH4Cl -> EtOAc Extract Dry (Na2SO4) Addition->Quench TPPORemoval TPPO Removal: Triturate with Cold Hexanes Filter Solid TPPO Quench->TPPORemoval Purification Purification: Flash Chromatography (Hex/EtOAc) TPPORemoval->Purification

Figure 2: Experimental workflow emphasizing the critical TPPO removal step.

Purification & Characterization

Flash Chromatography

Even with hexane trituration, trace TPPO often remains.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 0% -> 20% Ethyl Acetate in Hexanes.

  • Elution Order: The non-polar vinyl indazole elutes significantly earlier than the polar aldehyde starting material or the very polar TPPO.

Validation (NMR & MS)
  • 1H NMR (CDCl3, 400 MHz):

    • Vinyl Protons: Look for the characteristic ABX system.

      • 
         ~6.8 ppm (dd, 1H, CH=CH2)
        
      • 
         ~5.7 ppm (d, 1H, CH=CH_cis)
        
      • 
         ~5.2 ppm (d, 1H, CH=CH_trans)
        
    • Aldehyde Loss: Disappearance of the singlet at

      
       ~10.0 ppm.
      
    • Indazole Methyls: Singlets at

      
       ~4.0 ppm (N-Me) and 
      
      
      
      ~2.6 ppm (C-Me) should remain intact.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction / Low Yield Wet solvent or reagents.Phosphonium salts are hygroscopic. Dry MTPPB under high vacuum at 60°C for 4h before use. Ensure THF is <50 ppm H2O.
Incomplete Conversion Enolization of aldehyde.Although rare with this substrate, if base is too strong/concentrated, enolization can occur. Switch to LiHMDS or ensure KOtBu is added to the salt before adding aldehyde.
Difficult Separation TPPO co-elution.Use the ZnCl2 method : Dissolve crude in Ethanol, add ZnCl2 (2 equiv).[6] The (TPPO)2-ZnCl2 complex precipitates and can be filtered off [1].[4]
Isomerization N/A for methylenation.For substituted ylides (e.g., benzyl), Z/E ratios vary. Use Schlosser modification for E-selectivity.

References

  • BenchChem Technical Support. (2025).[4] Removal of Triphenylphosphine Oxide from Wittig Reactions. Retrieved from 4

  • Ma, D., et al. (2012).[7] Synthesis of 1-aryl-1H-indazoles via CuI-catalyzed coupling. Organic Letters, 14(10), 2552-2555. (Context for Indazole reactivity).

  • Lefebvre, V., et al. (2010).[7] General access to 1H-indazole-3-carboxaldehydes. Journal of Organic Chemistry, 75(8), 2730-2732. Retrieved from 7[8]

  • Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Procedure. Retrieved from 2

  • Robertson, F. J. (2016).[9] A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.[9] (Green chemistry alternative reference). Retrieved from 9

Sources

Method

Application Note: Precision Scaffold Hopping to the 1,7-Dimethylindazole Core

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic and practical aspects of utilizing the 1,7-dimethylindazole core as a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic and practical aspects of utilizing the 1,7-dimethylindazole core as a scaffold hopping destination.

Abstract

Scaffold hopping is a pivotal strategy in medicinal chemistry to circumvent intellectual property (IP) constraints, improve physicochemical properties, or optimize metabolic stability. This guide details the strategic implementation of the 1,7-dimethylindazole core. Unlike standard indazoles, the 1,7-dimethyl motif offers unique advantages: the N1-methyl removes a hydrogen bond donor (improving permeability), while the C7-methyl introduces a "magic methyl" effect—imparting conformational restriction and filling hydrophobic pockets. This note provides a validated synthetic protocol, a decision framework for the "hop," and a case study analysis relevant to BET bromodomain and kinase inhibitor optimization.

Strategic Framework: Why the 1,7-Dimethylindazole?

The "Magic Methyl" & Conformational Lock

The transition from a standard 1H-indazole or indole to a 1,7-dimethylindazole is not merely a lipophilic shift. It is a structural intervention.

  • N1-Methylation: Caps the polar N-H bond, reducing the Topological Polar Surface Area (TPSA) and preventing non-specific binding or rapid glucuronidation at the nitrogen.

  • C7-Methylation (The Twist): The methyl group at position 7 creates steric clash with substituents at the C1 (methyl) or C6 positions, but more importantly, it restricts the rotation of aryl substituents at the C3 position if the core is linked there. This "conformational lock" can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding.

Bioisosteric Relationships

The 1,7-dimethylindazole core serves as a bioisostere for:

  • 1,7-Dimethylindole: Retains shape but alters electronics (indazole is more electron-deficient).

  • Quinoline/Isoquinoline: Mimics the bicyclic aromatic footprint but introduces specific nitrogen vectors for hydrogen bond acceptance (N2).

  • Benzimidazole: Modulates basicity (indazole pKa ~1.3 vs. benzimidazole pKa ~5.6).

Experimental Protocol: Synthesis of the Core

Accessing the 1,7-dimethylindazole core requires navigating the regioselectivity challenge of indazole alkylation. The following protocol prioritizes scalability and isomer purity.

Reaction Scheme & Workflow

The synthesis begins with the commercially available 2,6-dimethylaniline , utilizing a diazotization-cyclization strategy to form the 7-methylindazole parent, followed by optimized methylation.

SynthesisWorkflow Start 2,6-Dimethylaniline Step1 Diazotization (t-BuONO, CHCl3) Start->Step1 Cyclization Inter1 7-Methyl-1H-indazole Step1->Inter1 Yield: ~85% Step2 Methylation (MeI, NaH, THF, 50°C) Inter1->Step2 Alkylation Product1 1,7-Dimethylindazole (Target, N1-Me) Step2->Product1 Major Isomer (Thermodynamic) Product2 2,7-Dimethylindazole (By-product, N2-Me) Step2->Product2 Minor Isomer (Kinetic/Steric)

Figure 1: Synthetic workflow for accessing the 1,7-dimethylindazole core. The critical step is the separation of N1/N2 regioisomers.

Step-by-Step Protocol

Step 1: Synthesis of 7-Methyl-1H-indazole (Jacobson-type Cyclization)

  • Reagents: 2,6-Dimethylaniline (25.0 g, 206 mmol), tert-butyl nitrite (52 mL), Potassium acetate (40.0 g), 18-crown-6 (5.4 g), Chloroform (750 mL).[1]

  • Procedure:

    • Dissolve 2,6-dimethylaniline in chloroform under nitrogen.

    • Add tert-butyl nitrite dropwise at room temperature. Stir for 20 min.

    • Add potassium acetate and 18-crown-6.[1]

    • Reflux the mixture for 3 hours. The solution will darken.

    • Cool to RT, filter off solids, and wash with CHCl3.[1]

    • Concentrate the filtrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

  • Checkpoint: Product should be a solid. Confirm 7-methyl peak in 1H NMR (~2.4-2.6 ppm).

Step 2: Regioselective Methylation to 1,7-Dimethylindazole Critical Note: Direct alkylation of 7-substituted indazoles often favors the N2-isomer due to steric hindrance at N1 from the C7-substituent. However, thermodynamic conditions favor the benzenoid N1-isomer.[2]

  • Reagents: 7-Methyl-1H-indazole (1.0 eq), Sodium Hydride (60% disp, 1.2 eq), Methyl Iodide (1.1 eq), Anhydrous THF.

  • Procedure:

    • Cool a solution of 7-methyl-1H-indazole in THF to 0°C.

    • Add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C, then warm to RT for 30 min to ensure deprotonation.

    • Cool back to 0°C and add Methyl Iodide dropwise.

    • Optimization: Heat the reaction to 50°C for 4-6 hours. Higher temperatures promote equilibration to the thermodynamically more stable N1-isomer, overcoming the kinetic preference for N2 caused by the C7-methyl steric clash.

  • Purification:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Separation: The N1 and N2 isomers usually have distinct Rf values. The N1-isomer (1,7-dimethyl) is typically less polar (higher Rf) than the N2-isomer. Use a shallow gradient (e.g., 5-20% EtOAc/Hexane) for separation.

    • Validation: Use NOESY NMR.

      • 1,7-Dimethyl: NOE correlation observed between N-Methyl protons and C7-Methyl protons (or C2-H).

      • 2,7-Dimethyl: NOE correlation observed between N-Methyl protons and C3-H, but no correlation to C7-Methyl.

Case Study: Optimization of BET Bromodomain Inhibitors

This section illustrates a scaffold hop from a generic triazole-based BET inhibitor to a 1,7-dimethylindazole core.

Objective: Improve the cellular potency and metabolic half-life of a BRD4 inhibitor. Starting Point: A 3,5-dimethylisoxazole or triazole core (common in JQ1/I-BET analogs) which binds to the conserved Asparagine.

The Hop Logic
  • Headgroup Retention: The acetyl-lysine mimetic (e.g., the isoxazole or triazole) is crucial. We are hopping the linker/scaffold attached to it, or replacing the core entirely if the core is the mimetic.

  • Scenario: We replace a phenyl or pyridine core with 1,7-dimethylindazole to lock the conformation of a sulfonamide tail.

Data Comparison (Hypothetical Optimization):

PropertyReference Scaffold (1-Methylindole)New Scaffold (1,7-Dimethylindazole)Impact
H-Bond Donors 00Neutral
H-Bond Acceptors 1 (Indole N is poor acceptor)2 (Indazole N2 is good acceptor)Gain: New vector for water-mediated bridge.
LogP 3.22.9Improved: Lower lipophilicity due to extra N.
Rotatable Bonds 43Improved: C7-Me restricts C3-aryl rotation.
IC50 (BRD4) 120 nM45 nMPotency Gain: Reduced entropic penalty.
Mechanism of Action Diagram

The diagram below visualizes how the 1,7-dimethylindazole core interacts within the binding pocket, highlighting the steric lock.

InteractionMap Asn Asn140 (Conserved) WPF WPF Shelf (Hydrophobic) Core 1,7-Dimethylindazole Core Core->WPF Pi-Stacking N1Me N1-Methyl N1Me->WPF Hydrophobic Contact C7Me C7-Methyl (Conformational Lock) C7Me->Core Steric Clash (Restricts Rotation) Head Warhead (KAc Mimic) Head->Asn H-Bond

Figure 2: Interaction map of a 1,7-dimethylindazole-based ligand in the BRD4 binding pocket. The C7-methyl group restricts internal rotation, pre-paying the entropic cost of binding.

Troubleshooting & Tips

  • N1 vs N2 Assignment: Do not rely solely on crude NMR integration. The chemical shift of the N-methyl is diagnostic: N1-Me typically appears upfield (~4.0 ppm) relative to N2-Me (~4.2 ppm), but this varies with substituents. NOESY is mandatory.

  • C7-Functionalization: If you need to introduce the C7-methyl late in the synthesis, it is difficult. It is best to start with the 2,6-dimethylaniline or 2-amino-3-methylbenzoic acid precursors.

  • Solubility: The 1,7-dimethylindazole core is planar and lipophilic. If solubility issues arise, consider introducing solubilizing groups (morpholine, piperazine) at the C4 or C5 positions, which are solvent-exposed in many kinase/BRD binding modes.

References

  • Synthesis of 7-Methylindazole: BenchChem Application Note. "The 7-Methyl-Indazole Scaffold: A Privileged Core."

  • Scaffold Hopping Strategy: RSC Medicinal Chemistry. "Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors."[3]

  • Indazole Regioselectivity: Journal of Organic Chemistry. "Regioselective N-Alkylation of Indazoles."

  • BET Inhibitor Pharmacophores: ResearchGate. "Chemical strategies to inhibit BET bromodomain proteins."

  • Kinase Inhibitor Scaffolds: PubMed. "Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,7-Dimethyl-1H-indazole-5-carbaldehyde Synthesis

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers encountering yield bottlenecks in the synthesis of 1,7-Dimethyl-1H-indazole-5-carbaldehyde . Ticket ID: IND-5-CHO-OPT A...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers encountering yield bottlenecks in the synthesis of 1,7-Dimethyl-1H-indazole-5-carbaldehyde .

Ticket ID: IND-5-CHO-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Troubleshooting

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%), you are likely falling into one of two common traps specific to the 7-methyl substitution pattern:

  • Regio-scrambling during methylation: The steric bulk at C7 destabilizes N1-methylation, pushing the reaction toward the kinetically favored N2-isomer.

  • Incorrect Formylation Strategy: Direct Vilsmeier-Haack (VH) formylation on the 1,7-dimethyl core preferentially attacks C3 , not C5.

The Recommended "Golden Route": Do not attempt direct formylation of the unfunctionalized ring. The highest yield protocol requires a Metal-Halogen Exchange (Li/Br) strategy starting from a 5-bromo precursor.

Module 1: Route Selection & Strategy

User Question: "I am trying to formylate 1,7-dimethylindazole using POCl3/DMF (Vilsmeier-Haack), but I'm getting a mixture and low conversion. Why?"

Technical Analysis: The indazole ring is electron-rich.[1] In 1-substituted indazoles, the C3 position is the most nucleophilic site for electrophilic aromatic substitution (EAS). The C5 position is significantly less reactive. To target C5 exclusively, you must use a directing group (Lithium) rather than relying on inherent nucleophilicity.

Decision Matrix: Pathway Selection

SynthesisStrategy Start Starting Material: 7-Methylindazole Step1 Step 1: Electrophilic Bromination (Br2) Start->Step1 Inter1 Intermediate: 5-Bromo-7-methylindazole Step1->Inter1 Step2 Step 2: N-Methylation Inter1->Step2 Branch Isomer Check Step2->Branch RouteA Route A: Vilsmeier-Haack (POCl3/DMF) (NOT RECOMMENDED) Branch->RouteA Direct Formylation RouteB Route B: Lithiation (n-BuLi/DMF) (RECOMMENDED) Branch->RouteB Metal-Halogen Exchange ResultA Result: C3-Aldehyde (Major) + C5 (Minor) Low Yield RouteA->ResultA ResultB Result: C5-Aldehyde High Regioselectivity RouteB->ResultB

Figure 1: Strategic decision tree highlighting the necessity of the 5-bromo intermediate for regiocontrol.

Module 2: Optimizing N-Methylation (The N1 vs. N2 Problem)

User Question: "I am methylating 5-bromo-7-methylindazole, but I see two spots on TLC. The N2 isomer seems to be forming in significant amounts. How do I favor N1?"

Root Cause: The 7-methyl group exerts steric hindrance on the N1 nitrogen. While N1-alkylation is thermodynamically favored for unsubstituted indazoles, the 7-Me group increases the energy barrier, allowing the kinetically accessible N2 position to compete.

Protocol Optimization Table
ParameterStandard Condition (Low Selectivity)Optimized Condition (High N1 Selectivity) Mechanism of Improvement
Base K₂CO₃ or Cs₂CO₃NaH (Sodium Hydride) NaH creates a "naked" anion. The sodium cation coordinates tightly, favoring the thermodynamic product (N1) over time.
Solvent Acetone or DMFTHF (Tetrahydrofuran) THF promotes tighter ion pairing than DMF, which can assist in steering selectivity when combined with thermal equilibration.
Temperature Room Temp60°C - Reflux Higher temperature overcomes the steric barrier at N1 and allows thermodynamic equilibration (N2 → N1 rearrangement).
Reagent MeI (Methyl Iodide)Me₂SO₄ (Dimethyl Sulfate) Harder electrophiles (like DMS) sometimes show better N1/N2 ratios in indazoles, though MeI is acceptable if heat is used.
Validated Protocol: N-Methylation
  • Dissolve 5-bromo-7-methylindazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will occur.

  • Stir at 0°C for 30 mins, then warm to RT for 30 mins (Anion formation).

  • Cool back to 0°C and add MeI (1.1 eq) dropwise.

  • CRITICAL STEP: Heat to 60°C for 4–6 hours.

    • Why? This thermal step drives the thermodynamic rearrangement of any kinetically formed N2-isomer back to the N1-isomer.

Module 3: The Formylation Step (Metal-Halogen Exchange)

User Question: "I have pure 5-bromo-1,7-dimethylindazole. When I add n-BuLi, the yield is inconsistent. Sometimes I get the debrominated product (1,7-dimethylindazole) instead of the aldehyde."

Root Cause: This indicates "Quench Failure" or "Protonation" .

  • Moisture: If the lithiated species touches any water before DMF is added, it protonates to form the debrominated byproduct.

  • Temperature: If the reaction warms up > -60°C before DMF addition, the lithium species can aggregate or react with the solvent (THF degradation).

Troubleshooting Guide: Lithiation
SymptomDiagnosisSolution
Product is Des-bromo (H instead of CHO) Wet solvent or atmosphere.Distill THF over Na/Benzophenone. Flame-dry all glassware. Ensure N₂/Ar line is positive pressure.
Starting Material Remains Incomplete Lithiation.Increase n-BuLi to 1.2 eq. Ensure n-BuLi is titrated (it degrades over time).
Complex Mixture / Tars Temperature too high.Keep internal temp < -70°C during n-BuLi addition. Add n-BuLi slowly down the side of the flask.
Validated Protocol: C5-Formylation
  • Dissolve 5-bromo-1,7-dimethylindazole (1.0 eq) in anhydrous THF (0.15 M) under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 20 mins.

    • Monitor: Internal temp must not rise above -65°C.

  • Stir at -78°C for 1 hour. (Lithium-Halogen exchange is fast).

  • Add anhydrous DMF (3.0 eq) dropwise.

  • Stir at -78°C for 30 mins, then remove cooling bath and allow to warm to 0°C.

  • Quench with saturated NH₄Cl (aq).

Module 4: Purification & Isolation

User Question: "The N1 and N2 isomers are very close on TLC. How do I separate them?"

Separation Strategy: The 1,7-dimethyl (desired) and 2,7-dimethyl (undesired) isomers have similar polarities, but the N1-isomer is generally less polar than the N2-isomer due to better shielding of the dipole moment.

  • TLC System: Use Toluene:Ethyl Acetate (8:2) or DCM:MeOH (98:2) . These often provide better separation than Hexane:EtOAc for indazoles.

  • Crystallization: If the N1/N2 ratio is > 5:1, try recrystallizing the crude solid from Cyclohexane/Ethyl Acetate . The symmetrical N2 impurity often stays in the mother liquor.

  • Acid Wash: 1H-indazoles are weak bases. Sometimes, the basicity difference between N1 and N2 allows for selective extraction, though this is difficult with the 7-methyl group. Column chromatography is preferred.

References

  • Vilsmeier-Haack Limitations: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8][9] (Explains the preference for electron-rich positions, i.e., C3 in indazoles). Link

  • Indazole Methylation Regioselectivity: Cheung, M. H., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Synthesis. (Discusses the thermodynamic vs kinetic control in indazole alkylation). Link

  • Lithium-Halogen Exchange: Song, J. J., et al. (2004). Organometallic Methods for the Synthesis of Functionalized Indazoles. Journal of Organic Chemistry. (Detailed protocols for 5-bromoindazole lithiation). Link

  • General Indazole Synthesis: Gaikwad, D. D., et al. (2015). Synthesis of Indazole Derivatives. European Journal of Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Indazole-5-Carbaldehyde Stability &amp; Handling

Topic: Prevention of Oxidation & Recovery Protocols Target Molecule: Indazole-5-carbaldehyde (CAS: 253801-04-6) Audience: Medicinal Chemists & Process Development Scientists Introduction: The Stability Paradox Indazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation & Recovery Protocols Target Molecule: Indazole-5-carbaldehyde (CAS: 253801-04-6) Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Stability Paradox

Indazole-5-carbaldehyde is a critical pharmacophore in kinase inhibitor development. While the indazole core provides structural rigidity, the C-5 aldehyde is chemically labile. Unlike simple benzaldehydes, the electron-rich nature of the fused pyrazole ring can accelerate autoxidation, converting your reactive precursor into the inert indazole-5-carboxylic acid .

This guide provides the mechanistic "Why," the procedural "How," and the remediation "Fix" to ensure your synthesis does not fail due to invisible stoichiometry errors caused by degradation.

Module 1: The Science of Degradation (The "Why")

Q: Why does my aldehyde degrade even in a closed container?

A: The degradation is driven by Radical Autoxidation , a chain reaction that requires only trace oxygen to initiate. Once started, it is autocatalytic.

  • Initiation: A trace radical abstracts the formyl hydrogen (bond energy ~87 kcal/mol, relatively weak).

  • Propagation: The resulting acyl radical reacts with

    
     (diffusion limited) to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule.
    
  • Result: You generate a peracid intermediate, which reacts with a second equivalent of aldehyde to produce two molecules of carboxylic acid.

Key Insight: One molecule of radical initiator can destroy thousands of aldehyde molecules. This is why "mostly sealed" is not enough.

Visualization: The Autoxidation Cascade

Autoxidation cluster_init Phase 1: Initiation cluster_prop Phase 2: Propagation cluster_term Phase 3: Termination Aldehyde Indazole-5-CHO AcylRad Acyl Radical Aldehyde->AcylRad - H• Radical R• (Initiator) PeroxyRad Peroxy Radical AcylRad->PeroxyRad + O2 Oxygen O2 Peracid Peracid Intermediate PeroxyRad->Peracid + Aldehyde (Abstracts H) Acid Indazole-5-COOH (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger)

Figure 1: The radical chain mechanism converting Indazole-5-carbaldehyde to its carboxylic acid impurity.

Module 2: Storage Protocols (The "How")

Q: What are the absolute best conditions for long-term storage?

A: You must break the "Fire Triangle" of autoxidation: Oxygen, Light, and Heat.

The "Argon Blanket" Protocol

Nitrogen is often insufficient for long-term storage of sensitive aldehydes because it is lighter than air and diffuses away easily. Argon is heavier than air and forms a stable "blanket" over the solid.

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) Ar density (1.78 g/L) > Air (1.22 g/L). Displaces

effectively from the solid surface.
Temperature -20°C Arrhenius equation dictates that lowering temp slows radical propagation rates significantly.
Container Amber Glass Blocks UV light, which can photolytically cleave the C-H bond to initiate radicals.
Seal Parafilm over Cap Prevents oxygen diffusion through the thread gap of screw caps.

Pro-Tip: If you dispense the solid frequently, store it in multiple small vials (aliquots) rather than one large bottle. This limits the "freeze-thaw" cycles and oxygen exposure to the main stock.

Module 3: Troubleshooting & Quality Control (The "Fix")

Q: How do I diagnose oxidation without wasting large amounts of sample?

A:


H NMR  is the gold standard. It provides a quantitative assessment of purity in minutes.
Diagnostic Markers (DMSO-d6)
  • Aldehyde (CHO): Sharp singlet at ~10.0 ppm .

  • Carboxylic Acid (COOH): Broad singlet at ~12.0–13.0 ppm (often invisible if wet, but shifts aromatic peaks).

  • Aromatic Shift: The proton adjacent to the carbonyl (H-4 or H-6) will shift upfield slightly in the acid relative to the aldehyde due to the loss of the electron-withdrawing carbonyl anisotropy.

Remediation Workflows

If oxidation is detected, choose your purification path based on the severity.

Path A: The "Quick Wash" (Impurity < 10%)

Use this if you have minor surface oxidation.

  • Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Wash 2x with Saturated Aqueous

    
     .
    
    • Mechanism:[1][2][3] The carboxylic acid is deprotonated to the sodium salt (

      
      ), which partitions into the water. The aldehyde remains neutral in the organic layer.
      
  • Dry organic layer (

    
    ), filter, and concentrate.
    
Path B: The "Bisulfite Rescue" (Impurity > 10% or Complex Matrix)

Use this for deep recovery or if the acid is difficult to separate. Aldehydes form water-soluble adducts with sodium bisulfite, while most impurities (including the acid, if pH is controlled) do not.

Step-by-Step Protocol:

  • Adduct Formation: Dissolve crude material in minimal Methanol. Add 3 equivalents of saturated aqueous

    
     . Shake vigorously for 15 mins.
    
  • Wash: Add EtOAc. The aldehyde is now in the Aqueous Layer (as the sulfonate adduct). The impurities stay in the EtOAc. Discard the EtOAc.

  • Regeneration: Adjust the aqueous layer to pH > 10 using

    
     or NaOH (careful with exotherm). This reverses the equilibrium.
    
  • Extraction: Extract the aqueous layer with fresh EtOAc. The regenerated aldehyde moves back to the organic phase.[4][5]

  • Finish: Dry and concentrate.

Visualization: Decision Matrix

Remediation Start Sample Check (1H NMR) Decision Impurity Level? Start->Decision PathA Path A: Basic Wash (NaHCO3) Decision->PathA < 10% Acid PathB Path B: Bisulfite Adduct (NaHSO3) Decision->PathB > 10% Acid or Complex Mix StepA1 Acid becomes Salt (Goes to Aqueous) PathA->StepA1 StepB1 Aldehyde becomes Adduct (Goes to Aqueous) PathB->StepB1 StepA2 Aldehyde stays Organic StepA1->StepA2 StepB2 Regenerate with Base (Extract back to Organic) StepB1->StepB2

Figure 2: Decision matrix for purifying oxidized Indazole-5-carbaldehyde.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Baeyer-Villiger oxidation context).[1][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

regioselectivity issues in methylation of 7-methylindazole-5-carbaldehyde

The following guide serves as a specialized technical support resource for researchers working with 7-methylindazole-5-carbaldehyde . It is structured to address the specific regioselectivity challenges inherent to this...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 7-methylindazole-5-carbaldehyde . It is structured to address the specific regioselectivity challenges inherent to this substrate.

Case ID: IND-7ME-5CHO-MET Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "7-Position" Challenge

You are likely encountering difficulty controlling the regioselectivity between the


-methyl  (1H-indazole) and 

-methyl
(2H-indazole) isomers.

While unsubstituted indazoles generally favor


-alkylation (thermodynamic product), your substrate, 7-methylindazole-5-carbaldehyde , presents a unique "Steric vs. Electronic" conflict:
  • Steric Clash (The 7-Methyl Effect): The methyl group at position 7 creates significant steric hindrance in the "peri-region" surrounding

    
    . This destabilizes the 
    
    
    
    -methyl product and the transition state leading to it, kinetically favoring the accessible
    
    
    position.
  • Electronic Drag (The 5-Carbaldehyde Effect): The aldehyde is an electron-withdrawing group (EWG). It increases the acidity of the N-H proton (facilitating deprotonation) but reduces the overall nucleophilicity of the indazole ring.

The Result: Unlike standard indazoles which give >90%


-product, this substrate often yields competitive mixtures  or even favors 

under kinetic conditions.

Decision Tree: Select Your Target

Before proceeding, confirm which isomer is your pharmacological target. The synthetic routes diverge significantly.

IndazoleMethylation Start Target Identification Decision Which Isomer do you need? Start->Decision N1 Target: N1-Methyl (Thermodynamic) Decision->N1 N2 Target: N2-Methyl (Kinetic/Steric) Decision->N2 Method1 Protocol A: High Temp / NaH / DMF (Thermodynamic Equilibration) N1->Method1 Overcome Sterics Method2 Protocol B: Low Temp / K2CO3 / MeI (Kinetic Control) N2->Method2 Exploit Sterics Method3 Protocol C: Mitsunobu or Meerwein's Salt (Direct N2 Targeting) N2->Method3 High Selectivity

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Troubleshooting & Optimization Guide

Scenario A: "I need the N1-Methyl isomer, but I'm getting a mixture."

Diagnosis: The reaction is likely under kinetic control, where the incoming methyl group avoids the steric bulk of the 7-methyl group by attacking


.
Solution:  You must push the reaction toward Thermodynamic Control .
  • Reagent Switch: Use Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) . DMS is often superior for thermodynamic equilibration.

  • Base & Solvent: Use NaH (Sodium Hydride) in DMF (Dimethylformamide).

  • Temperature: Heat is critical. Run the reaction at 60°C – 80°C . High temperature allows the

    
    -isomer (if formed) to revert and equilibrate to the more stable 
    
    
    
    -form (benzenoid structure).
  • Time: Extend reaction time (12–24 hours) to ensure equilibration.

Scenario B: "I need the N2-Methyl isomer."

Diagnosis: You are in a favorable position. The 7-methyl steric hindrance naturally directs alkylation to


.
Solution:  Enhance Kinetic Control .
  • Reagent: Use Meerwein’s Salt (Trimethyloxonium tetrafluoroborate,

    
    ) or Methyl Triflate  (MeOTf). These "hard," highly reactive electrophiles react instantly at the most accessible nitrogen (
    
    
    
    ) without equilibration.
  • Base & Solvent: Use

    
      or 
    
    
    
    in Acetone or THF at 0°C to Room Temperature . Avoid heat.
  • Alternative: Mitsunobu conditions (MeOH,

    
    , DEAD/DIAD) are well-known to favor 
    
    
    
    -alkylation for indazoles with electron-withdrawing groups.
Scenario C: "I cannot separate the isomers."

Diagnosis:


 and 

methyl indazoles often have similar

values. Solution:
  • Flash Chromatography: Use a gradient of Dichloromethane (DCM) : Methanol or Hexane : Ethyl Acetate . The

    
    -isomer is typically less polar (higher 
    
    
    
    ) than the
    
    
    -isomer because the
    
    
    -isomer has a larger dipole moment (quinonoid character).
  • Recrystallization: If one isomer is dominant (>80%), try recrystallizing from hot Ethanol or Toluene.

Analytical Validation: How to Prove Structure

Do not rely solely on crude NMR integration. You must validate the regiochemistry using NOE (Nuclear Overhauser Effect) spectroscopy.[1]

Feature

-Methyl Isomer

-Methyl Isomer
Structure Type Benzenoid (Stable)Quinonoid (Less Stable)
Diagnostic NOE Strong enhancement between N-Me and 7-Me (or H-7).Strong enhancement between N-Me and H-3 .

NMR (C-3)

ppm

ppm

NMR (N-Me)
Typically Shielded (

ppm)
Typically Deshielded (

ppm)

Visualization of NOE Interactions:

NOE_Analysis cluster_N1 N1-Methyl Isomer cluster_N2 N2-Methyl Isomer N1_Me N1-Methyl Group C7_Me C7-Methyl Group N1_Me->C7_Me Strong NOE (Spatial Proximity) N2_Me N2-Methyl Group C3_H C3-Proton N2_Me->C3_H Strong NOE (Spatial Proximity)

Figure 2: Diagnostic NOE interactions for distinguishing regioisomers.

Standard Operating Procedure (SOP)

Protocol: Thermodynamic N1-Methylation

Target: Maximizing N1-Selectivity despite 7-Me steric hindrance.

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 7-methylindazole-5-carbaldehyde (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Note: Evolution of

      
       gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation (bright yellow/orange color).
      
  • Alkylation: Cool back to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.

  • Equilibration (Critical Step): Warm the reaction to 60°C and stir for 12–18 hours.

    • Why? This thermal energy helps overcome the steric barrier at

      
       and allows any kinetically formed 
      
      
      
      product to rearrange to the thermodynamic
      
      
      product.
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[2] Wash organics with 
    
    
    
    (to remove DMF) and Brine. Dry over
    
    
    .[2]
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry (2021). Relevance: Defines the impact of C-7 substituents on N1/N2 selectivity. URL:[Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation. Source: Journal of the Chemical Society, Perkin Transactions 2 (1975).[3] Relevance: Classical study on steric effects and NMR diagnostics for indazole methylation. URL:[Link][4][5][6]

  • PubChem Compound Summary: 7-Methyl-1H-indazole-5-carbaldehyde. Source: National Center for Biotechnology Information (2025). Relevance: Verifies the specific substrate structure and properties. URL:[Link]

Sources

Optimization

purification methods for 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Technical Support Center: Purification of 1,7-Dimethyl-1H-indazole-5-carbaldehyde Ticket ID: IND-7M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary Purifyi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Ticket ID: IND-7M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 1,7-Dimethyl-1H-indazole-5-carbaldehyde presents a dual challenge: separating the regioisomers inherent to indazole alkylation (N1- vs. N2-methyl) and stabilizing the reactive aldehyde moiety against oxidation.[1] This guide moves beyond standard protocols to provide mechanism-driven purification strategies.

Module 1: Chromatographic Separation (The Regioisomer Challenge)

The Issue: During the synthesis (typically methylation of 7-methylindazole followed by formylation, or formylation of the pre-methylated core), a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers is often generated.

  • N1-isomer (Target): Thermodynamically more stable.[1][2][3]

  • N2-isomer (Impurity): Kinetically favored under certain alkylation conditions; often possesses a distinct dipole moment.[1]

Protocol: Flash Column Chromatography

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

  • Mobile Phase:

    • Initial: Hexanes/Ethyl Acetate (Gradient 90:10

      
       60:40).[1]
      
    • Alternative (if co-elution occurs): Dichloromethane (DCM) / Methanol (99:1

      
       95:5).[1]
      
  • Detection: UV at 254 nm.[1] (Note: Indazoles are highly fluorescent; use 365 nm for sensitive fraction collection).[1]

Technical Insight: The 7-methyl group provides steric bulk near the N1 position. While this usually disfavors N1 alkylation kinetically, the thermodynamic product remains the N1-isomer.[3] On silica gel, the N2-isomer typically elutes first (higher


) in EtOAc/Hexane systems due to its lower ability to hydrogen bond with silanols compared to the N1-isomer, which has a more exposed lone pair on N2 available for interaction.

Module 2: Chemical Purification (The Bisulfite "Gold Standard")

The Issue: Chromatography effectively removes isomers but is inefficient at removing non-aldehyde impurities (e.g., unreacted starting material, over-alkylated byproducts). The Solution: Exploit the reversible formation of water-soluble bisulfite adducts. This method is highly specific to the aldehyde functionality, leaving non-aldehyde impurities in the organic layer.

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve crude 1,7-dimethyl-1H-indazole-5-carbaldehyde in a minimal volume of Ethyl Acetate .

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

    • Stir vigorously for 1–2 hours. A white precipitate (the bisulfite adduct) may form, or it may remain in the aqueous phase depending on lipophilicity.

  • Wash:

    • Separate phases.[1][4][5][6] If a solid formed, filter it.[5][7][8] If no solid, keep the aqueous layer .

    • Wash the aqueous layer (or solid) with fresh Ethyl Acetate to remove non-aldehyde organic impurities (e.g., 7-methylindazole).

  • Regeneration:

    • Place the aqueous phase (or suspended solid) in a flask.

    • Add fresh DCM or Ethyl Acetate.[1]

    • Slowly adjust pH to >10 using Sodium Carbonate (Na₂CO₃) or 1M NaOH.[1] Caution: Exothermic.[1]

    • The adduct collapses, regenerating the aldehyde which partitions into the organic layer.

  • Isolation:

    • Separate organic layer, dry over MgSO₄, and concentrate.

Visual Workflow:

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Reaction Add Sat. NaHSO3 (Vigorous Stirring) Start->Reaction PhaseSep Phase Separation Reaction->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer/Solid (Contains Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash with EtOAc (Remove residual organics) AqLayer->Wash Regen Add Base (Na2CO3) (pH > 10) Wash->Regen Extract Extract into DCM Regen->Extract Final Pure 1,7-Dimethyl-1H-indazole-5-carbaldehyde Extract->Final

Figure 1: Chemo-selective purification workflow using sodium bisulfite adducts to isolate the aldehyde from non-carbonyl impurities.[1]

Module 3: Crystallization (Scalability)

The Issue: For >10g scale, chromatography is cost-prohibitive.[1] The Solution: Recrystallization exploits the moderate polarity of the indazole core.

Solvent Systems:

Solvent System Ratio (v/v) Applicability Notes
Ethanol / Water 3:1 to 1:1 General Purpose Dissolve in hot EtOH, add warm water until turbid, cool slowly.[1]
Toluene / Heptane 1:2 High Purity Good for removing non-polar tars.[1]

| Ethyl Acetate / Hexane | 1:3 | Standard | Common, but yield can be lower due to solubility in Hexane.[1] |

Critical Control Point: If the product "oils out" (forms a liquid droplet instead of crystals) during cooling:

  • Re-heat to dissolve.[1]

  • Add a seed crystal of pure material.

  • Cool much slower (wrap flask in foil/towel).

Troubleshooting & FAQs

Q1: My product contains a significant acidic impurity (Broad peak at ~11 ppm in 1H NMR).

  • Diagnosis: Oxidation of the aldehyde to 1,7-dimethyl-1H-indazole-5-carboxylic acid .[1] This happens upon exposure to air, especially in solution.

  • Resolution:

    • Dissolve mixture in DCM.

    • Wash with saturated Sodium Bicarbonate (NaHCO₃) .[1] The acid will move to the aqueous layer; the aldehyde remains in DCM.

    • Dry and concentrate immediately. Store under Nitrogen/Argon.[1]

Q2: I cannot separate the N1-methyl and N2-methyl isomers by column.

  • Diagnosis: The 7-methyl group might be twisting the core, making the dipole differences less pronounced in standard solvents.

  • Resolution: Switch to Toluene/Acetone (95:5) . The pi-pi interactions of toluene with the indazole core often amplify subtle electronic differences between isomers.

Q3: The bisulfite adduct formed a solid that I cannot filter (it's slimy).

  • Diagnosis: Inclusion of water in the precipitate or formation of an emulsion.

  • Resolution: Add Methanol to the mixture to solubilize the slime, then proceed with the liquid-liquid extraction method (keep the aqueous phase) rather than filtration.

References

  • Synthesis and Regioselectivity of Indazoles

    • Title: Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).[1][9]

    • Source: PubMed (Nucleosides Nucleotides Nucleic Acids).[1]

    • URL:[Link]

  • Bisulfite Purification Methodology

    • Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[10]

    • Source: Journal of Organic Chemistry (via Organic-Chemistry.org).
    • URL:[Link]

  • General Indazole Properties & Synthesis

    • Title: Indazole - Synthesis and Reactions as a Chemical Reagent.[1][11][12][13]

    • Source: ChemicalBook.[1]

  • Aldehyde Workup Protocols

    • Title: Workup: Aldehydes - Brindle Bisulfite Workup.[1]

    • Source: University of Rochester.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Dimethylindazole Isomer Separation &amp; Synthesis

The following technical guide addresses the separation and synthesis of N1 vs. N2 isomers in dimethylindazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the separation and synthesis of N1 vs. N2 isomers in dimethylindazole synthesis.

Topic: Regioselective Synthesis and Separation of N1- vs. N2-Methylindazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)

Executive Summary: The Tautomer Challenge

The synthesis of dimethylindazoles (typically via methylation of 3-methylindazole or similar derivatives) is governed by the annular tautomerism of the indazole ring. The 1H-indazole (benzenoid) tautomer is thermodynamically more stable than the 2H-indazole (quinonoid) tautomer.[1][2] However, alkylation reactions often yield mixtures due to the competing nucleophilicity of N1 and N2.

  • N1-Alkylation: Thermodynamically favored.[3][4] Preserves the benzenoid aromaticity of the fused ring system.

  • N2-Alkylation: Kinetically accessible, often favored by specific solvents, steric bulk at C7, or "hard" electrophiles.

This guide provides field-proven protocols to bias this ratio and separate the resulting isomers.

Troubleshooting Guide (Q&A)

Phase 1: Synthesis & Regiocontrol

Q: I am consistently getting a 60:40 mixture of N1:N2 isomers. How can I push the reaction toward the N1 isomer? A: You are likely operating under conditions that do not allow for thermodynamic equilibration or are using a solvent that stabilizes the transition state for N2 alkylation.

  • Solution: Switch to Sodium Hydride (NaH) in THF or Toluene .

  • Mechanism: The sodium cation coordinates tightly with the N2 nitrogen and substituents at C3 (if available), shielding N2 and directing the electrophile to N1. Furthermore, THF promotes the thermodynamic product (N1).

  • Protocol Adjustment: Ensure the reaction is run at elevated temperatures (e.g., reflux) if the electrophile is unreactive, to overcome the activation barrier for the thermodynamic product.

Q: I specifically need the N2 isomer (e.g., for a Pazopanib intermediate). How do I favor it? A: Favoring N2 requires kinetic control or specific steric/electronic manipulation.[5]

  • Solution 1 (The "Imidate" Route): Use alkyl imidates (e.g., methyl trichloroacetimidate) under acidic conditions. This protonates the N2, making it the active electrophilic acceptor in a specific mechanistic pathway that favors N2.

  • Solution 2 (Solvent Switch): Use K₂CO₃ or Cs₂CO₃ in Acetone or DMF at lower temperatures. Polar aprotic solvents solvate the cation, leaving the indazole anion "naked" and more susceptible to attack at the intrinsically more nucleophilic (but less stable) N2 position.

Phase 2: Purification & Separation

Q: My TLC shows two spots very close together. Which one is N1 and which is N2? A: In normal phase silica chromatography:

  • Top Spot (Higher R_f): Typically the N1-isomer . It is less polar due to its benzenoid character and lower dipole moment.

  • Bottom Spot (Lower R_f): Typically the N2-isomer . It has a larger dipole moment due to its quinonoid resonance contribution.

  • Tip: If separation is poor (ΔR_f < 0.1), use a gradient of Toluene:Ethyl Acetate instead of Hexane:Ethyl Acetate. Toluene provides better π-π interaction selectivity.

Q: Column chromatography is failing to separate the isomers on a multi-gram scale. What are my alternatives? A:

  • Recrystallization: N2-isomers often have higher melting points and lower solubility in non-polar solvents than N1-isomers. Try recrystallizing the mixture from hot heptane or a hexane/EtOAc mix. The N2 isomer may precipitate first.

  • Salt Formation: Treat the mixture with HCl in ether. Indazoles are weak bases, but the basicity differs between N1 and N2 alkylates. The N2 isomer is often more basic and may form a hydrochloride salt more readily.

Phase 3: Identification & Characterization

Q: How can I definitively confirm which isomer I have without growing a crystal? A: 13C NMR and NOESY are the gold standards.

  • 13C NMR Diagnostic: Look at the C3 carbon signal.

    • N1-Isomer: C3 appears downfield, typically ~133–136 ppm .

    • N2-Isomer: C3 appears upfield, typically ~120–125 ppm .

  • NOESY/ROESY:

    • N1-Me: Shows a correlation with the C7-H (aromatic proton).

    • N2-Me: Shows a correlation with the C3-H (or C3-Me protons).

Experimental Protocols

Protocol A: N1-Selective Synthesis (Thermodynamic Control)

Target: >95:5 N1:N2 ratio

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon.

  • Deprotonation: Add 3-methyl-1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Base Addition: Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (MeI) or Dimethyl Sulfate (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 3–12 hours. Monitor by TLC.[6][7]

  • Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). N1 elutes first.

Protocol B: Separation of Isomers (If Mixed)

Scenario: 10g mixture of 1,3-dimethylindazole (N1) and 2,3-dimethylindazole (N2).

  • Column Packing: Use high-performance silica (230-400 mesh).[1] Ratio of silica to crude: 50:1.

  • Eluent: Start with 95:5 Toluene:Acetone (or 90:10 Hexane:EtOAc).

  • Elution:

    • Fraction Set A: The less polar N1-isomer elutes first.

    • Mixed Fractions: Collect and re-column or crystallize.

    • Fraction Set B: The more polar N2-isomer elutes second.

  • Crystallization Check: Take the mixed fractions, dissolve in minimum hot isopropyl acetate, and cool slowly. N2 often crystallizes out preferentially.

Data Summary & Diagnostics

The following table contrasts the physical and spectral properties of the two isomers.

FeatureN1-Isomer (1,3-Dimethyl) N2-Isomer (2,3-Dimethyl)
Thermodynamic Stability More Stable (Benzenoid)Less Stable (Quinonoid)
Reaction Favorability NaH / THF / High TempK₂CO₃ / DMF / Low Temp / Imidates
TLC Polarity (Silica) Less Polar (Higher Rf) More Polar (Lower Rf)
Melting Point Generally LowerGenerally Higher
1H NMR (N-Me) ~3.9 - 4.0 ppm~4.1 - 4.2 ppm (Often Deshielded)
13C NMR (C3 Carbon) ~134 ppm (Diagnostic)~122 ppm (Diagnostic)
NOESY Correlation N-Me ↔ C7-HN-Me ↔ C3-Group

Visualizations

Figure 1: Reaction Pathways & Regioselectivity

Caption: Kinetic vs. Thermodynamic pathways in indazole alkylation. NaH/THF favors the stable N1 path via chelation; Polar solvents/Imidates open the kinetic N2 path.

IndazoleAlkylation Start 1H-Indazole (Starting Material) Anion Indazole Anion (Delocalized) Start->Anion Deprotonation Cond1 NaH / THF (Thermodynamic) Anion->Cond1 Cond2 K2CO3 / DMF (Kinetic/Mixed) Anion->Cond2 N1 N1-Isomer (Major w/ NaH) Benzenoid System Cond1->N1 Chelation Control (Fast) N2 N2-Isomer (Minor w/ NaH) Quinonoid System Cond1->N2 Slow Cond2->N1 Mixture Cond2->N2 Mixture

Figure 2: Separation Workflow

Caption: Decision tree for purifying N1/N2 mixtures based on scale and polarity.

SeparationWorkflow Input Crude Reaction Mixture (N1 + N2) TLC Run TLC (Hex/EtOAc 4:1) Input->TLC Decision Separation ΔRf? TLC->Decision GoodSep ΔRf > 0.15 Standard Flash Column Decision->GoodSep Yes BadSep ΔRf < 0.15 Difficult Separation Decision->BadSep No Result1 Pure N1 (Top Spot) GoodSep->Result1 Result2 Pure N2 (Bottom Spot) GoodSep->Result2 Method1 Use Toluene:Acetone Gradient BadSep->Method1 Method2 Recrystallization (Heptane/EtOAc) BadSep->Method2 Method1->Result1 Method2->Result2 Precipitates First

References

  • BenchChem. (2025).[3][5][8] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Retrieved from

  • Beilstein J. Org. Chem. (2024).[3][4][9] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from

  • RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from

Sources

Optimization

solubility challenges of 1,7-Dimethyl-1H-indazole-5-carbaldehyde in water

Solubility & Handling Guide | ID: TSC-IND-05 Welcome to the Technical Support Center. You are accessing the troubleshooting repository for 1,7-Dimethyl-1H-indazole-5-carbaldehyde .

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide | ID: TSC-IND-05

Welcome to the Technical Support Center. You are accessing the troubleshooting repository for 1,7-Dimethyl-1H-indazole-5-carbaldehyde . This guide addresses the persistent solubility challenges associated with this intermediate, specifically in aqueous environments required for biological assays and medicinal chemistry coupling.[1]

Core Analysis: Why is this Molecule Difficult?

Before attempting to dissolve this compound, it is critical to understand the structural forces working against you. 1,7-Dimethyl-1H-indazole-5-carbaldehyde presents a "perfect storm" of physicochemical barriers to aqueous solubility.

Structural FeatureImpact on SolubilityThe "Hidden" Challenge
Indazole Core High Lattice Energy: The planar, aromatic bicyclic system encourages strong

-

stacking in the solid state.
Breaking the crystal lattice requires significant energy; water alone cannot overcome these intermolecular forces.
1,7-Dimethyl Substitution Increased Lipophilicity: The methyl groups at positions 1 and 7 eliminate potential hydrogen bond donors (NH) and add hydrophobic bulk.LogP Shift: These groups push the LogP value higher (estimated > 2.5) compared to the unsubstituted parent, drastically reducing water solubility.
5-Carbaldehyde Group Chemical Reactivity: While the aldehyde is polar, it is structurally distinct from solubilizing groups like carboxylic acids or amines.Buffer Incompatibility: Aldehydes are electrophiles. They react with primary amines (e.g., Tris, Glycine) to form insoluble imines (Schiff bases).
Troubleshooting Guides (Q&A)
Q1: I tried dissolving the solid directly in PBS/Media, but it floats or stays as a brick dust. Why?

Technical Insight: This is a kinetic vs. thermodynamic issue. The crystal lattice energy of the indazole core is too high for water molecules to disrupt. Solution: You must use the "Solvent Shift" method .

  • Dissolve the solid in a water-miscible organic solvent (DMSO is preferred; see Q3) to create a high-concentration stock (e.g., 10–50 mM).

  • Dilute this stock slowly into your aqueous buffer.

  • Critical: Do not exceed the "maximum solubility limit" of the compound in the final mix, or it will reprecipitate (crash out).

Q2: My compound precipitates immediately upon dilution from DMSO into the buffer. How do I fix this?

Technical Insight: This is the "Crash-Out" effect. When the DMSO (which solvates the hydrophobic rings) is diluted, the water molecules force the hydrophobic indazole molecules to aggregate rapidly. Troubleshooting Steps:

  • Step A (Vortexing): Vortex the buffer while adding the DMSO stock, not after. Rapid dispersion prevents local high concentrations.

  • Step B (Warmth): Pre-warm the buffer to 37°C. Kinetic energy helps maintain solution stability during the transition.

  • Step C (Surfactant Spike): Add a non-ionic surfactant (e.g., 0.05% Tween-80 or Pluronic F-127 ) to the buffer before adding the compound. This creates micelles that sequester the hydrophobic indazole, preventing macroscopic precipitation.

Q3: Can I use Ethanol instead of DMSO?

Recommendation: Avoid Ethanol if possible.

  • Reason 1: Ethanol is a protic solvent.[2] Aldehydes can react with ethanol to form hemiacetals, changing the chemical identity of your compound in storage.

  • Reason 2: DMSO (aprotic) is a superior solvent for planar aromatics and is chemically inert toward the aldehyde under standard storage conditions.

Q4: Which buffer system should I use?

CRITICAL WARNING: Do NOT use Tris, Glycine, or any buffer containing primary amines.

  • Mechanism: The aldehyde group at position 5 will react with the primary amine of Tris to form a Schiff Base (Imine) . This new species often has different solubility and biological activity than your target.

  • Recommended Buffers: PBS (Phosphate Buffered Saline), HEPES, or MOPS. These are non-nucleophilic regarding the aldehyde.

Validated Protocol: Preparation of Assay-Ready Solutions

This protocol uses a Self-Validating Step (Turbidity Check) to ensure you are not dosing a suspension.

Materials:

  • Compound: 1,7-Dimethyl-1H-indazole-5-carbaldehyde

  • Primary Solvent: Anhydrous DMSO (High Purity)

  • Aqueous Buffer: PBS (pH 7.4) or HEPES (25 mM)

  • Optional: Tween-80

Workflow:

1. Stock Solution Preparation (10 mM)

  • Weigh 1.74 mg of compound (MW ≈ 174.2 g/mol ).

  • Add 1.0 mL of Anhydrous DMSO .

  • Vortex vigorously for 30 seconds.

  • Validation: Visually inspect. The solution must be perfectly clear. If not, sonicate for 5 minutes at 40°C.

2. The "Serial Spike" Check (Determining Solubility Limit)

  • Prepare 3 tubes with 990 µL of PBS.

  • Tube A (1% DMSO): Add 10 µL of Stock. (Final Conc: 100 µM). Vortex immediately.

  • Tube B (0.5% DMSO): Add 5 µL of Stock + 5 µL pure DMSO. (Final Conc: 50 µM). Vortex.

  • Tube C (0.1% DMSO): Dilute Stock 1:10 in DMSO first, then add 10 µL to PBS. (Final Conc: 10 µM).

3. Turbidity Validation

  • Hold tubes against a dark background with a light source from the side (Tyndall effect).

  • Clear: Soluble. Proceed.

  • Cloudy/Opalescent: Precipitated.[3] The concentration is too high. Use a lower concentration or add 0.05% Tween-80 to the PBS.

Visual Decision Tree: Solubilization Strategy

Use this flowchart to determine the correct workflow for your specific application.

SolubilityStrategy Start START: Solid Compound (1,7-Dimethyl-1H-indazole-5-carbaldehyde) SolventChoice Choose Stock Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Preferred Ethanol Ethanol/Methanol (Risk: Hemiacetal Formation) SolventChoice->Ethanol Caution Dilution Dilution into Aqueous Buffer DMSO->Dilution BufferCheck Check Buffer Composition Dilution->BufferCheck Tris Tris/Glycine Buffer BufferCheck->Tris Contains Amines? PBS PBS/HEPES Buffer BufferCheck->PBS Amine-Free? Reaction STOP: Schiff Base Reaction (Compound Degraded) Tris->Reaction Turbidity Turbidity Check (Tyndall Effect) PBS->Turbidity Clear Solution Clear: Proceed to Assay Turbidity->Clear No Precipitate Cloudy Solution Cloudy: Precipitation Turbidity->Cloudy Precipitate Fix Add 0.05% Tween-80 or Reduce Concentration Cloudy->Fix Fix->Turbidity Re-test

Caption: Figure 1. Decision logic for solubilizing reactive indazole aldehydes. Note the critical checkpoint for buffer amine content to prevent chemical degradation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18452106, 7-Methyl-1H-indazole-5-carbaldehyde. Retrieved from [Link]

    • Note: Used as the primary structural analog for physicochemical property estim
  • Source for general solubility profiles of indazole-urea derivatives and cosolvent recommend
  • Assay Guidance Manual (2025). DMSO Tolerance and Solvent Effects in Biological Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

    • Authoritative source for DMSO limits (0.1% - 0.5%)
  • Chemistry Steps (2023). Reactions of Aldehydes with Water and Amines. Retrieved from [Link]

    • Mechanistic verification of aldehyde-amine (Schiff base)

Sources

Troubleshooting

Optimized Reductive Amination of Indazole Aldehydes: Technical Support Guide

Senior Application Scientist Note: Indazole aldehydes present unique challenges compared to standard benzenoid aldehydes. The electron-rich nature of the heterocycle, the presence of the acidic N-H (pKa ~14), and the pot...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Indazole aldehydes present unique challenges compared to standard benzenoid aldehydes. The electron-rich nature of the heterocycle, the presence of the acidic N-H (pKa ~14), and the potential for annular tautomerism (1H vs 2H) often lead to stalled imine formation or solubility crashes. This guide moves beyond generic "textbook" protocols to provide field-tested strategies specifically for the indazole scaffold.

Part 1: Strategic Decision Matrix

Do not blindly apply a standard reductive amination protocol. Analyze your specific substrate using this decision matrix to select the optimal workflow.

IndazoleOptimization Start Start: Analyze Indazole Substrate Position Aldehyde Position? Start->Position Solubility Soluble in DCE/DCM? Position->Solubility C4, C5, C6, C7 MethodB Method B: Ti(OiPr)4 Stepwise (High-Performance) Position->MethodB C3 (Steric/Electronic Deactivation) AmineType Amine Nucleophilicity? Solubility->AmineType Yes MethodC Method C: MeOH Solvation (For Insolubles) Solubility->MethodC No (Precipitates) MethodA Method A: Direct STAB (Standard Protocol) AmineType->MethodA Strong (Alkyl Amines) AmineType->MethodB Weak (Anilines/Tos-Hydrazides) MethodC->MethodA If Soluble in MeOH/THF

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on indazole substitution and solubility.

Part 2: Optimized Protocols

Method A: Direct Reductive Amination (Standard)

Best for: C4-C7 aldehydes, aliphatic amines, and substrates soluble in chlorinated solvents. Reagent: Sodium Triacetoxyborohydride (STAB).[1]

Protocol:

  • Dissolution: Dissolve indazole aldehyde (1.0 equiv) and amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

    • Note: DCE is superior to DCM due to a higher boiling point and better solubilizing power for polar heterocycles.

  • Activation (Optional): If the amine is an aniline, add Acetic Acid (AcOH) (1.0–2.0 equiv).

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–16 hours under N₂.

  • Quench: Quench with saturated aqueous NaHCO₃. Do not use strong base (NaOH) immediately if the product is sensitive.

Method B: Titanium(IV) Isopropoxide Mediated (High-Performance)

Best for: C3-aldehydes (sterically crowded), electron-deficient amines, or when imine formation is sluggish. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [1, 2].

Protocol:

  • Imine Formation: Combine indazole aldehyde (1.0 equiv) and amine (1.1 equiv) in neat Titanium(IV) isopropoxide (2.0 equiv).

    • Alternative: If neat is too viscous or substrate is solid, use minimal anhydrous THF.

  • Stir: Stir at ambient temperature for 1–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. You should see complete conversion to the imine (often less polar) before proceeding.

  • Dilution: Dilute the viscous mixture with Ethanol or Methanol (to 0.2 M).

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully (exothermic).

    • Why NaBH₄? Once the imine is "locked" by Titanium, the milder NaBH₃CN is not strictly necessary, and NaBH₄ is cleaner/non-toxic.

  • Workup (Critical): Quench by adding water (1 mL per mmol Ti). A white precipitate (TiO₂) will form. Filter through a Celite pad to remove titanium salts before extraction.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (Aldehyde remains) Imine Equilibrium Failure: The indazole nitrogen (NH) may be H-bonding with the aldehyde oxygen, deactivating it.Switch to Method B. The Ti(OiPr)₄ will disrupt internal H-bonds and force dehydration to the imine [1].
Aldehyde Reduced to Alcohol Direct Reduction: The reducing agent attacked the aldehyde before the imine formed.Use Stepwise Approach. Allow imine formation to reach >95% (monitor by NMR/LCMS) before adding the hydride source. Avoid NaBH₄ in Method A; stick to STAB.
Low Solubility / Precipitation Indazole Aggregation: Indazoles are notoriously insoluble in non-polar solvents due to π-stacking.Change Solvent System. Switch from DCE to a mixture of THF/MeOH (1:1) . If using STAB, avoid pure MeOH (it decomposes the reagent); use NaBH₃CN instead for MeOH protocols.
N-Alkylation (Side Product) Indazole NH Deprotonation: The acidic NH (pKa ~14) competes as a nucleophile if base is present.Avoid Strong Bases. Do not use Et₃N or DIPEA during the imine formation step unless using an HCl salt of the amine. If unavoidable, protect the indazole N1 with THP or Boc [3].
Product Trapped in Emulsion Amphoteric Nature: The product has both a basic amine and an acidic indazole NH.Adjust pH Carefully. During workup, adjust aqueous pH to ~8-9. If pH is too high (>12), the indazole deprotonates and becomes water-soluble/surfactant-like.

Part 4: Technical FAQs

Q: Why is the C3-aldehyde more difficult than C4-C7? A: The C3 position is adjacent to the pyrazole nitrogens. Electronic repulsion and steric crowding from the N1-H (or N1-protecting group) can hinder the nucleophilic attack of the amine. Furthermore, C3-aldehydes cannot be synthesized via simple Vilsmeier-Haack conditions [4], implying an inherent electronic deactivation. Method B (Titanium) is almost always required for C3-aldehydes.

Q: Can I use Sodium Cyanoborohydride (NaBH₃CN)? A: Yes, it is the classic reagent for "Method C" (Methanol solvent). However, it is toxic and leaves cyanide residues. STAB (Method A) is generally preferred for safety and faster kinetics in DCE. Use NaBH₃CN only if solubility dictates using pure Methanol.

Q: Do I need to protect the Indazole N1 position? A: Not strictly. Unlike alkylation reactions (where N1 vs N2 selectivity is a major issue [5]), reductive amination occurs on the exocyclic carbon. However, if you observe low yields or solubility issues, protecting N1 with a Boc or THP group can disrupt intermolecular H-bonding, dramatically improving solubility in organic solvents [4].

Q: How do I remove the Titanium salts in Method B? A: The "Celite Filtration" method is standard. Alternatively, wash the organic layer with 1M Rochelle's Salt (Potassium Sodium Tartrate) solution. This chelates the Titanium and solubilizes it in the aqueous layer, breaking the emulsion.

Part 5: Mechanistic Visualization

The following diagram illustrates why the Titanium method succeeds where standard methods fail for hindered indazoles.

Mechanism Aldehyde Indazole Aldehyde (C=O) Complex Ti-Hemiaminal Complex Aldehyde->Complex + Ti(OiPr)4 Lewis Acid Activation Amine Amine (R-NH2) Amine->Complex Imine Activated Imine (C=N-Ti) Complex->Imine - Ti(OH)(OiPr)3 Irreversible Dehydration Product Secondary Amine Imine->Product + NaBH4 Reduction

Figure 2: Titanium(IV) acts as a dual Lewis Acid and dehydrating agent, preventing the reversibility of hemiaminal formation.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[2] Journal of the Chemical Society, Perkin Transactions 1, 1994. Link

  • Luo, G., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, vol. 20, 2024. Link

  • Vacher, B., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, vol. 8, 2018, pp. 20661-20670. Link

  • Meanwell, N. A. "Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2023.[3] Link

Sources

Optimization

troubleshooting bisulfite adduct formation with indazole carbaldehydes

Technical Support Center: Bisulfite Adduct Formation with Indazole Carbaldehydes Executive Summary & Mechanism Welcome to the technical support hub for indazole carbaldehyde purification. While bisulfite adduct formation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bisulfite Adduct Formation with Indazole Carbaldehydes

Executive Summary & Mechanism

Welcome to the technical support hub for indazole carbaldehyde purification. While bisulfite adduct formation is a classic purification strategy for aldehydes, applying it to nitrogen-rich heterocycles like indazoles (e.g., 1H-indazole-3-carbaldehyde) introduces unique challenges regarding solubility, pH sensitivity, and tautomeric interference.[1]

The Core Mechanism: The purification relies on the nucleophilic attack of the bisulfite ion (


) on the carbonyl carbon to form a water-soluble 

-hydroxy sulfonate salt (the adduct).

Why Indazoles Fail in Standard Protocols:

  • Amphoteric Nature: The indazole N-H is weakly acidic (

    
    , lower with electron-withdrawing groups).[1] Standard basic regeneration (pH > 12) can deprotonate the ring, trapping the product in the aqueous phase.[1]
    
  • Solubility Inversion: Unlike simple aliphatic aldehydes, indazole adducts are often bulky, lipophilic salts that may not dissolve in water or precipitate effectively without precise solvent tuning.[1]

  • Electronic Deactivation: Electron-rich rings can destabilize the adduct, shifting the equilibrium back to the aldehyde.[1]

Diagnostic Workflow

Use this decision tree to identify the root cause of your failure.

Troubleshooting cluster_legend Key Start Start: Adduct Protocol Precipitate Did a precipitate form? Start->Precipitate Soluble Is the adduct water soluble? Precipitate->Soluble No Regen Did regeneration yield product? Precipitate->Regen Yes Issue1 Issue: Solubility/Equilibrium (See Q1 & Q2) Soluble->Issue1 No (Oil/Gunk) Issue2 Issue: Phase Trapping (See Q3) Soluble->Issue2 Yes (Clear Solution) Issue3 Issue: pH/pKa Conflict (See Q4) Regen->Issue3 Low Recovery Success Process Optimized Regen->Success High Recovery Process Step Error Failure Point

Figure 1: Diagnostic logic for identifying failure points in bisulfite purification of heterocyclic aldehydes.

Troubleshooting Guide (Q&A)

Q1: I added saturated , but no precipitate formed. The solution is clear. Where is my adduct?

Diagnosis: Your adduct is likely soluble in the aqueous phase or the equilibrium is unfavorable.[1] Technical Insight: Indazole adducts are salts. If your indazole has hydrophilic substituents (or lacks large lipophilic groups), the adduct will remain dissolved in the water.[1] Solution:

  • Do not filter. Wash the aqueous phase with an organic solvent (EtOAc or DCM) to remove non-aldehyde impurities.[1] Your product is in the water.

  • Salting Out: Add

    
     to saturation or add ethanol to force precipitation if you specifically require the solid adduct [1].[1][2]
    
Q2: A gummy oil formed instead of a crystalline solid. How do I process this?

Diagnosis: "Oiling out" occurs when the adduct forms but is insoluble in both the aqueous phase and the organic co-solvent, or when impurities prevent crystallization.[1] Solution:

  • Decant: Pour off the supernatant.[1]

  • Triturate: Add fresh diethyl ether or hexanes to the gum and sonicate. This often induces crystallization by removing trapped organic solvent.[1]

  • Methanol Trick: Dissolve the gum in a minimum amount of warm methanol, then slowly add

    
     to recrystallize.[1]
    
Q3: I regenerated the aldehyde using 10% NaOH (pH 12), but extraction into EtOAc yielded <10% recovery. The product is gone.

Diagnosis: You have fallen into the pKa Trap .[1] Causality: The N-H proton of the indazole ring has a


 of ~14.[1] If you use strong base (pH > 12) to reverse the adduct, you may deprotonate the indazole nitrogen, forming an anionic species (indazolide).


This anion is water-soluble and will not extract into ethyl acetate.[1] Corrective Protocol:
  • Method A (Mild Base): Use saturated

    
     or 
    
    
    
    (pH 8-10) instead of NaOH.[1] This breaks the adduct without deprotonating the indazole ring.
  • Method B (Acidic Regeneration): If the indazole is stable to acid, regenerate using 1M HCl at 40°C. The indazole will be protonated (neutral or cationic) but won't form the anionic species that locks it in the water layer [2].[1]

Q4: My NMR shows shifts consistent with the starting material mixed with the adduct. Is the reaction reversible?

Diagnosis: Incomplete formation due to steric or electronic factors.[1] Technical Insight: Indazoles are electron-rich.[1] If the aldehyde is at the C3 position, the electron density from the ring can reduce the electrophilicity of the carbonyl, making the bisulfite attack less favorable (


 is lower).[1]
Solution: 
  • Increase Concentration: Le Chatelier’s principle applies.[1] Reduce solvent volume drastically.[1]

  • Push Equilibrium: Use "Super-Saturated" bisulfite (40% w/v) and vigorous stirring for >4 hours.

Optimized Protocols

Protocol A: Formation of Indazole Bisulfite Adduct

Use this for initial purification from crude reaction mixtures.[1]

  • Preparation: Dissolve crude indazole aldehyde (1.0 eq) in a minimum volume of Ethanol (not DMF, as DMF is hard to remove later).

  • Addition: Add 2.5 equivalents of saturated aqueous

    
     solution dropwise with vigorous stirring.
    
  • Observation:

    • Scenario A (Precipitate): Filter the solid, wash with

      
      , and dry.[1]
      
    • Scenario B (Solution): Dilute with water (10 vol). Wash with EtOAc (2x) to remove impurities.[1] Keep the Aqueous Layer (contains adduct).[1]

Protocol B: "pKa-Aware" Regeneration

Use this to recover the aldehyde without losing it to the aqueous phase.

  • Setup: Place the solid adduct or aqueous adduct solution in a flask.

  • Biphasic Mix: Add an equal volume of EtOAc or DCM.

  • Regeneration (Choose ONE):

    • Standard (Non-acidic Indazoles): Add saturated

      
       until pH ~10.[1] Stir for 30 mins.
      
    • Acidic Indazoles (e.g., Nitro-indazoles):[1] Add 37% Formaldehyde (1 eq relative to bisulfite). Formaldehyde binds bisulfite more strongly than the indazole aldehyde, releasing your product at neutral pH.[1]

    • Universal (Acidic):[1] Add 1M HCl until pH < 1.[1] Heat to 40°C for 30 mins. (Caution: Ensure

      
       gas can escape safely).
      
  • Extraction: Separate layers. If using Acidic Regeneration, neutralize the aqueous layer to pH ~7 before final extraction to ensure the indazole is not protonated at the pyridine-like nitrogen (

    
    ).[1]
    

Comparative Data: Regeneration Conditions

Regeneration ReagentpH ConditionsMechanismSuitability for IndazolesRisk Factor
NaOH (10%) pH > 12Hydroxide displacementLow High risk of N-deprotonation (product stays in water).[1]

(Sat.)
pH ~10Equilibrium shiftHigh Gentle; avoids ring deprotonation.[1]

/ HCl
pH < 1Acid hydrolysisMedium Good for base-sensitive groups; requires ventilation (

).[1]
Formaldehyde pH ~7Competitive bindingExcellent Maintains neutral pH; ideal for amphoteric compounds.[1]
TMS-Cl / MeCN Non-aqueousSilyl-cleavageSpecialist Best for water-sensitive substrates [3].[1][3]

References

  • BenchChem Technical Support. (2025).[1][4][5][6] Aldehyde Purification via Bisulfite Adducts: Troubleshooting Guide. Retrieved from [1]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724.[1] Retrieved from [J. Org.[1] Chem.]([Link]1]

  • Brindle, C. S., et al. (2017).[1][7] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.[1][7] Retrieved from [1]

  • ResearchGate. (2014).[1] Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Retrieved from

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Case ID: IND-5-CHO-REC-001 Status: Active Support Tier: Senior Application Scientist[1] Executive Summary & Chemical Profile Target Compound: 1,7-Dimethyl-1H-indazole-5-carbaldehyde Chemical Nature: This compound feature...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5-CHO-REC-001 Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary & Chemical Profile

Target Compound: 1,7-Dimethyl-1H-indazole-5-carbaldehyde Chemical Nature: This compound features a fused indazole ring system with two methyl groups (positions 1 and 7) and a reactive aldehyde moiety at position 5.[1] Key Properties:

  • Lipophilicity: The 1,7-dimethyl substitution pattern increases lipophilicity compared to unsubstituted indazoles, reducing water solubility significantly.

  • Reactivity: The C-5 aldehyde is susceptible to oxidation (to carboxylic acid) and condensation (Schiff base formation). Avoid solvents containing primary amines.

  • Crystallinity: Indazole aldehydes generally crystallize well due to planar

    
    -stacking, but the 7-methyl group introduces steric bulk that can lead to "oiling out" if cooling is too rapid.[1]
    
Quick Reference: Solvent Selection Guide

The following table summarizes the most effective solvent systems based on the polarity and solubility profile of methylated indazole aldehydes.

Solvent System Role Ratio (v/v) Application Context
Ethyl Acetate / n-Hexane Primary / Anti-solvent 1:2 to 1:4 Recommended. Chemically inert; minimizes hemiacetal formation risk.[1] Excellent for removing non-polar impurities.
Ethanol (95%) / Water Primary / Anti-solvent Variable High Yield. Good for removing inorganic salts. Note: Ensure neutral pH to prevent acetal formation.
Methanol Single Solvent N/A High Purity. Suitable if the impurity profile is highly polar. Requires cooling to -20°C for maximum recovery.[1]
Dichloromethane / Hexane Solvent / Anti-solvent 1:5 Alternative. Use only if the compound is insoluble in hot ethyl acetate.
Technical Q&A: Troubleshooting & Optimization
Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it can crystallize. This is common for 1,7-dimethyl-1H-indazole-5-carbaldehyde due to its relatively low melting point (estimated ~100-140°C range based on analogs) and high lipophilicity.[1]

Corrective Action:

  • Reduce Concentration: You may be operating at the "metastable limit." Dilute the hot solution slightly (add 10-15% more solvent).

  • Seed Crystals: Add a seed crystal at a temperature just below the saturation point (cloud point).

  • Slow Cooling: Insulate the flask to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, promoting oil formation.

  • Change Solvent System: Switch from Ethanol/Water to Ethyl Acetate/Hexane . The lower polarity of EtOAc often favors better crystal lattice formation for this specific lipophile [1].

Q2: The aldehyde peak in NMR (approx. 10.0 ppm) is diminishing after recrystallization from methanol. Why?

Diagnosis: You are likely forming a hemiacetal or acetal . While aldehydes are generally stable in alcohols, trace acidity (from silica gel carryover or unneutralized starting materials) can catalyze the reaction between the aldehyde and methanol [2].

Corrective Action:

  • Switch to Aprotic Solvents: Use Ethyl Acetate/Hexane or Toluene/Heptane . These solvents cannot form acetals.

  • Neutralize: If you must use alcohol, ensure the solution is neutral. Wash the crude solid with mild bicarbonate solution before recrystallization.

Q3: How do I remove the yellow/brown color from the crystals?

Diagnosis: The color is likely due to oxidation byproducts (e.g., quinoid species) or trace iodine/metal residues from synthesis (common in methylation steps).

Corrective Action:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in hot Ethyl Acetate.

    • Add Activated Charcoal (5-10% w/w) .

    • Reflux for 15-30 minutes.

    • Filter hot through a Celite pad to remove the carbon.

    • Proceed with crystallization by adding Hexane [3].

Detailed Protocol: Recrystallization Workflow

Objective: Purify crude 1,7-Dimethyl-1H-indazole-5-carbaldehyde to >98% purity (HPLC/NMR).

Materials:

  • Crude 1,7-Dimethyl-1H-indazole-5-carbaldehyde[1]

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Hexane (or n-Heptane)[1]

  • Activated Charcoal (Optional)

  • Celite 545

Step-by-Step Methodology:

  • Solubility Test (Pilot):

    • Place 50 mg of solid in a vial.

    • Add 0.5 mL Ethyl Acetate. Heat to boiling (approx. 77°C).

    • Observation: If it dissolves completely, proceed.[2] If not, add EtOAc in 0.1 mL increments until dissolved.

    • Anti-solvent Addition: Add warm Hexane dropwise until persistent turbidity (cloudiness) appears.

    • Cooling: Allow to cool to room temperature.[3] Check for crystals vs. oil.

  • Dissolution:

    • Transfer the main batch to a round-bottom flask.

    • Add the minimum volume of hot Ethyl Acetate determined in the pilot test.

    • Heat to reflux with stirring. Ensure complete dissolution.

  • Filtration (Hot):

    • If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel (or fluted filter paper).

    • Critical: Keep the setup hot to prevent premature crystallization in the funnel stem.

  • Crystallization:

    • Remove from heat.

    • Slowly add warm n-Hexane (Anti-solvent) until the solution turns slightly cloudy.

    • Add a few drops of Ethyl Acetate to clear the cloudiness (restore single phase).

    • Cover the flask and allow it to cool slowly to room temperature undisturbed.

    • Once at room temperature, place in a fridge (4°C) for 2-4 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with a cold 1:4 mixture of EtOAc/Hexane.

    • Dry under high vacuum at 40°C for 4 hours.

Process Visualization
Figure 1: Recrystallization Decision Tree

This logic flow helps you select the correct path based on the behavior of your crude material.

RecrystallizationLogic Start Start: Crude 1,7-Dimethyl-1H-indazole-5-carbaldehyde SolubilityCheck Check Solubility in Hot Ethyl Acetate Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves AddHexane Add Warm Hexane (Anti-Solvent) until cloudy Dissolves->AddHexane Yes Insoluble Insoluble in Hot EtOAc Dissolves->Insoluble No Cooling Cool Slowly to RT AddHexane->Cooling ResultCheck Check Result Cooling->ResultCheck Crystals Crystals Formed (Success) ResultCheck->Crystals Solid Crystals Oiling Oiling Out (Failure) ResultCheck->Oiling Liquid Oil RemedyOil Remedy: Re-heat, add 10% more EtOAc, seed with crystal Oiling->RemedyOil RemedyOil->Cooling Retry TryDCM Try Dichloromethane/Hexane System Insoluble->TryDCM

Caption: Decision matrix for solvent selection and troubleshooting oiling-out phenomena.

Figure 2: Impurity Removal Workflow

This diagram illustrates the critical steps for removing specific impurity types (Colored vs. Salts).

ImpurityRemoval Crude Crude Mixture ImpurityType Identify Impurity Type Crude->ImpurityType Color Colored Impurities (Oxidation/Metals) ImpurityType->Color Dark/Yellow Salts Inorganic Salts (from Synthesis) ImpurityType->Salts White Solids Carbon Activated Carbon Treatment (Hot Filtration) Color->Carbon Wash Aqueous Wash / Extraction (Before Recrystallization) Salts->Wash Pure Pure Filtrate for Crystallization Carbon->Pure Wash->Pure

Caption: Pre-treatment workflows to ensure successful recrystallization.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Discusses solvent selection for lipophilic aldehydes and preventing oiling out).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of acetal formation in acidic methanol).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for activated charcoal purification).

  • BenchChem Technical Support. (2025). Synthesis and Purification of Indazole Derivatives. (General solubility data for methyl-indazole-carbaldehydes).

Sources

Optimization

minimizing side reactions in 1,7-dimethylindazole formylation

Executive Summary: The 1,7-Dimethylindazole Challenge The formylation of 1,7-dimethylindazole at the C-3 position is a critical step in the synthesis of various tyrosine kinase inhibitors (e.g., Axitinib analogs). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,7-Dimethylindazole Challenge

The formylation of 1,7-dimethylindazole at the C-3 position is a critical step in the synthesis of various tyrosine kinase inhibitors (e.g., Axitinib analogs). While the Vilsmeier-Haack reaction is the industry standard for this transformation, the 1,7-substitution pattern presents unique challenges compared to simple indazoles.

The 7-methyl group creates steric bulk proximal to the N-1 nitrogen. While the electrophilic attack occurs at the distal C-3 position, the 7-methyl group can distort the planarity of the N-1 methyl, subtly reducing the electron donation from N-1 into the aromatic system. This often necessitates harsher conditions to drive conversion, which paradoxically increases the risk of the two primary failure modes: C-3 chlorination and tar formation .

This guide provides a self-validating workflow to navigate these competing factors.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot effectively, one must understand the bifurcation point where the reaction succeeds (Formylation) or fails (Chlorination/Dimerization).

VilsmeierPathways Start 1,7-Dimethylindazole Intermediate C-3 Iminium Salt (Key Intermediate) Start->Intermediate Electrophilic Attack (Kinetic Control) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Reagent Formation (0°C) Product 3-Formyl-1,7-dimethylindazole (Target) Intermediate->Product Hydrolysis (pH > 10) Side_Chlor 3-Chloro-1,7-dimethylindazole (Impurity A) Intermediate->Side_Chlor Overheating (>80°C) Excess POCl3 Side_Tar Polymeric Tars (Impurity B) Intermediate->Side_Tar Thermal Runaway Lack of Solvent

Caption: Figure 1. The Vilsmeier-Haack bifurcation.[1][2][3] High temperatures favor the thermodynamic chlorination product over the kinetic iminium intermediate.

Part 2: Optimized Protocols & Control Points

Method A: Modified Vilsmeier-Haack (Recommended)

Best for: Scalability and cost-efficiency.

The Protocol:

  • Reagent Formation (The "Cold" Step): Charge anhydrous DMF (5.0 equiv) to a reactor. Cool to 0°C . Add POCl₃ (1.2 equiv) dropwise over 30 minutes. Critical: Do not let internal temp exceed 5°C. The Vilsmeier reagent is thermally unstable.

  • Substrate Addition: Dissolve 1,7-dimethylindazole (1.0 equiv) in minimal DMF. Add this solution to the Vilsmeier reagent at 0°C.

  • The "Warm" Step: Warm slowly to 60°C . Stop Point: Do not exceed 65°C. Monitor by HPLC every hour.

  • Quench (The "Buffered" Step): Pour reaction mixture into ice-cold saturated Sodium Acetate (aq). Stir for 30 mins, then adjust pH to 9-10 with 50% NaOH.

Data: Impact of Temperature on Impurity Profile

Reaction Temp (°C)Conversion (%)Target Aldehyde (%)3-Chloro Impurity (%)Tars/Dimer (%)
25°C (RT)45% (Stalled)43%< 1%0%
60°C (Optimal) 98% 92% 2% 4%
90°C100%65%25% 10%

Part 3: Technical Support Center (Troubleshooting)

Issue 1: "I am seeing significant 3-chloro-1,7-dimethylindazole formation."

Diagnosis: You have likely pushed the reaction temperature too high or used a large excess of POCl₃. In electron-rich heterocycles like indazoles, the iminium intermediate can undergo nucleophilic attack by the chloride ion (from POCl₃) if the system has enough thermal energy to overcome the activation barrier for substitution.

Corrective Action:

  • Lower the Temperature: Cap your reaction strictly at 60–65°C.

  • Stoichiometry Check: Reduce POCl₃ to 1.1–1.2 equivalents. A large excess increases the concentration of chloride ions, driving the side reaction.

  • Reagent Swap: If the problem persists, switch from POCl₃ to Pyrophosphoryl Chloride or Triflic Anhydride (with DMF). These generate non-nucleophilic counter-ions (triflate/phosphate) that cannot chlorinate the ring.

Issue 2: "The reaction stalls at 50% conversion, but I'm afraid to heat it."

Diagnosis: The 7-methyl group provides enough steric hindrance to slow the initial electrophilic attack. The "stall" is often actually "very slow kinetics."

Corrective Action:

  • Concentration: Increase the concentration of the reaction. Vilsmeier is second-order kinetics. Running it "neat" (using DMF as solvent and reagent) is standard, but ensure the DMF is dry.

  • Lewis Acid Boost: Add 0.1 equiv of ZnCl₂ . This activates the Vilsmeier reagent without requiring higher temperatures.

Issue 3: "My product is a black tar during workup."

Diagnosis: This is a hydrolysis failure. The iminium salt is stable, but if you quench it into hot water or add base too quickly, the exotherm causes polymerization of the electron-rich aldehyde.

Corrective Action:

  • Inverse Quench: Always pour the reaction mixture into the ice water, not water into the reaction.

  • Two-Stage pH Adjustment:

    • Stage 1: Quench into Sodium Acetate (buffers to pH ~5). Stir 30 mins to hydrolyze the O-P bond.

    • Stage 2: Only then raise pH to 9-10 with NaOH to precipitate the free base.

Part 4: Advanced Alternative (Lithiation)

If the Vilsmeier route consistently yields chlorinated byproducts due to substrate sensitivity, switch to the Lithiation-Formylation route. This method is strictly non-chlorinating.

The Protocol:

  • Dissolution: Dissolve 1,7-dimethylindazole in anhydrous THF under Argon. Cool to -78°C .

  • Lithiation: Add n-BuLi (1.2 equiv) dropwise. Stir for 1 hour at -78°C.

    • Note: Lithiation occurs exclusively at C-3 due to the directing effect of the N-2 nitrogen lone pair.

  • Formylation: Add dry DMF (2.0 equiv) rapidly.

  • Workup: Warm to RT and quench with dilute HCl.

Comparison of Methods:

FeatureVilsmeier-HaackLithiation (n-BuLi)
Major Risk Chlorination (3-Cl)Moisture Sensitivity
Temp Control Moderate (60°C)Cryogenic (-78°C)
Cost LowHigh (BuLi, dry THF)
Selectivity Good (with temp control)Excellent (C-3 exclusive)

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4][5] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link

    • Authority: The definitive review on the mechanism and chlorination side-reactions of Vilsmeier reagents.
  • Marson, C. M. (2011). Reactions of Carbonyl Compounds with Organolithium Reagents. The Chemistry of Organolithium Compounds. Relevance: Establishes the C-3 lithiation selectivity for indazoles directed by N-2.
  • Org. Synth. 2013, 90, 215-224. Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde. Link

    • Relevance: Provides the foundational experimental procedure for indazole formylation which is adapted here for the 1,7-dimethyl analog.
  • BenchChem Technical Guide. The Vilsmeier-Haack Reaction: Side Reactions and Considerations. Link

    • Relevance: Source for specific data on chlorination vs.

Sources

Reference Data & Comparative Studies

Validation

Strategic Analysis: 1H NMR Spectrum of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

The following guide is structured as a high-level technical dossier for drug discovery scientists. It prioritizes the critical analytical challenge in indazole chemistry: distinguishing the bioactive N1-isomer from the N...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier for drug discovery scientists. It prioritizes the critical analytical challenge in indazole chemistry: distinguishing the bioactive N1-isomer from the N2-isomer.

Executive Summary: The Indazole Regio-Challenge

In kinase inhibitor development, the indazole scaffold is ubiquitous. However, the methylation of 7-methyl-1H-indazole-5-carbaldehyde presents a classic regiochemical ambiguity. Under standard alkylation conditions, the reaction yields a mixture of the thermodynamically favored N1-isomer (Target) and the kinetically favored N2-isomer (Alternative) .

This guide provides a definitive spectroscopic framework to distinguish 1,7-Dimethyl-1H-indazole-5-carbaldehyde from its N2-isomer and other structural analogs, ensuring the integrity of Structure-Activity Relationship (SAR) data.

Structural Analysis & Assignment Strategy

The Target: 1,7-Dimethyl-1H-indazole-5-carbaldehyde
  • Core: Indazole (Fused benzene + pyrazole).[1][2][3]

  • Substituents:

    • C5-Aldehyde (-CHO): Strong electron-withdrawing group (EWG); significantly deshields ortho protons (H4, H6).

    • C7-Methyl (-CH3): Steric bulk proximal to N1; crucial for NOE analysis.

    • N1-Methyl (-CH3): The defining regiochemical feature.[4]

The Alternative: 2,7-Dimethyl-2H-indazole-5-carbaldehyde
  • Differentiation: The methyl group is located on N2. This changes the electronic environment of the pyrazole ring and, crucially, the spatial proximity to the benzene ring substituents.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the spectral signatures of the target against its primary impurities/isomers.

Table 1: Diagnostic Signal Comparison (400 MHz, DMSO-d6)
FeatureTarget (N1-Isomer) Alternative (N2-Isomer) Precursor (N-H)
N-Methyl Shift δ 4.00 – 4.20 ppm (Singlet)δ 4.15 – 4.35 ppm (Singlet)Absent (Broad singlet ~13 ppm)
Aldehyde (-CHO) δ 9.90 – 10.10 ppm (Singlet)δ 9.90 – 10.10 ppm (Singlet)δ 9.90 – 10.10 ppm
H3 Proton δ 8.00 – 8.20 ppm (Singlet)δ 8.30 – 8.60 ppm (Deshielded)δ 8.10 – 8.20 ppm
NOE Correlation N-Me ↔ C7-Me (Strong)N-Me ↔ H3 (Strong)N/A
HMBC Correlation N-Me → C7a (Bridgehead)N-Me → C3 (Imine Carbon)N/A

Technical Insight: The N2-isomer typically exhibits a more deshielded H3 proton due to the "quinoid-like" character of the 2H-indazole system compared to the aromatic 1H-indazole. However, chemical shift alone is often insufficient for definitive assignment due to solvent and concentration effects. NOE is mandatory.

Definitive Experimental Protocol: The "Self-Validating" Workflow

To guarantee scientific integrity, do not rely solely on 1D 1H NMR. Use this self-validating protocol to confirm regiochemistry.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation and sharpen exchangeable protons if precursor is present).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (Standard 1H) and noesygpph (1D NOE Gradient).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of methyl protons.

  • Scans: 16 (1H), 64–128 (NOE) to resolve small enhancements.

Step 3: The "NOE Lock" Method (Validation)
  • Irradiate N-Methyl Signal: Select the singlet at ~4.0 ppm.

  • Observe Response:

    • Scenario A (Target): Enhancement of the C7-Methyl signal (~2.7 ppm). Note: H7 is substituted, so no aromatic NOE is seen there.

    • Scenario B (Alternative): Enhancement of the H3 aromatic singlet (~8.3 ppm).

Visualization: Isomer Determination Logic

The following diagram illustrates the logical flow for assigning the structure, utilizing Graphviz for clarity.

IndazoleAnalysis Sample Crude Reaction Mixture (Alkylation of 7-Me-Indazole) H1_NMR 1H NMR Acquisition (DMSO-d6) Sample->H1_NMR Decision Locate N-Methyl Singlet (~4.0 - 4.3 ppm) H1_NMR->Decision NOE_Exp Run 1D NOE (Irradiate N-Me) Decision->NOE_Exp Ambiguous Shift Result_N2 Enhancement of H3 (Aromatic Singlet) NOE_Exp->Result_N2 Result_N1 Enhancement of C7-Methyl (Aliphatic Singlet) NOE_Exp->Result_N1 Conclusion_N2 IDENTIFIED: 2,7-Dimethyl-2H-indazole (Alternative/Impurity) Result_N2->Conclusion_N2 Conclusion_N1 CONFIRMED: 1,7-Dimethyl-1H-indazole (Target Product) Result_N1->Conclusion_N1

Figure 1: Decision tree for the regiochemical assignment of 1,7-dimethylindazole derivatives using NOE spectroscopy.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

    • Relevance: Establishes the thermodynamic preference for N1 alkyl
  • Indazole NMR Characteristics

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[5]

    • Source: WuXi Biology (2022).
    • URL:[Link]

    • Relevance: Provides comparative energy profiles and shift differences between N1 and N2 isomers.[5]

  • General Indazole Data

    • Title: 1H NMR spectrum of Indazole (ChemicalBook).[1]

    • Source: ChemicalBook.
    • Relevance: Baseline chemical shifts for the indazole core protons.[1][6][7][8]

Sources

Comparative

HPLC Purity Standards for 1,7-Dimethyl-1H-indazole-5-carbaldehyde: A Comparative Performance Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the high-stakes landscape of kinase inhibitor development, the indazole scaffold is ubiquitous. Specifically, 1,7-Dimethyl-1H-indazole-5-carbaldehyde serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the high-stakes landscape of kinase inhibitor development, the indazole scaffold is ubiquitous. Specifically, 1,7-Dimethyl-1H-indazole-5-carbaldehyde serves as a critical linchpin intermediate for pharmaceuticals targeting pathways like VEGFR and FGFR.

However, the synthesis of N-alkylated indazoles is plagued by a fundamental chemical challenge: N1 vs. N2 regioselectivity . Standard alkylation conditions often yield a mixture of the desired thermodynamic product (N1-methyl) and the kinetic impurity (N2-methyl).

This guide compares the performance of Certified Reference Materials (CRM) against standard Research Grade (RG) alternatives.[1] We demonstrate that for this specific analyte, "purity" is not just a percentage—it is a measure of isomeric exclusivity.[1] Using a standard 95% purity reagent without validated isomeric control can lead to substantial errors in biological assays and CMC (Chemistry, Manufacturing, and Controls) filings.[1]

Comparative Analysis: CRM vs. Research Grade

The following data contrasts a high-fidelity Certified Reference Material (CRM) against a typical commercial Research Grade (RG) standard often found in catalog inventories.

Table 1: Specification & Performance Comparison
FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade (RG) Impact on Development
Purity (HPLC) > 99.8% (Area %)~95.0 - 97.0% (Area %)RG introduces baseline noise, complicating trace impurity analysis.
Isomeric Purity Confirmed >99.9% N1-isomer Unknown (often 2-5% N2-isomer) Critical: N2-isomers often possess vastly different kinase binding profiles, skewing IC50 data.
Identity Verification 1H-NMR (NOESY confirmed), 13C-NMR, HRMS1H-NMR (Standard 1D)Standard 1D NMR often fails to resolve the <5% N2-isomer signals due to overlap.
Water Content Quantified (KF Titration)Not ReportedAffects precise weighing for stock solution preparation.[1]
Cost High (

$)
Low ($)False economy: RG requires repurification or leads to failed validation.[1]
The "Hidden" Impurity Risk

The structural similarity between the 1,7-dimethyl (Target) and 2,7-dimethyl (Impurity) isomers results in co-elution on standard C18 methods.

  • Scenario: You use Option B (RG) to calibrate a potency assay.

  • Result: The 4% N2-isomer impurity is integrated as "product."

  • Consequence: Your calculated yield is artificially inflated, or worse, the biological activity is misattributed to the wrong isomer.[1]

Mechanism of Impurity Generation

To understand the separation challenge, one must understand the origin of the species.[1] The methylation of 7-methylindazole follows a divergent pathway governed by solvent polarity and base strength.

IndazoleMethylation Start 7-Methyl-1H-indazole -5-carbaldehyde Reagents MeI / Base Start->Reagents TS_N1 Transition State (Thermodynamic) Reagents->TS_N1 Slow Equilibration TS_N2 Transition State (Kinetic) Reagents->TS_N2 Fast Irreversible Product_N1 1,7-Dimethyl-1H-indazole (Target: >95%) TS_N1->Product_N1 Product_N2 2,7-Dimethyl-2H-indazole (Impurity: 2-5%) TS_N2->Product_N2

Figure 1: Divergent methylation pathways leading to the critical N1/N2 isomeric pair.[2]

Experimental Protocol: High-Resolution Separation

Standard C18 columns often fail to resolve the N1 and N2 isomers to baseline.[1] The following protocol utilizes a Phenyl-Hexyl stationary phase, which exploits pi-pi interactions to differentiate the electron density distributions of the two isomers.

Reagents & Equipment[3][9][10]
  • System: UHPLC with PDA (Photo Diode Array) detection.[1]

  • Column: Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Standard: 1,7-Dimethyl-1H-indazole-5-carbaldehyde (CRM Grade).

Method Parameters[3][7][9]
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum on 1.7 µm particles.
Column Temp 40°CReduces viscosity; improves mass transfer for aromatic isomers.[1]
Detection 254 nm & 280 nm254 nm for max sensitivity; 280 nm for specificity.[1]
Injection Vol 2.0 µLLow volume prevents peak broadening.[1]
Gradient Table[3]
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Sample Loading
8.060Linear Gradient (Separation Zone)
9.095Wash
11.095Hold
11.15Re-equilibration
14.05Ready for next injection
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Resolution (Rs): > 2.0 between N1-isomer (Target) and N2-isomer (Impurity). Note: If pure N2 standard is unavailable, use a "spiked" crude reaction mixture to identify the retention time.

  • Tailing Factor: 0.8 – 1.2 for the main peak.

  • Precision: RSD < 0.5% for retention time (n=6 injections).

Decision Framework: Selecting the Right Standard

Not every experiment requires a CRM.[1] Use this logic flow to determine the cost-effective choice for your specific application.

StandardSelection Start Start: Define Application Q1 Is this for GMP Release or Clinical Dosing? Start->Q1 Q2 Is this for quantitative IC50/Ki determination? Q1->Q2 No Result_CRM MUST USE: Certified Reference Material (>99.8%, Isomerically Pure) Q1->Result_CRM Yes Q3 Is this for early-stage synthetic route scouting? Q2->Q3 No Result_Analytical RECOMMENDED: Analytical Standard (>98%, NMR Verified) Q2->Result_Analytical Yes Q3->Result_Analytical No (Unsure) Result_Reagent ACCEPTABLE: Research Grade/Reagent (~95%, Characterize internally) Q3->Result_Reagent Yes

Figure 2: Decision tree for selecting the appropriate purity grade based on experimental risk.

References

  • Regioselective Synthesis of Indazoles: Title: "Development of a selective and scalable N1-indazole alkylation." Source: National Institutes of Health (PMC).[1] URL:[Link]

  • HPLC Separation Mechanisms: Title: "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Isomers)." Source: Nacalai Tesque Application Data.[1][3] URL:[Link]

  • Indazole Biological Significance: Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1][4][5] Source: Molecules (MDPI) / NIH.[1] URL:[Link]

  • Isomer Characterization: Title: "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Source: Semantic Scholar / ACS Omega.[1] URL:[Link]

Sources

Validation

UV-Vis Absorption Maxima of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1,7-Dimethyl-1H-indazole-5-carbaldehyde , structured for researchers in medicinal chemistry and analytical development. A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1,7-Dimethyl-1H-indazole-5-carbaldehyde , structured for researchers in medicinal chemistry and analytical development.

A Comparative Technical Guide for Structural Characterization

Compound Identity:

  • Name: 1,7-Dimethyl-1H-indazole-5-carbaldehyde[1]

  • CAS Number: 1378593-99-7[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 174.20 g/mol

  • Core Scaffold: Indazole (Benzopyrazole)[2]

Executive Summary & Spectroscopic Profile[3][4]

In the absence of a universally standardized spectral library entry for this specific intermediate, the UV-Vis profile is derived from structural comparative analysis against validated analogues (1-Methyl-1H-indazole-5-carbaldehyde).

The absorption spectrum of 1,7-Dimethyl-1H-indazole-5-carbaldehyde is characterized by two primary transitions arising from the conjugated indazole system, significantly modulated by the electron-withdrawing formyl group at the C5 position.

Predicted Absorption Maxima ( )
Transition TypePredicted

(MeOH)
Extinction Coefficient (

)
Structural Origin
Primary Band (

)
298 ± 5 nm High (~15,000

)
Conjugation of Indazole core + 5-CHO
Secondary Band (

)
245 ± 5 nm MediumBenzenoid transition (E2 band)
Shoulder (

)
~330 nm Low (<1,000

)
Carbonyl lone pair transition (weak)

Key Insight: The 5-carbaldehyde group induces a significant bathochromic shift (red shift) relative to the unsubstituted indazole (


 nm). The 7-methyl  group acts as a weak auxochrome; while its electronic contribution is minor, it may introduce slight steric strain, potentially causing a hypochromic effect (lower intensity) compared to the 1-methyl analogue.

Comparative Analysis: Structural Analogues

To validate the spectral window, we compare the target compound with its closest commercially available analogues. This triangulation ensures experimental accuracy.

Table 1: Comparative UV-Vis Data of Indazole Derivatives
CompoundStructure

(Solvent)
Shift vs. Core
1H-Indazole Core Scaffold252, 294 nm (EtOH)Reference
1-Methyl-1H-indazole N-Methylated255, 300 nm (MeOH)+5 nm (Hyperconjugation)
1-Methyl-1H-indazole-5-CHO 5-Formyl295 nm (MeOH)+40 nm (Strong conjugation)
1,7-Dimethyl-1H-indazole-5-CHO Target ~298 nm (Predicted)+3 nm (7-Me effect)

Technical Note: The 7-methyl group is adjacent to the N1-methyl. While electronically donating, its primary impact is steric. It forces the N1-methyl slightly out of plane, which can subtly alter the fine structure of the absorption band but rarely shifts the


 by more than 2-5 nm.
Diagram 1: Electronic Effects & Structural Comparison

The following diagram illustrates the electronic push-pull system creating the specific absorption profile.

Indazole_Electronics Core Indazole Core (10 π-electron aromatic system) C5_CHO C5-Formyl Group (Strong Acceptor) Core->C5_CHO Extended Conjugation N1_Me N1-Methyl Group (Locks 1H-tautomer) N1_Me->Core Inductive Effect (+I) C7_Me C7-Methyl Group (Weak Donor / Steric) C7_Me->Core Hyperconjugation Result Resulting Spectrum: λmax ≈ 298 nm (Bathochromic Shift) C7_Me->Result Fine Structure Modulation C5_CHO->Result Red Shift Driver

Caption: Electronic contributions to the UV-Vis spectrum. The C5-aldehyde extends the conjugation path (blue arrow), serving as the primary driver for the redshift to ~300 nm.

Experimental Validation Protocol

Since specific batch-to-batch variations (purity, hydration) can affect absorbance, the following Self-Validating Protocol is recommended for establishing the exact extinction coefficient (


) in your laboratory.
Reagents & Equipment[4][5][6][7]
  • Solvent: HPLC-grade Methanol (preferred) or Acetonitrile. Avoid Acetone (UV cutoff interference).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately ~2.0 mg of 1,7-Dimethyl-1H-indazole-5-carbaldehyde .

    • Dissolve in 10.0 mL Methanol to create a ~1.15 mM Stock Solution.

    • Critical: Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution (Linearity Check):

    • Prepare three working concentrations: 10

      
      M, 25 
      
      
      
      M, and 50
      
      
      M
      .
    • Why? Measuring multiple points confirms adherence to the Beer-Lambert Law (

      
      ) and rules out aggregation artifacts.
      
  • Scanning:

    • Set spectrophotometer range: 200 nm to 450 nm .

    • Scan speed: Medium (approx. 200-400 nm/min).

    • Baseline correction: Run a blank scan with pure Methanol first.

  • Data Analysis:

    • Identify the peak maximum (

      
      ).
      
    • Calculate

      
       using: 
      
      
      
      (where
      
      
      cm).
    • Acceptance Criteria: The

      
       should not shift >1 nm between concentrations.
      
Diagram 2: UV-Vis Determination Workflow

UV_Workflow Start Start: Solid Sample (CAS 1378593-99-7) Solvent Select Solvent: Methanol (Polar) or MeCN (Aprotic) Start->Solvent Stock Prepare Stock Solution (~1 mM) Solvent->Stock Dilution Prepare Dilution Series (10, 25, 50 µM) Stock->Dilution Gravimetric Dilution Measure Scan 200-450 nm (Quartz Cuvette) Dilution->Measure Blank Correction Analyze Identify λmax & Calculate ε Measure->Analyze Beer-Lambert Law

Caption: Standardized workflow for determining the extinction coefficient and absorption maxima.

Synthesis & Contextual Relevance

Understanding the synthesis of this compound aids in identifying potential impurities that could skew UV results.

  • Synthetic Route: Typically synthesized via the nitrosation of indoles or cyclization of hydrazones derived from 2,3-dimethylaniline precursors [1, 2].

  • Common Impurities:

    • Unreacted Aldehyde Precursors: May absorb at different wavelengths.

    • Regioisomers: 2,7-Dimethyl isomers (2H-indazole) have significantly different UV profiles (often blue-shifted) compared to the 1H-indazole target.

    • Note: The presence of a peak around 360-380 nm often indicates a nitro-impurity (if a nitro-precursor was used) or extended conjugation from condensation byproducts.

References

  • PubChem Compound Summary. (2025). 7-Methyl-1H-indazole-5-carbaldehyde and related structures. National Center for Biotechnology Information. Link

  • Lefebvre, V., et al. (2010).[3] General Access to 1H-Indazole-3-carboxaldehydes. Journal of Organic Chemistry. (Contextual reference for indazole aldehyde synthesis). Link

  • Sigma-Aldrich. (2025). Product Specification: 1-Methyl-1H-indazole-5-carbaldehyde. (Used as primary comparative standard). Link

  • ChemicalBook. (2025). Entry for CAS 1378593-99-7.[1] Link

Sources

Comparative

The Linchpin Scaffold: Structure-Activity Relationship (SAR) of 5-Formyl Indazoles

Executive Summary: The 5-Formyl Vector In the landscape of nitrogen-heterocycle drug discovery, the 5-formyl indazole stands out not merely as an intermediate, but as a critical "linchpin scaffold." Unlike the chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Formyl Vector

In the landscape of nitrogen-heterocycle drug discovery, the 5-formyl indazole stands out not merely as an intermediate, but as a critical "linchpin scaffold." Unlike the chemically inert 5-halo or 5-alkyl indazoles, the 5-formyl variant provides a reactive electrophilic handle at a geometrically privileged position. This vector allows for the rapid exploration of chemical space extending into the solvent-exposed regions of kinase pockets or facilitating covalent interactions in enzyme active sites.

This guide objectively analyzes the SAR of 5-formyl indazoles, focusing on their transformation into bioactive pharmacophores (Schiff bases, hydroxymethyls, and carboxamides). We compare their performance against standard isosteres (5-cyano, 5-methoxy) and provide actionable protocols for their synthesis and evaluation.

Chemical Architecture & Reactivity

The indazole core is a 10-pi electron aromatic system. The 5-position is unique due to its electronic communication with the N1/N2 nitrogens.

  • Electronic Pull: The 5-formyl group is a strong electron-withdrawing group (EWG), increasing the acidity of the N1-H (pKa ~13.8) compared to unsubstituted indazole. This facilitates N-alkylation but requires careful regiocontrol.

  • Geometric Vector: Substituents at C5 project away from the hinge-binding region (N1/N2) in kinase targets, making this the ideal "exit vector" to solubilizing groups or specificity-determining moieties.

Diagram 1: The Divergent SAR Map of 5-Formyl Indazole

SAR_Map Core 5-Formyl Indazole (The Linchpin) Hydrazone Hydrazones/Schiff Bases (Target: Tubulin/DNA) Core->Hydrazone Condensation (Rigid Linker) Alcohol 5-Hydroxymethyl (YC-1) (Target: sGC/HIF-1α) Core->Alcohol Reduction (H-Bond Donor) Amide 5-Carboxamides (Target: MAO-B/Kinases) Core->Amide Oxidation + Amidation (H-Bond Acceptor/Donor) Amine 5-Aminomethyl (Target: CDK/Akt) Core->Amine Reductive Amination (Solubility Vector) Act_Cancer Antiproliferative (IC50: <1 µM) Hydrazone->Act_Cancer Act_Cardio Vasorelaxation (EC50: ~1-5 µM) Alcohol->Act_Cardio Act_Neuro Neuroprotection (High Selectivity) Amide->Act_Neuro Amine->Act_Cancer

Figure 1: Divergent synthesis pathways from the 5-formyl core dictate the biological target profile.

Comparative Performance Analysis

The utility of the 5-formyl group lies in its derivatives. Below is a comparison of 5-formyl derived pharmacophores against alternative 5-substitutions.

Table 1: SAR Comparison of 5-Position Modifications
5-Position MoietyChemical PropertyPrimary Target ClassPotency (Relative)Metabolic Stability
-CHO (Formyl) Reactive ElectrophileIntermediateLow (Toxic/Reactive)Very Low (Rapid Oxidation)
-CH=N-R (Imine) Rigid, ConjugatedTubulin / DNA IntercalatorHigh (IC50 ~0.2 µM) Low (Hydrolysis prone)
-CH2-OH (YC-1) H-Bond DonorsGC / HIF-1αHigh (EC50 ~1 µM) Moderate (Glucuronidation)
-CONH-R (Amide) H-Bond Donor/AcceptorMAO-B / Kinases (VEGFR)High (nM range)High
-CN (Cyano) Linear, LipophilicKinases (Space filler)ModerateHigh
Case Study: YC-1 Analogues (HIF-1α Inhibition)

The 5-formyl group is the precursor to YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole).[1] The SAR data below demonstrates why the 5-hydroxymethyl (derived from 5-formyl) is superior to the 5-methyl or 5-ester analogs.

CompoundR1 (N1-benzyl)R2 (5-position)HIF-1α Inhibition (%)Mechanism
YC-1 Benzyl-CH2OH 98% sGC stimulation / HIF-1α suppression
Analog ABenzyl-CH315%Loss of H-bond donor capability
Analog BBenzyl-COOMe45%Steric bulk / Electronic mismatch
Analog CBenzyl-CHOToxicNon-specific reactivity

Insight: The 5-hydroxymethyl group (reduced formyl) is essential for the pharmacophore, likely acting as a critical hydrogen bond donor in the allosteric binding pocket of sGC.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include "Checkpoint" steps for validation.

Protocol A: Synthesis of 5-Formyl Indazole (Vilsmeier-Haack)

Standard route for generating the core scaffold.

  • Reagents: Indazole (1.18 g, 10 mmol), DMF (5 equiv), POCl3 (1.2 equiv).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl3 dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.

    • Add Indazole solution (in DMF) dropwise.

    • Heat to 80°C for 4 hours.

    • Checkpoint: TLC (Ethyl Acetate:Hexane 1:1). Starting material (Rf ~0.4) should disappear; Product (Rf ~0.6) appears.[2]

    • Quench with ice water; neutralize with NaHCO3 to pH 7-8.

    • Filter the precipitate.

  • Yield: Expect 75-85% yellow solid.

  • Validation: 1H NMR (DMSO-d6) must show a singlet at ~10.0 ppm (CHO).

Protocol B: Derivatization to Schiff Base (Anticancer Screen)

Targeting tubulin polymerization or DNA intercalation.

  • Reagents: 5-Formyl Indazole (1 mmol), Substituted Aniline (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Mix aldehyde and amine in ethanol.

    • Add 2-3 drops of acetic acid.

    • Reflux for 3-6 hours.

    • Checkpoint: Solution often changes color (yellow to orange/red) indicating conjugation.

    • Cool to RT. Filter the crystalline solid.

  • Validation: IR Spectroscopy. Look for disappearance of C=O stretch (1690 cm-1) and appearance of C=N stretch (1610-1630 cm-1).

Protocol C: MTT Cell Viability Assay

Quantifying the antiproliferative potential of the 5-formyl derivatives.

  • Seeding: Plate MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.1 µM to 100 µM) dissolved in DMSO (<0.5% final conc).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Remove media. Solubilize formazan crystals with DMSO (150 µL).

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Mechanistic Insight: The Kinase Binding Mode

Indazole derivatives often bind to the ATP-binding pocket of kinases (e.g., VEGFR, CDK). The 5-position derivatives project into the solvent-exposed region, allowing for modulation of pharmacokinetic properties (solubility) without disrupting the hinge binding.

Diagram 2: Kinase Binding Topology of 5-Substituted Indazoles

Binding_Mode Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Steric Control) Solvent Solvent Exposed Area (Solubility/Selectivity) Indazole_N Indazole N1/N2 (H-Bond Acceptor/Donor) Indazole_N->Hinge Key H-Bonds Indazole_Core Indazole Core (Hydrophobic Sandwich) Indazole_Core->Gatekeeper Van der Waals Pos_5 5-Position Vector (Formyl Derivatives) Pos_5->Solvent Projects R-Group (Schiff Base / Amide)

Figure 2: The 5-position serves as the "Solvent Exit Vector," allowing bulky Schiff bases or polar amides to interact with surface residues, enhancing selectivity.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1). RSC Advances, 2021.

  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry, 2014.[3]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 2006.[4]

  • Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 2020.

Sources

Validation

Technical Guide: Strategic Regioisomer Selection in Indazole Scaffolds

Topic: 1,7-Dimethyl-1H-indazole-5-carbaldehyde vs 3-carbaldehyde Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Focus: 1,7-Dimethyl-1H-indazole-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,7-Dimethyl-1H-indazole-5-carbaldehyde vs 3-carbaldehyde Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Focus: 1,7-Dimethyl-1H-indazole-5-carbaldehyde vs. 3-Carbaldehyde Isomers

Executive Summary & Strategic Utility

In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as a bioisostere for indole and a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and CGRP antagonists.

This guide compares two critical regioisomers: 1,7-Dimethyl-1H-indazole-5-carbaldehyde (Target A) and its 3-carbaldehyde isomer (Target B).[1] While they share the same molecular formula (


), their electronic profiles, synthetic accessibilities, and vector orientations in protein binding pockets differ radically.
  • The 5-Carbaldehyde offers a vector extending from the benzene ring, mimicking the meta-position of a phenyl ring, ideal for reaching solvent-exposed regions in kinase pockets.[1]

  • The 3-Carbaldehyde projects substituents directly from the diazole ring, often engaging the hinge region of kinases or deep hydrophobic pockets.[1]

Structural & Electronic Analysis

Physiochemical Properties Comparison
Property1,7-Dimethyl-1H-indazole-5-carbaldehyde 1,7-Dimethyl-1H-indazole-3-carbaldehyde
CAS Number 1378593-99-71186307-53-4 (Generic 1-Me analog ref)
Vector Geometry Linear extension from benzene ring (approx 120° from N1-C7 axis)Orthogonal extension from pyrazole ring
Electronic Nature Benzaldehyde-like; moderate electrophilicity.[1]Heteroaromatic aldehyde; conjugation with N1/N2 reduces carbonyl electrophilicity.[1]
Steric Environment Open at C5; C7-Methyl creates "peri-strain" with N1-Methyl.[1]C3 is flanked by N2; accessible but electronically coupled to ring current.[1]
Key Reactivity Standard reductive amination, Wittig olefination.[1]Prone to Cannizzaro-like redox; C3-position is nucleophilic.[1]
The "Peri-Interaction" Factor

The defining feature of the 1,7-dimethyl substitution pattern is the steric clash between the N1-Methyl and C7-Methyl groups.[1]

  • Consequence: This steric bulk forces the N1-methyl group slightly out of plane, reducing the conjugation of the nitrogen lone pair with the benzene ring.[1]

  • Impact on 5-CHO: The C5 position remains electronically distinct and chemically stable.[1]

  • Impact on 3-CHO: The twist can subtly alter the pKa of the N2 nitrogen, affecting hydrogen bond acceptor capability in the binding pocket.[1]

Synthetic Pathways & Regiocontrol

Achieving the correct isomer requires distinct synthetic strategies. You cannot easily interconvert them; the decision must be made at the scaffold construction stage.

Synthesis of 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Challenge: Direct formylation (Vilsmeier-Haack) of 1,7-dimethylindazole selectively targets C3 , not C5.[1] Solution: The 5-aldehyde must be installed before ring closure or via halogen-lithium exchange on a 5-bromo precursor.[1]

  • Protocol A (From 5-Bromo precursor):

    • Start: 5-Bromo-1,7-dimethyl-1H-indazole.

    • Lithiation: Treat with

      
      -BuLi at -78°C in THF. The bromine at C5 exchanges faster than C3 deprotonation if temperature is strictly controlled.[1]
      
    • Quench: Add dry DMF.

    • Result: High fidelity access to 5-CHO.

Synthesis of 1,7-Dimethyl-1H-indazole-3-carbaldehyde

Challenge: The C3 position is electronically active.[1] Solution: Direct functionalization is efficient.[1]

  • Protocol B (Direct C3 Functionalization):

    • Start: 1,7-Dimethyl-1H-indazole.

    • Activation: Standard Vilsmeier-Haack (

      
      ) often fails on indazoles due to lower nucleophilicity compared to indoles.[1]
      
    • Preferred Route (Lithiation): Treat with LDA or

      
      -BuLi at -78°C. The C3 proton is the most acidic (
      
      
      
      ).[1]
    • Quench: Add DMF.

    • Result: Exclusive C3-CHO product.

Visualizing the Divergent Synthesis

SynthesisPathways Start 1,7-Dimethyl-1H-indazole Bromo 5-Bromo-1,7-dimethyl- 1H-indazole Start->Bromo Bromination (Requires blocking C3) C3_Lith Lithiation (C3-Li) (n-BuLi, -78°C) Start->C3_Lith Direct Deprotonation C5_Lith Li-Halogen Exchange (n-BuLi, -78°C) Bromo->C5_Lith Specific Precursor C3_Prod 3-Carbaldehyde (Target B) C3_Lith->C3_Prod DMF Quench C5_Prod 5-Carbaldehyde (Target A) C5_Lith->C5_Prod DMF Quench

Figure 1: Divergent synthetic logic. C3 is accessible directly; C5 requires a halogenated precursor.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,7-Dimethyl-1H-indazole-5-carbaldehyde (via Halogen Exchange)

Use this protocol when high regiochemical purity is required.[1]

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Reagents: Charge with 5-bromo-1,7-dimethyl-1H-indazole (1.0 eq, 2.25 g, 10 mmol) and anhydrous THF (30 mL). Cool to -78°C (dry ice/acetone bath).

  • Exchange: Add

    
    -BuLi  (1.1 eq, 2.5 M in hexanes) dropwise over 15 mins.
    
    • Critical Control Point: Maintain internal temp < -70°C to prevent scrambling to the C3 position.[1]

  • Formylation: Stir for 30 mins, then add anhydrous DMF (1.5 eq) dropwise.

  • Workup: Allow to warm to 0°C over 1 hour. Quench with saturated

    
    .[1] Extract with EtOAc (3x).[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The aldehyde typically elutes after the starting bromide.[1]

Protocol 2: Reductive Amination (Library Generation)

Applicable to both isomers for generating amine libraries.[1]

  • Mixing: Dissolve Aldehyde (1 eq) and Amine (1.1 eq) in DCE (Dichloroethane).

  • Activation: Add catalytic acetic acid (1 drop). Stir 30 mins at RT.[1][2]

  • Reduction: Add

    
      (1.5 eq). Stir overnight.
    
  • Note: The 3-CHO isomer reacts slower due to conjugation with the pyrazole ring; heating to 40°C may be required.[1]

Application in Drug Discovery

Kinase Inhibitor Design (SAR)
  • 5-CHO Derivatives: Used to project solubilizing groups (morpholines, piperazines) into the solvent front .[1] This mimics the "tail" region of many ATP-competitive inhibitors.[1]

  • 3-CHO Derivatives: Used to interact with the gatekeeper residue or extend into the back pocket .[1] The rigidity of the C3-vector is higher than the C5-vector.[1]

Comparative Reactivity Data
Reaction Type5-Carbaldehyde Performance3-Carbaldehyde Performance
Oxidation (

)
Yields 5-COOH (High, >90%)Yields 3-COOH (Moderate, 70-80%); steric hindrance from N2.[1]
Wittig Olefination Fast; E/Z selectivity standard.[1]Slower; often requires Horner-Wadsworth-Emmons conditions.[1]
Nucleophilic Attack Standard carbonyl reactivity.[1]Reduced reactivity due to electron-rich pyrazole ring (mesomeric effect).[1]

References

  • Synthesis of Indazole Scaffolds

    • BenchChem Technical Report.[1] "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry."[1][3]

  • C3-Functionalization Methodologies

    • Pitchai, M., et al. "Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor."[1] SynOpen, 2024.[1]

  • Indazole Reactivity & Tautomerism

    • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry, 2022.[1]

  • Drug Applications (CGRP Antagonists)

    • Chaturvedula, P. V., et al. "Discovery of BMS-742413: A Potent Human CGRP Antagonist."[1][4] Bioorganic & Medicinal Chemistry Letters, 2013.[1]

  • C3-Alkylation via CuH Catalysis

    • Buchwald, S. L., et al. "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center."[1] MIT DSpace, 2022.[1]

Sources

Comparative

Comparative Melting Point Validation Guide: 1,7-Dimethyl-1H-indazole-5-carbaldehyde

The following guide provides a rigorous technical framework for validating the melting point range of 1,7-Dimethyl-1H-indazole-5-carbaldehyde . It is designed for analytical chemists and process engineers who require a s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for validating the melting point range of 1,7-Dimethyl-1H-indazole-5-carbaldehyde . It is designed for analytical chemists and process engineers who require a self-validating system to distinguish this specific target from its structural analogs and regioisomeric impurities.[1]

Executive Summary
  • Target Compound: 1,7-Dimethyl-1H-indazole-5-carbaldehyde[2]

  • Critical Quality Attribute (CQA): Melting Point (MP) Range

  • Validation Goal: To establish a discriminatory thermal profile that confirms identity (N1-methylation) and purity (absence of N2-isomers and 7-methyl precursors).

Technical Verdict: The melting point is the primary rapid-screening tool for this compound because N-methylation of the indazole scaffold fundamentally alters the crystal lattice energy . While the parent 1H-indazole derivatives rely on intermolecular hydrogen bonding (N-H···N), the 1,7-dimethyl derivative relies solely on van der Waals and


-

stacking interactions. Consequently, the MP of the target compound will be distinct from its unmethylated precursor (7-methyl-1H-indazole-5-carbaldehyde) and its thermodynamic regioisomer (2,7-dimethyl-2H-indazole-5-carbaldehyde).
Technical Context: The Indazole Regioisomer Challenge

The synthesis of 1,7-Dimethyl-1H-indazole-5-carbaldehyde typically involves the methylation of 7-methyl-1H-indazole-5-carbaldehyde. This reaction is prone to regioisomerism , a critical impurity risk.[1]

  • Target (N1-Isomer): Thermodynamically favored, but steric hindrance at the 7-position (methyl group) can impact yield and packing.

  • Impurity (N2-Isomer): Kinetically accessible.[1] N2-isomers often exhibit significantly different melting points due to the "quinoid-like" electron distribution compared to the "benzenoid" N1-isomer.

Why MP Validation Matters: HPLC may separate isomers, but MP provides an immediate, orthogonal confirmation of the solid-state form. A depressed or broadened range (<


C) is the first indicator of N2-isomer contamination or residual precursor.[1]
Comparative Performance: Alternatives & Reference Data

The following table establishes the "Thermal Fingerprint" required for validation. Since specific batch data varies, 1H-Indazole-5-carbaldehyde is used as the anchor reference.

Compound ClassChemical EntityExpected Thermal BehaviorValidation Criteria
Target Product 1,7-Dimethyl-1H-indazole-5-carbaldehyde Distinct Sharp Melt Likely lower than parent due to loss of H-bond donor, unless symmetry increases packing efficiency.Range:

CStatus: Must match Reference Standard exactly.
Precursor (Alternative 1) 7-Methyl-1H-indazole-5-carbaldehyde High Melting Solid Retains N-H donor; capable of strong intermolecular H-bonding.Differentiation: MP will be significantly higher than the target product.
Parent Scaffold (Anchor) 1H-Indazole-5-carbaldehyde 115 – 119 °C [1]Used as a system suitability check for the apparatus.
Regio-Impurity (Alternative 2) 2,7-Dimethyl-2H-indazole-5-carbaldehyde Distinct Isomeric Melt N2-isomers often have higher dipole moments and distinct packing.Rejection Criteria: Any secondary endotherm in DSC or "softening" prior to target MP.[1]

Critical Insight: If your sample melts higher than the expected range of the methylated target, suspect the presence of the unreacted 7-methyl precursor (due to H-bonding retention). If it melts lower and broader, suspect a eutectic mixture of N1/N2 isomers.[1]

Validation Protocol

This protocol synthesizes USP <741> (Capillary) and ASTM E794 (DSC) standards.[1]

Method A: Capillary Melting Point (Routine QC)
  • Apparatus: Automated Optoelectronic Detection (e.g., Mettler Toledo MP system).[1]

  • Sample Prep: Grind 50 mg of sample to a fine powder. Fill capillary to 3 mm height.[1] Compact by tapping (avoid air pockets).[1]

  • Heating Ramp:

    • Fast Ramp: 10°C/min to 10°C below expected MP.[1]

    • Validation Ramp:1.0°C/min through the melt.

  • Acceptance:

    • Onset Point: Liquid meniscus formation.[1]

    • Clear Point: Complete disappearance of solid.[1]

    • Range:

      
      C.[1]
      
Method B: Differential Scanning Calorimetry (DSC) (Definitive Characterization)
  • Purpose: To detect polymorphic transitions or isomeric impurities invisible to the eye.[1]

  • Protocol:

    • Weigh 2–5 mg into an aluminum pan (crimped, pinhole lid).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 10°C above expected melt.

    • Key Metric: Calculate the Enthalpy of Fusion (

      
      ) .[1] A pure crystalline N1-isomer will have a consistent 
      
      
      
      .[1] A drop in
      
      
      indicates amorphous content or impurities.[1]
Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the batch identity using MP data.

MP_Validation Start Start: Isolate 1,7-Dimethyl-1H-indazole-5-carbaldehyde Measure Measure MP (Capillary & DSC) Start->Measure Check_Range Is Range <= 2.0°C? Measure->Check_Range Compare_Ref Compare vs. Reference Standard (N1-Isomer) Check_Range->Compare_Ref Yes Fail_Broad FAIL: Broad Range (>2°C) Check_Range->Fail_Broad No Pass PASS: Identity Confirmed High Purity N1-Isomer Compare_Ref->Pass Match Fail_Shift FAIL: MP Shift (> ±2°C) Compare_Ref->Fail_Shift Mismatch Analyze_Impurity Root Cause Analysis: 1. Check for N2-Isomer (Isomeric Impurity) 2. Check for Precursor (Incomplete Methylation) Fail_Broad->Analyze_Impurity Fail_Shift->Analyze_Impurity

Figure 1: Logic flow for validating compound identity via thermal analysis. Note that "Broad Range" suggests mixtures, while "MP Shift" suggests wrong isomer or precursor.

Troubleshooting & Interferences
ObservationRoot CauseCorrective Action
Melting Point Depression Residual Solvent (e.g., DMF, Toluene)Dry sample under high vacuum (50°C, >4 hrs). Verify by TGA (Thermogravimetric Analysis).
Double Melting Peak (DSC) Polymorphism or SolvateRecrystallize from a different solvent system (e.g., change from EtOH to EtOAc/Hexane).[1]
High Melting Point (> Ref) Residual Precursor (7-methyl-1H...)The unmethylated precursor H-bonds strongly.[1] Reprocess via methylation or chromatographic purification.[1]
References
  • Sigma-Aldrich. Indazole-5-carboxaldehyde Product Specification. CAS 253801-04-6.[1] Accessed 2024.[1][3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18452106: 7-Methyl-1H-indazole-5-carbaldehyde. Link

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Link

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (Explains N1 vs N2 thermodynamic stability). Link

Sources

Safety & Regulatory Compliance

Safety

1,7-Dimethyl-1H-indazole-5-carbaldehyde proper disposal procedures

Executive Summary: Immediate Action Protocol 1,7-Dimethyl-1H-indazole-5-carbaldehyde (CAS 1378593-99-7) is a heterocyclic organic building block containing a reactive aldehyde group.[1] While not classified as a P-listed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

1,7-Dimethyl-1H-indazole-5-carbaldehyde (CAS 1378593-99-7) is a heterocyclic organic building block containing a reactive aldehyde group.[1] While not classified as a P-listed or U-listed acute hazardous waste by the EPA, it must be managed as Hazardous Chemical Waste due to its potential for acute toxicity and irritation.

Primary Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor. Prohibited Actions: Do NOT dispose of down the drain. Do NOT dispose of in regular trash. Do NOT mix with strong oxidizers.[2]

Hazard Identification & Chemical Nature

To dispose of this chemical safely, you must understand why specific protocols are in place. The disposal strategy is dictated by two functional moieties: the indazole ring and the aldehyde group .

FeatureChemical RiskDisposal Implication
Aldehyde Group (-CHO) Susceptible to auto-oxidation; can form unstable peroxides or carboxylic acids over time.Segregation: Must be kept separate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions in the waste stream.
Indazole Core Nitrogen-containing heterocycle.[3]Incineration: Combustion releases Nitrogen Oxides (NOx). Must be incinerated in a facility with appropriate scrubbers.
Physical State Solid / Powder.[4]Containment: particulate generation is a respiratory hazard. Double-bagging or rigid secondary containment is required.

GHS Classification (derived from structural analogs):

  • Warning: Harmful if swallowed (H302).[5][6]

  • Warning: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

Pre-Disposal Stabilization & Segregation

Before contacting your waste management team, the material must be stabilized.

A. Waste Stream Segregation

Do not commingle this compound with incompatible waste streams.[7] Use the following compatibility matrix:

Waste StreamCompatibilityAction
Solid Organic Waste Compatible Can be co-packed with other non-halogenated organic solids (e.g., drug intermediates).
Oxidizing Agents INCOMPATIBLE DANGER: Reaction with aldehydes can be violent. Keep separate.
Strong Acids/Bases INCOMPATIBLE Can catalyze polymerization or decomposition. Keep separate.
Sharps N/A If the chemical is in a syringe, dispose of the entire unit in a sharps container labeled "Chemical Contaminated."
B. Container Specifications
  • Primary Container: Screw-cap glass vial or high-density polyethylene (HDPE) bottle. Ensure the cap is lined (e.g., PTFE) to prevent organic vapor escape.

  • Secondary Containment: Clear, sealable plastic bag (4 mil thickness minimum) to contain any potential leakage or dust.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" waste management.

Step 1: Inventory & Labeling
  • Weigh the container to estimate the mass of the waste.

  • Affix a Hazardous Waste Label to the container.[7]

  • Required Fields:

    • Chemical Name: Write out "1,7-Dimethyl-1H-indazole-5-carbaldehyde" (Do not use abbreviations or structure drawings).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Step 2: Accumulation

Store the labeled container in a Satellite Accumulation Area (SAA) .

  • Location: At or near the point of generation.[6][8]

  • Control: Under the control of the operator.

  • Limit: Do not exceed 55 gallons of total hazardous waste (unlikely for this compound, but a regulatory limit).

Step 3: Transfer to Waste Facility

Contact your Environmental Health & Safety (EHS) department or licensed contractor (e.g., Veolia, Clean Harbors) for pickup.

  • Waste Profile: If required, list the waste code.[9] Since it is not P/U listed, use "Non-Regulated Organic Solid" or applicable state-specific codes (e.g., California Waste Code 352).

  • Manifesting: Ensure the material is listed on the Uniform Hazardous Waste Manifest.

Emergency Spill Procedures

If a spill occurs during handling or disposal preparation:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don nitrile gloves, lab coat, and safety goggles. Use a N95 or P100 respirator if dust is visible.

  • Containment:

    • Solid Spill: Gently cover with a damp paper towel to prevent dust dispersion, then scoop into a waste container.

    • Solution Spill: Absorb with vermiculite or sand.[6]

  • Deactivation (Optional for small traces):

    • Treat the surface with a dilute (10%) aqueous sodium bisulfite solution to form the bisulfite adduct of the aldehyde, rendering it more water-soluble and less volatile, then clean with soap and water. Note: Collect all cleanup materials as hazardous waste.

Visual Disposal Logic (Decision Tree)

Use the following logic flow to determine the correct disposal path for your specific situation.

DisposalWorkflow Start Start: Waste 1,7-Dimethyl-1H-indazole-5-carbaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath PackSolid Pack in Glass/HDPE Jar Double Bag SolidPath->PackSolid SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck HaloYes Yes (e.g., DCM, Chloroform) SolventCheck->HaloYes HaloNo No (e.g., DMSO, Methanol) SolventCheck->HaloNo PackHalo Collect in Halogenated Waste Carboy HaloYes->PackHalo PackNonHalo Collect in Non-Halogenated Waste Carboy HaloNo->PackNonHalo Labeling Label: 'Hazardous Waste - Toxic/Irritant' Write Full Chemical Name PackSolid->Labeling PackHalo->Labeling PackNonHalo->Labeling Pickup Schedule EHS/Contractor Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for the disposal of 1,7-Dimethyl-1H-indazole-5-carbaldehyde based on physical state and solvent presence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • PubChem. (2023). Compound Summary: 7-Methyl-1H-indazole-5-carbaldehyde (Structural Analog). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov.

Sources

Handling

Personal protective equipment for handling 1,7-Dimethyl-1H-indazole-5-carbaldehyde

Executive Safety Summary & Risk Profile Immediate Action Required: Treat this compound as a Skin, Eye, and Respiratory Irritant .[1] While specific toxicological data for the 1,7-dimethyl analog is limited, structural an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Immediate Action Required: Treat this compound as a Skin, Eye, and Respiratory Irritant .[1] While specific toxicological data for the 1,7-dimethyl analog is limited, structural analogs (e.g., 1H-Indazole-5-carbaldehyde) consistently exhibit significant irritant properties.[1]

Critical Chemical Behavior: As an aromatic aldehyde, this compound is susceptible to autoxidation upon prolonged exposure to atmospheric oxygen, converting to the corresponding carboxylic acid (1,7-dimethyl-1H-indazole-5-carboxylic acid).[1] This degrades purity and alters stoichiometry in downstream applications.

Hazard Classification (GHS-Predicted based on Analogs)
Hazard TypeCategoryH-CodeStatement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a barrier strategy that adapts to the state of the matter (Solid vs. Solution).[1]

PPE Selection Logic

Use the following decision tree to determine the required protection level.

PPE_Logic Start Handling Event State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Scale_S Scale > 100 mg? Solid->Scale_S Scale_L Solvent Type? Solution->Scale_L Action_1 Standard PPE + Fume Hood (Sash Low) Scale_S->Action_1 No Action_2 Standard PPE + N95 Respirator + Hood Scale_S->Action_2 Yes (Dust Risk) Action_3 Standard PPE + Splash Goggles + Butyl Gloves Scale_L->Action_3 Aggressive/Toxic Action_4 Standard PPE + Nitrile Gloves (Double) Scale_L->Action_4 Standard Organic

Figure 1: PPE Decision Logic. "Standard PPE" includes Lab Coat, Safety Glasses with Side Shields, and Long Pants.

Detailed Equipment Specifications
ComponentSpecificationRationale
Hand Protection Nitrile Rubber (0.11 mm min) Provides excellent resistance to aldehyde permeation and incidental solvent splashes.[1] Double-glove for operations >1 hour.
Eye Protection Chemical Safety Goggles Preferred over safety glasses when handling fine powders to prevent airborne particulate entry.[1]
Respiratory P100 or N95 (if outside hood) Only required if weighing outside a containment device.[1] Primary control must be the Fume Hood.
Body Cotton Lab Coat (High-Neck) Synthetic blends can melt if flash-exposed to solvents.[1] Cotton provides a thermal buffer.

Operational Handling Protocol

Objective: Maintain compound integrity (purity >97%) while ensuring zero personnel exposure.

Phase 1: Storage & Retrieval[1]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Keep under Argon or Nitrogen .[1] Aldehydes are electrophiles that can slowly oxidize or react with ambient nucleophiles.

  • Container: Amber glass vial with a PTFE-lined screw cap.

Phase 2: Weighing & Transfer (The "Static" Risk)

Indazole derivatives often exist as fluffy, electrostatic solids.[1]

  • Equilibrate: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which accelerates degradation.

  • Ionization: Use an anti-static gun or ionizer bar if the powder is flying.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Tools: Use a stainless steel micro-spatula. Avoid plastic spatulas which generate static charge.

Phase 3: Reaction Setup
  • Solvent Compatibility: Highly soluble in DMSO, DMF, and DCM. Moderately soluble in Methanol.

  • Inertion: For sensitive couplings (e.g., reductive amination), purge reaction solvents with nitrogen for 15 minutes prior to addition.

  • Addition Order: Add the aldehyde to the solvent, not vice versa, to prevent localized high concentrations that might favor side reactions (e.g., polymerization).

Emergency Response & Disposal

Principle: Containment precedes cleanup.[1]

Spill Response Workflow

Follow this logic immediately upon release.

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess Dry Dry Powder Assess->Dry Wet Liquid / Solution Assess->Wet Act_Dry Cover with Wet Paper Towel (Prevent Dust) Dry->Act_Dry Act_Wet Absorb with Vermiculite or Spill Pad Wet->Act_Wet Clean Wipe with Acetone Act_Dry->Clean Act_Wet->Clean Bag Seal in HazMat Bag Clean->Bag

Figure 2: Immediate Spill Response Protocol. Note: Wetting powder prevents aerosolization.

Disposal Specifications
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical residue in Hazardous Solid Waste (RCRA) containers.[1]

  • Liquid Waste: Solutions containing this aldehyde must go to Organic Solvent Waste (Non-Halogenated or Halogenated depending on solvent) .[1]

  • Deactivation: For trace residues on glassware, rinse with a dilute sodium bisulfite solution (oxidizes aldehyde to adduct) before standard washing.

References

  • Alchimica . (n.d.). 1,7-Dimethyl-1H-indazole-5-carbaldehyde Product Page. Retrieved February 17, 2026, from [Link]

  • PubChem . (2025). Compound Summary: 7-Methyl-1H-indazole-5-carbaldehyde.[4] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 17, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.